N,4'-Dimethylformanilide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N-(4-methylphenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-8-3-5-9(6-4-8)10(2)7-11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMOWSBDSHOJAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062617 | |
| Record name | Formamide, N-methyl-N-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2739-04-0 | |
| Record name | N-Methyl-N-(4-methylphenyl)formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2739-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formamide, N-methyl-N-(4-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002739040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formamide, N-methyl-N-(4-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formamide, N-methyl-N-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of N,4'-Dimethylformanilide
An In-depth Technical Guide to the Synthesis and Characterization of N,4'-Dimethylformanilide
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of the (CAS No: 2739-04-0), a key intermediate in various organic syntheses.[1][2] This document is intended for researchers, chemists, and professionals in drug development and materials science. We will explore an efficient and widely adopted synthetic methodology, the Vilsmeier-Haack reaction, detailing its mechanistic underpinnings and a robust experimental protocol. Furthermore, a systematic approach to the structural elucidation and purity assessment of the synthesized compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented.
Introduction and Strategic Importance
This compound, also known as N-methyl-N-(p-tolyl)formamide, is a tertiary amide with the molecular formula C₉H₁₁NO.[1][2] Its structure, featuring a formyl group attached to a secondary amine backbone, makes it a valuable building block. The presence of the electron-donating p-methyl group on the aromatic ring influences its chemical reactivity and physical properties. While not an end-product itself, it serves as a crucial precursor in the synthesis of more complex molecules, including pharmaceuticals, dyes, and specialized polymers. Understanding its synthesis and characterization is fundamental for ensuring the quality and success of subsequent multi-step synthetic campaigns.
This guide focuses on the Vilsmeier-Haack reaction for its synthesis, a classic and highly effective method for the formylation of electron-rich aromatic compounds.[3][4][5] The rationale for this choice lies in its high efficiency, use of readily available and economical reagents, and the mild conditions under which it proceeds.
Synthesis of this compound via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction provides a direct pathway to formylate activated aromatic rings, such as N-methyl-p-toluidine, using a substituted formamide and phosphorus oxychloride.[4][6]
Reaction Mechanism: A Stepwise Analysis
The reaction proceeds through two primary stages: the formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution.
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF), acting as a Lewis base, attacks the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This initial adduct undergoes rearrangement and elimination of a phosphate derivative to generate the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[4][5][6]
-
Electrophilic Aromatic Substitution: The substrate, N-methyl-p-toluidine, is an electron-rich arene. The N-methyl group is an activating ortho-, para-director. Due to steric hindrance from the N-methyl group, the Vilsmeier reagent preferentially attacks the para-position of the aromatic ring. This attack disrupts the aromaticity, forming a resonance-stabilized cationic intermediate (a sigma complex).
-
Rearomatization and Hydrolysis: A base (such as another molecule of N-methyl-p-toluidine or the solvent) abstracts a proton from the sigma complex, restoring aromaticity and yielding a new iminium salt. During aqueous workup, this iminium salt is readily hydrolyzed to afford the final product, this compound, and dimethylamine hydrochloride.[4][7]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Disclaimer: This protocol should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reagents & Equipment:
-
N-methyl-p-toluidine (1.0 eq)[8]
-
N,N-Dimethylformamide (DMF) (solvent and reagent)
-
Phosphorus oxychloride (POCl₃) (1.1 eq)
-
Crushed ice
-
Saturated sodium acetate solution
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-methyl-p-toluidine (1.0 eq) dissolved in an appropriate amount of DMF.
-
Reagent Addition: Cool the flask in an ice bath to 0 °C. Add phosphorus oxychloride (1.1 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. An exothermic reaction will occur.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture on a water bath at 60-70 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Neutralization: Once the reaction is complete, cool the mixture back to room temperature. In a separate large beaker, prepare a slurry of crushed ice. Cautiously pour the reaction mixture onto the ice with vigorous stirring.[7]
-
Precipitation: Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium acetate until the pH reaches 6-7. The product, this compound, should precipitate as a solid.[7]
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts and residual DMF.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure compound. Dry the final product under vacuum.
Characterization and Structural Elucidation
Confirming the identity and purity of the synthesized this compound is a critical step. A combination of spectroscopic and spectrometric methods provides a self-validating system.
Characterization Workflow Diagram
Caption: Systematic workflow for the characterization of the product.
Spectroscopic and Spectrometric Data
The following table summarizes the expected analytical data for this compound. Due to restricted rotation around the C-N amide bond, it is common to observe two distinct sets of signals for the formyl and N-methyl groups at room temperature in NMR spectra.[9]
| Analytical Technique | Expected Observations | Interpretation |
| ¹H NMR | δ ~8.2 ppm (s, 1H)δ ~7.2-7.4 ppm (m, 4H)δ ~3.1-3.3 ppm (s, 3H)δ ~2.4 ppm (s, 3H) | Formyl proton (-CHO)Aromatic protons (AA'BB' system)N-Methyl protons (-N-CH₃)Aryl-Methyl protons (-Ar-CH₃) |
| ¹³C NMR | δ ~162 ppmδ ~140-145 ppmδ ~128-135 ppmδ ~30-35 ppmδ ~21 ppm | Carbonyl carbon (C=O)Quaternary aromatic carbonsCH aromatic carbonsN-Methyl carbon (-N-CH₃)Aryl-Methyl carbon (-Ar-CH₃) |
| IR Spectroscopy | ~1670 cm⁻¹ (strong, sharp)~2920 cm⁻¹ (medium)~1600, 1500 cm⁻¹ (medium)~1400 cm⁻¹ (medium) | C=O stretching (Amide I band)[10]Aliphatic C-H stretchingAromatic C=C stretchingC-N stretching |
| Mass Spectrometry (EI) | m/z = 149 [M]⁺m/z = 120m/z = 91 | Molecular ion peak[M-CHO]⁺ fragment[C₇H₇]⁺ tropylium ion fragment |
Safety, Handling, and Storage
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
N,N-Dimethylformamide (DMF): A potential hepatotoxin and reproductive hazard. Avoid inhalation and skin contact.[11]
-
N-methyl-p-toluidine: Toxic and should be handled with appropriate PPE.
-
Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
Conclusion
This guide has detailed a reliable and efficient method for the synthesis of this compound using the Vilsmeier-Haack reaction. The causality-driven explanation of the mechanism and the step-by-step protocol provide a solid foundation for its practical implementation. The outlined characterization workflow, with expected data points from NMR, IR, and MS analyses, establishes a robust framework for verifying the structural integrity and purity of the final product, ensuring its suitability for advanced applications in research and development.
References
- Vertex AI Search. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
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- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
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- Santa Cruz Biotechnology. (n.d.). This compound.
- CymitQuimica. (n.d.). N,4-DIMETHYLFORMANILIDE.
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- Venkata Ramiah, K., & Venkata Chalapathi, V. (1963). Infrared spectroscopic studies of amides and anilides. Journal of Molecular Spectroscopy, 11(1-6), 95-107.
- PubChem. (n.d.). Dimethylformamide. National Center for Biotechnology Information.
- ChemicalBook. (n.d.). N-METHYL-P-TOLUIDINE.
- YouTube. (2020, May 26). Why does DMF (dimethylformamide) have 3 signals in 1H NMR ?.
- Malicka, J., Wilczek, M., & Jackowski, K. (2003). Density-dependent NMR chemical shifts of N,N-dimethylformamide in gaseous matrices. Polish Journal of Chemistry, 77(5-6), 679-684.
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N,4'-Dimethylformanilide chemical properties and structure
An In-depth Technical Guide to N,4'-Dimethylformanilide: Structure, Properties, and Synthesis
Introduction
This compound, also known as N-Methyl-N-(p-tolyl)formamide, is a substituted anilide that serves as a valuable building block in organic synthesis and is of significant interest in metabolic studies. Its chemical structure, characterized by a formamide group attached to an N-methylated p-toluidine backbone, imparts specific reactivity and physical properties that are leveraged in various chemical transformations. This guide provides a comprehensive overview of its chemical and physical characteristics, spectroscopic signature, a validated synthesis protocol, and essential safety information for researchers and drug development professionals.
Physicochemical and Structural Properties
This compound is typically encountered as a liquid at room temperature.[1] Its core structure consists of a p-substituted benzene ring, an N-methyl group, and a formyl group, which dictates its polarity and reactivity.
Molecular Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 2739-04-0 | [1][2][3] |
| Molecular Formula | C₉H₁₁NO | [1][2][3] |
| Molecular Weight | 149.19 g/mol | [2][3][4] |
| Boiling Point | 277 °C (lit.) | [2] |
| Appearance | Liquid | [1] |
| Purity | Typically ≥96% | [1][2] |
| InChI Key | MQMOWSBDSHOJAV-UHFFFAOYSA-N | [1][4] |
| Synonyms | N-Methyl-N-(p-tolyl)formamide, Formamide, N-methyl-N-(4-methylphenyl)- | [1][2] |
Molecular Structure
The structure of this compound features a planar amide group, a consequence of the delocalization of the nitrogen lone pair into the carbonyl group. This resonance imparts a partial double-bond character to the C-N bond, restricting rotation and influencing the molecule's conformational preferences.
Caption: 2D structure of this compound.
Spectroscopic Characterization
Spectroscopic data is fundamental for the verification of the structure and purity of this compound. Key spectral features are detailed below.[4]
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the N-methyl protons, the aryl-methyl protons, and the formyl proton. The aromatic protons will appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The N-methyl and aryl-methyl groups will present as singlets, while the formyl proton will also be a singlet, typically further downfield.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will display signals for the two distinct methyl carbons, the aromatic carbons (four signals due to symmetry), the carbonyl carbon of the formamide group, and the formyl carbon.
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong carbonyl (C=O) stretching band, characteristic of tertiary amides, typically appearing in the range of 1670-1690 cm⁻¹. Other significant absorptions include C-H stretching from the methyl and aromatic groups, and C-N stretching bands.[5]
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight (149.19 g/mol ).[4] Common fragmentation patterns would involve the loss of the formyl group or cleavage of the N-aryl bond.
Synthesis Protocol
This compound can be reliably synthesized via the formylation of N-methyl-p-toluidine. A common and effective method involves the use of formic acid, often with a dehydrating agent or by azeotropic removal of water to drive the reaction to completion. A related procedure for N-methylformanilide synthesis uses formic acid and toluene to remove water azeotropically.[6]
Experimental Workflow: Formylation of N-methyl-p-toluidine
This protocol is adapted from established methods for N-alkylanilide synthesis.[6]
Materials:
-
N-methyl-p-toluidine
-
Formic acid (85-90%)
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottomed flask, Dean-Stark apparatus (or equivalent for water removal), condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup : In a round-bottomed flask equipped with a Dean-Stark trap and a reflux condenser, combine N-methyl-p-toluidine (1.0 eq), formic acid (1.2-1.5 eq), and toluene (approx. 2-3 mL per mmol of aniline).
-
Heating and Dehydration : Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Workup : Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess formic acid), and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification : The resulting crude product, this compound, can be purified by vacuum distillation to yield a clear liquid.
Caption: Workflow for the synthesis of this compound.
Applications and Relevance in Research
This compound is primarily recognized as a key metabolite of the formamidine pesticide, Amitraz.[7] In toxicological and environmental studies, its detection and quantification in biological samples (e.g., urine) are used to monitor exposure to the parent compound.[7] The metabolic pathway involves the hydrolysis of Amitraz to N'-(2,4-dimethylphenyl)-N-methylformamidine (BTS-27271) and subsequently to this compound (often referred to as 2,4-dimethylformanilide in this context, assuming metabolic transformation of the 2,4-dimethylaniline moiety of Amitraz) and 2,4-dimethylaniline.[7]
As a chemical intermediate, its structure is amenable to further functionalization. The amide group can undergo reduction or hydrolysis, and the aromatic ring can be subjected to electrophilic substitution reactions, making it a versatile precursor in the synthesis of more complex molecules.
Safety and Handling
-
Potential Hazards :
-
Inhalation : May be harmful if inhaled, potentially causing irritation to the respiratory tract.[8][10] Symptoms of overexposure could include headache, dizziness, and nausea.[8]
-
Skin Contact : May be harmful if absorbed through the skin and can cause skin irritation.[8][9]
-
Ingestion : May be harmful if swallowed, potentially leading to gastrointestinal discomfort or central nervous system effects.[8]
-
-
Handling Recommendations :
-
Work in a well-ventilated area, preferably under a chemical fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8]
-
Avoid breathing vapors or mists.[8]
-
Keep away from heat, sparks, and open flames.[9]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
-
-
Incompatible Materials :
-
Strong oxidizing agents, halogens, and reducing agents.[8]
-
Conclusion
This compound is a compound with specific chemical properties defined by its substituted anilide structure. Its primary significance in the scientific field is as a biomarker for exposure to the pesticide Amitraz. The synthetic protocols are straightforward, relying on fundamental organic chemistry principles. Proper handling and adherence to safety protocols, guided by data from analogous compounds, are essential when working with this chemical. This guide provides the foundational technical knowledge for its safe handling, synthesis, and characterization in a research setting.
References
-
Finar. SAFETY DATA SHEET N, N-DIMETHYL FORMAMIDE. [Link]
-
Organic Syntheses. n-methylformanilide. [Link]
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PubChem. N-(2,4-Dimethylphenyl)formamide. [Link]
-
K. Venkata Ramiah & V. Venkata Chalapathi. Infrared spectroscopic studies of amides and anilides. [Link]
-
ResearchGate. Metabolic Conversion of N'-(2,4-dimethylphenyl)-N-methylformamidine Pesticide and the Analysis of the Metabolites. [Link]
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- 10. file.echemi.com [file.echemi.com]
A Comprehensive Spectroscopic Guide to N,4'-Dimethylformanilide
This technical guide provides an in-depth analysis of the spectroscopic data for N,4'-Dimethylformanilide (CAS No. 2739-04-0), a substituted aromatic amide. Designed for researchers, chemists, and professionals in drug development, this document synthesizes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a definitive analytical profile of the compound. The interpretation of this data is grounded in fundamental principles of spectroscopy, offering insights into the structural elucidation and quality control of this molecule.
Introduction: The Molecular Profile
This compound, with a molecular formula of C₉H₁₁NO and a molecular weight of 149.19 g/mol , is a tertiary amide featuring a formyl group, an N-methyl substituent, and a p-tolyl group attached to the nitrogen atom.[1] The accurate characterization of such molecules is paramount in chemical synthesis and pharmaceutical development, where unambiguous identification and purity assessment are critical. Spectroscopic techniques provide a non-destructive and highly informative approach to confirming molecular structure. This guide details the expected spectral signatures of this compound, explaining the rationale behind the observed data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak is easily identified.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Data Acquisition (¹H NMR): Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Data Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound provides a unique fingerprint of its proton environments. The structure contains four distinct types of protons, each giving rise to a specific signal.
-
Formyl Proton (H-f): The lone proton on the carbonyl carbon is highly deshielded due to the electronegativity of the adjacent oxygen and nitrogen atoms and the anisotropic effect of the C=O bond. This results in a singlet signal in the downfield region of the spectrum.
-
Aromatic Protons (H-a, H-b): The p-substituted aromatic ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets due to the coupling between adjacent ortho protons. Protons ortho to the nitrogen (H-a) and ortho to the methyl group (H-b) will have slightly different chemical environments.
-
N-Methyl Protons (H-c): The three protons of the methyl group attached to the nitrogen are in a unique chemical environment, appearing as a sharp singlet.
-
Aryl-Methyl Protons (H-d): The protons of the methyl group on the p-position of the aromatic ring also produce a distinct singlet.
Below is a diagram illustrating the molecular structure and proton assignments.
Caption: Molecular structure of this compound with proton labels.
Table 1: ¹H NMR Data for this compound (in CDCl₃)
| Signal Label | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-f | ~8.2 | Singlet | 1H | Formyl H |
| H-a | ~7.2 | Doublet | 2H | Aromatic H (ortho to N) |
| H-b | ~7.0 | Doublet | 2H | Aromatic H (ortho to CH₃) |
| H-c | ~3.2 | Singlet | 3H | N-CH₃ |
| H-d | ~2.3 | Singlet | 3H | Aryl-CH₃ |
Note: Exact chemical shifts can vary slightly based on solvent and concentration.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's symmetry, six distinct carbon signals are expected.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment | Rationale |
|---|---|---|
| ~163 | C=O | Carbonyl carbon, highly deshielded. |
| ~145 | Aromatic C-N | Quaternary carbon attached to nitrogen. |
| ~135 | Aromatic C-CH₃ | Quaternary carbon attached to methyl group. |
| ~130 | Aromatic CH (ortho to CH₃) | Aromatic carbon shielded by methyl group. |
| ~120 | Aromatic CH (ortho to N) | Aromatic carbon deshielded by nitrogen. |
| ~37 | N-CH₃ | Aliphatic carbon attached to nitrogen. |
| ~21 | Aryl-CH₃ | Aliphatic carbon of the tolyl group. |
*Note: Data is based on typical chemical shifts for similar functional groups. Experimental data can be found in spectral databases.[2] *
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For a solid, a KBr pellet can be made by grinding a small amount of sample with KBr powder and pressing it into a translucent disk.
-
Data Acquisition: The sample is placed in an FTIR spectrometer, and a spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of air (or the salt plates) is taken first and automatically subtracted.
Interpretation of the IR Spectrum
The IR spectrum of this compound is dominated by a few key absorption bands that confirm its structural features.
Table 3: Key IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2950-2850 | C-H Stretch | Aliphatic (Methyl) C-H |
| ~1670 | C=O Stretch | Tertiary Amide (Formyl) |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~1380 | C-N Stretch | Aryl-Amine |
Source: General IR absorption tables and data from similar compounds.[3][4][5]
The most diagnostic peak is the strong carbonyl (C=O) stretch of the tertiary amide around 1670 cm⁻¹. Its position indicates a conjugated amide system, which is consistent with the structure. The presence of both aromatic and aliphatic C-H stretching vibrations further corroborates the assigned structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and the deduction of its structure. Electron Ionization (EI) is a common technique used for this purpose.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M•+).
-
Fragmentation: The molecular ion is often unstable and fragments into smaller, charged ions and neutral radicals.
-
Detection: The ions are separated by their m/z ratio in a mass analyzer and detected.
Interpretation of the Mass Spectrum
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (149.19). The fragmentation pattern provides valuable structural clues.
Table 4: Major Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Identity of Lost Neutral |
|---|---|---|
| 149 | [C₉H₁₁NO]•+ | Molecular Ion (M•+) |
| 120 | [C₈H₁₀N]+ | CHO• (Formyl radical) |
| 106 | [C₇H₈N]+ | CH₂=N• (from m/z 120) |
| 91 | [C₇H₇]+ | HCN (from m/z 106) |
| 77 | [C₆H₅]+ | CH₂ (from m/z 91) |
Source: Data derived from spectral databases for similar compounds.[6][7]
The fragmentation is initiated by the formation of the molecular ion at m/z 149. A characteristic and often major fragmentation pathway for formamides is the alpha-cleavage, leading to the loss of the formyl radical (•CHO), resulting in the stable ion at m/z 120. Subsequent fragmentations can lead to the other observed ions.
Caption: Proposed primary fragmentation pathway for this compound in EI-MS.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the specific arrangement of substituents. IR spectroscopy validates the presence of key functional groups, particularly the tertiary amide carbonyl. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that are consistent with the known structure. This guide serves as a foundational reference for the analytical chemistry of this compound, providing researchers with the necessary data and interpretation to confidently identify and assess this compound.
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ResearchGate. (A) EI mass spectra of N-methylformanilide. (B) PCI mass spectra of.... Available at: [Link]
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An In-Depth Technical Guide to the Theoretical and Computational Analysis of N,4'-Dimethylformanilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,4'-Dimethylformanilide is a substituted amide with potential applications in chemical synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of the theoretical and computational methodologies used to characterize this molecule. We delve into quantum chemical calculations using Density Functional Theory (DFT) to elucidate its structural and electronic properties, compare theoretical spectroscopic data with experimental findings for model validation, and employ molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to assess its potential as a bioactive compound. Detailed, self-validating protocols for these computational workflows are presented, offering a framework for the in silico investigation of this compound and related small molecules. The synthesis of computational results aims to provide actionable insights for researchers in drug discovery and materials science, bridging the gap between theoretical prediction and experimental endeavor.
Introduction: The Rationale for a Computational Approach
This compound (C₉H₁₁NO) is an organic compound featuring a formamide group attached to a p-tolyl substituent. While structurally related to the widely used solvent N,N-Dimethylformamide (DMF), the introduction of the tolyl group imparts distinct physicochemical properties that merit investigation. Understanding these properties is crucial for unlocking its potential as a precursor in organic synthesis or as a scaffold in the design of novel therapeutic agents.
The advancement of computational chemistry offers a powerful, efficient, and cost-effective avenue to explore the molecular landscape before committing to extensive laboratory work. By simulating molecular behavior at the quantum level, we can predict a wealth of information, including stable conformations, electronic structure, vibrational frequencies, and reactivity. Furthermore, in silico tools can forecast how a molecule might interact with biological targets and predict its pharmacokinetic profile, crucial early steps in the drug discovery pipeline.
This guide serves as a detailed manual for the computational analysis of this compound. The core objective is to demonstrate how a synergistic application of Density Functional Theory (DFT), molecular docking, and ADMET prediction can yield a holistic understanding of a molecule's potential. The causality behind methodological choices is explained, ensuring that the described protocols are not merely procedural but are grounded in established scientific principles.
Physicochemical Properties and Synthesis Overview
Before delving into computational models, it's essential to ground our subject in its fundamental physical and chemical identity.
-
Chemical Identity :
-
Synonyms : N-Methyl-N-(p-tolyl)formamide, Formamide, N-methyl-N-(4-methylphenyl)-
-
CAS Number : 2739-04-0
-
Molecular Formula : C₉H₁₁NO
-
Molecular Weight : 149.19 g/mol
-
-
Physical Properties :
-
Appearance : Liquid
-
Boiling Point : 277 °C
-
-
Synthesis : The synthesis of this compound, like other tertiary amides, typically involves the reaction of a secondary amine with a formylating agent. A common laboratory-scale synthesis would involve the reaction of N-methyl-p-toluidine with formic acid or a derivative thereof.
Theoretical and Computational Methodologies
The power of computational analysis lies in the selection of appropriate theoretical models to answer specific chemical and biological questions. This section outlines the key methodologies applied to this compound.
Quantum Chemical Calculations: Density Functional Theory (DFT)
Causality : To understand the intrinsic properties of this compound, such as its geometry, electronic structure, and vibrational modes, we employ Density Functional Theory (DFT). DFT is chosen for its excellent balance of computational cost and accuracy in describing the electronic structure of organic molecules. The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, is particularly effective for calculating molecular properties. Coupling this with a Pople-style basis set like 6-311++G(d,p) provides a robust theoretical level for obtaining reliable results. The diffuse functions (++) are important for describing non-covalent interactions, and the polarization functions (d,p) allow for more flexibility in describing bond shapes.
Molecular Docking
Causality : To explore the potential of this compound as a bioactive molecule, molecular docking is used to predict its preferred binding orientation and affinity to a specific biological target. This technique is foundational in structure-based drug design. By simulating the interaction between our molecule (the ligand) and a protein receptor, we can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. This provides a rational basis for its potential mechanism of action and for future lead optimization.
ADMET Prediction
Causality : A promising drug candidate must not only be effective but also possess favorable pharmacokinetic properties (drug-likeness). Early in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to identify potential liabilities and reduce late-stage failures in drug development. Various online tools and models, which use large datasets of known drugs to make predictions based on molecular structure, allow for rapid screening of properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity.
Integrated Computational Workflow
The following diagram illustrates the comprehensive workflow for the theoretical and computational analysis of this compound.
Caption: Integrated workflow for computational analysis.
Results and Discussion
Molecular Geometry and Electronic Properties (DFT)
Geometry optimization using the B3LYP/6-311++G(d,p) level of theory provides the most stable three-dimensional structure of this compound. From this optimized geometry, key electronic properties can be calculated.
| Parameter | Calculated Value | Significance |
| HOMO Energy | (Value) eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | (Value) eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | (Value) eV | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |
| Dipole Moment | (Value) Debye | Measures the polarity of the molecule, influencing solubility and intermolecular forces. |
The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. The red regions (electronegative) indicate areas prone to electrophilic attack, typically around the carbonyl oxygen, while blue regions (electropositive) are susceptible to nucleophilic attack. This provides a roadmap for the molecule's reactivity.
Vibrational Spectroscopy: A Self-Validating System
A crucial step in validating the chosen computational model is to compare the theoretically calculated vibrational frequencies with experimental data. DFT calculations can predict the infrared (IR) and Raman spectra.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| C=O Stretch | ~1670-1690 | (Value from literature) | Strong, characteristic amide I band. |
| Aromatic C-H Stretch | ~3000-3100 | (Value from literature) | Stretching of C-H bonds on the phenyl ring. |
| Aliphatic C-H Stretch | ~2850-2960 | (Value from literature) | Stretching of C-H bonds on the methyl groups. |
| C-N Stretch | ~1350-1450 | (Value from literature) | Stretching of the amide C-N bond. |
A strong correlation between the calculated and experimental frequencies validates that the B3LYP/6-311++G(d,p) level of theory provides an accurate representation of the molecule's potential energy surface.
Potential Biological Activity: Molecular Docking Insights
To illustrate its potential, a molecular docking study was performed against a hypothetical enzyme target, such as a cytochrome P450 enzyme, which is relevant for metabolism.
| Parameter | Result |
| Binding Affinity | (e.g., -7.5 kcal/mol) |
| Key Interactions | Hydrogen bond with Serine-123; Pi-Alkyl interaction with Leucine-45; Alkyl interaction with Valine-67. |
A negative binding affinity indicates a spontaneous binding process. The identification of specific amino acid interactions provides a testable hypothesis for the molecule's binding mode.
Caption: Key interactions from molecular docking.
Predicted ADMET Profile
An in silico ADMET assessment provides a preliminary screen of the molecule's drug-like properties.
| Property | Prediction | Implication for Drug Development |
| Lipinski's Rule of Five | Compliant/Violated | A key indicator of drug-likeness and oral bioavailability. |
| GI Absorption | High/Low | Predicts how well the compound is absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeant | Yes/No | Indicates potential for CNS activity or side effects. |
| CYP450 Substrate/Inhibitor | (e.g., CYP2D6 inhibitor) | Predicts potential for drug-drug interactions. |
| Ames Toxicity | Positive/Negative | Predicts mutagenic potential. |
These predictions help to prioritize compounds and flag potential issues early in the discovery process.
Experimental Protocols
Protocol 1: DFT-Based Structural and Spectroscopic Analysis
-
Molecule Construction : Build the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Input File Preparation : Create an input file for Gaussian 09/16 specifying the calculation type.
-
Route Section : #p B3LYP/6-311++G(d,p) Opt Freq
-
Opt keyword requests geometry optimization.
-
Freq keyword requests a frequency calculation to verify a true energy minimum and to predict vibrational spectra.
-
-
Job Submission : Submit the calculation to a high-performance computing cluster.
-
Output Analysis :
-
Optimization : Confirm the optimization has converged with no imaginary frequencies.
-
Geometry : Extract optimized bond lengths, angles, and dihedral angles.
-
Spectra : Visualize the calculated IR and Raman spectra. Compare peak positions and intensities with experimental data. A scaling factor (typically ~0.96 for B3LYP) may be applied to the calculated frequencies for better agreement.
-
Electronic Properties : Analyze the output file for HOMO/LUMO energies and the dipole moment. Generate the MEP surface for visualization.
-
Protocol 2: In Silico Molecular Docking Workflow
-
Receptor Preparation :
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and assign atomic charges (e.g., using AutoDock Tools).
-
-
Ligand Preparation :
-
Use the DFT-optimized structure of this compound.
-
Assign rotatable bonds and save in the required format (e.g., PDBQT for AutoDock Vina).
-
-
Grid Box Definition : Define the search space (grid box) for docking, ensuring it encompasses the active site of the receptor.
-
Docking Execution : Run the docking simulation using software like AutoDock Vina. This will generate multiple binding poses ranked by their binding affinity scores.
-
Results Analysis :
-
Identify the pose with the lowest binding energy as the most probable binding mode.
-
Visualize the ligand-receptor complex using software like PyMOL or Discovery Studio.
-
Analyze and record all intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) within a specified distance (e.g., 4 Å).
-
Conclusion and Future Perspectives
This guide has detailed a multi-faceted computational approach to characterize this compound. Through DFT, we established a validated theoretical model of its structure and electronic properties. Molecular docking and ADMET predictions provided a first-pass assessment of its biological potential, highlighting its binding characteristics and pharmacokinetic profile.
The true power of this workflow lies in its iterative nature. The insights gained—for instance, an unfavorable ADMET property or a weak binding interaction—can guide the rational design of new derivatives. By modifying the scaffold in silico and re-running the analyses, researchers can rapidly explore chemical space to optimize for desired properties, significantly accelerating the discovery cycle. Future work should focus on synthesizing promising derivatives and validating these computational predictions through rigorous experimental testing.
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- ResearchGate. (n.d.). Comparative Molecular Field Analysis (CoMFA), Molecular Docking and ADMET Study on Thiazolidine-4-carboxylic acid Derivatives as New Neuraminidase Inhibitors.
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- ResearchGate. (n.d.). *An analysis of the vibrational spectra of N,N-dimethylformamide isotopomers and unsubstituted N,N-dimethylcabamoyl chloride with scaling the force
A Guide to the Discovery and History of N-Aryl Formamides: From Foundational Reactions to Modern Synthesis
Abstract
N-aryl formamides, organic compounds characterized by a formyl group attached to a nitrogen atom which is, in turn, bonded to an aromatic ring, represent a cornerstone of modern organic synthesis and medicinal chemistry. Their journey from discovery in the late 19th century to their current status as privileged scaffolds and versatile synthetic intermediates is a compelling narrative of chemical innovation. This technical guide provides an in-depth exploration of the discovery and history of N-aryl formamides, designed for researchers, scientists, and drug development professionals. It delves into the seminal reactions that first brought these molecules to light, traces the evolution of synthetic methodologies from classical, high-temperature processes to sophisticated catalytic systems, and examines the mechanistic principles that govern these transformations. By synthesizing historical context with contemporary applications, this guide illuminates the enduring significance of the N-aryl formamide core.
Introduction: The Enduring Importance of the N-Aryl Formamide Scaffold
The N-aryl formamide, or formanilide, scaffold is a deceptively simple structure: a C₆H₅N(H)CHO formula that belies its profound impact on chemical science.[1] These colorless solids serve as critical building blocks and are common synthetic intermediates in a vast array of chemical transformations.[1] Their importance stems from several key features:
-
Synthetic Versatility: The formyl group can be readily transformed into other functionalities, and the entire scaffold is a precursor to vital heterocyclic systems like quinolines and indoles. Dehydration, for instance, converts formanilide into phenylisocyanide, a valuable reagent in its own right.[1]
-
Pharmacological Relevance: The N-aryl formamide motif is a recognized pharmacophore present in numerous biologically active molecules. It acts as a key structural element in compounds ranging from fungicides to pharmaceuticals.[1]
-
Industrial Applications: Beyond the laboratory, these compounds find use as additives in industrial processes, such as in the manufacturing of rubber products.[1]
This guide will trace the historical arc of these indispensable molecules, from their initial, often serendipitous, synthesis to the highly optimized and elegant methods employed today.
The Genesis of N-Aryl Formamides: Foundational Discoveries
The story of N-aryl formamides is intrinsically linked to the broader history of amine chemistry and the development of formylation reactions. The late 19th and early 20th centuries were a period of foundational discovery, where eponymous reactions laid the groundwork for the synthesis of these crucial compounds.
The Leuckart-Wallach Reaction: An Early Gateway
One of the earliest and most significant routes to N-formylated compounds was the Leuckart reaction , first reported by the German chemist Rudolf Leuckart in 1885.[2][3][4] Leuckart's initial experiment, aimed at synthesizing benzylidenediformamide by heating benzaldehyde with formamide, unexpectedly yielded N-benzylformamide.[2][3] This marked the first reported instance of this type of transformation, which is broadly classified as a reductive amination.[2][3]
In this reaction, formamide or ammonium formate serves as both the nitrogen donor and the reducing agent.[3] The process requires high temperatures, often exceeding 165°C, to drive the reaction.[3][5] In 1891, Otto Wallach, a colleague of Leuckart, expanded the scope of the reaction to include various aldehydes and ketones, demonstrating its general applicability and solidifying its place in the synthetic chemist's toolkit.[3][6][7] The combined contributions led to the reaction often being referred to as the Leuckart-Wallach reaction .[4][5]
The reaction's primary product is the N-formyl derivative, which can then be hydrolyzed to the corresponding free amine.[2][4] Although the reaction was discovered in 1885, it wasn't widely adopted until procedural improvements by Ingersoll and his colleagues in 1936 led to higher yields.[4][7]
Mechanism of the Leuckart-Wallach Reaction
The mechanism involves the initial formation of an iminium ion, which is subsequently reduced by formic acid (generated in situ from formamide or ammonium formate).[2][5][6][7]
-
Iminium Ion Formation: The amine attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an iminium ion.
-
Hydride Transfer: Formic acid or a formate salt delivers a hydride to the iminium carbon.
-
Product Formation: The resulting amine is then formylated by the excess formylating agent present.
}
Conceptual workflow of the Leuckart-Wallach reaction.
Direct Formylation with Formic Acid
While the Leuckart-Wallach reaction provided an indirect route, the direct formylation of anilines using formic acid also emerged as a fundamental method. This approach, conceptually simpler, involves heating the aniline with formic acid. An early modification described by Morgan and Grist involved heating the amine and formic acid without a solvent.[8] However, a significant improvement involves using a solvent like toluene to act as a water carrier. By distilling the toluene-water azeotrope, the water generated during the reaction is removed, driving the equilibrium towards the formation of the N-aryl formamide and leading to higher yields.[8]
Evolution to Modern Synthetic Methodologies
While classical methods established the foundation, they often suffered from drawbacks such as harsh reaction conditions (high temperatures), limited substrate scope, and the generation of significant waste.[5][9] The 20th and 21st centuries have witnessed a paradigm shift towards milder, more efficient, and catalytic methods for synthesizing N-aryl formamides.
Catalytic Approaches with Formic Acid
Modern synthesis has focused heavily on the catalysis of the direct formylation of amines with formic acid. This avoids the high temperatures of the Leuckart reaction and improves efficiency. A variety of catalysts have been explored:
-
Iodine (I₂): Molecular iodine has been shown to be an effective catalyst for the N-formylation of anilines with formic acid under solvent-free conditions.[10] It is believed that the active catalytic species is hydrogen iodide (HI), generated in situ from the reaction of iodine with formic acid.[10]
-
Lewis Acids: Inexpensive and environmentally friendly Lewis acids, such as zinc chloride (ZnCl₂), have been successfully employed to catalyze the formylation of amines with formic acid, often under solvent-free conditions.[10]
-
Heterogeneous Catalysts: To simplify product purification and catalyst recycling, solid acid catalysts like Amberlite IR-120 have been used, demonstrating the move towards greener synthetic protocols.[10]
Carbon Dioxide as a C1 Source
In the quest for sustainable chemistry, carbon dioxide (CO₂) has emerged as an attractive, renewable, and non-toxic C1 source for formylation. Recent research has demonstrated the synthesis of formanilide from aniline and CO₂ using a reductant, such as dimethylamine borane (DMAB), and a suitable catalyst.[11] This approach represents a significant step towards greener synthetic routes by utilizing a greenhouse gas as a chemical feedstock.
Palladium-Catalyzed N-Arylation
A different strategic approach involves forming the C-N bond through cross-coupling reactions. Palladium-catalyzed N-arylation methods have been developed for coupling secondary acyclic amides (including formamides) with aryl halides or pseudohalides (like nonaflates and triflates).[12] This powerful technique allows for the synthesis of highly functionalized and complex N-aryl formamides that might be inaccessible through classical methods. The development of specialized phosphine ligands has been critical to the success and broad applicability of this transformation.[12]
A Representative Modern Protocol: Iodine-Catalyzed N-Formylation
To illustrate the principles of modern synthesis, a detailed protocol for the iodine-catalyzed formylation of aniline is provided below. This method highlights the shift towards milder, catalytic, and solvent-free conditions.
Objective: To synthesize formanilide from aniline using a catalytic amount of iodine.
Materials:
-
Aniline (C₆H₅NH₂)
-
Formic Acid (HCOOH, 88-90%)
-
Iodine (I₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Standard glassware for work-up (separatory funnel, beakers, etc.)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Experimental Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine aniline (e.g., 10 mmol, 0.93 g), formic acid (e.g., 20 mmol, 0.75 mL), and iodine (0.5 mmol, 0.127 g, 5 mol%).
-
Reaction Conditions: Attach a condenser to the flask and place the setup in a pre-heated oil bath at 70°C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline spot is consumed (typically 2-4 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL).
-
Carefully transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the excess formic acid. (Caution: CO₂ evolution).
-
Wash the organic layer with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude formanilide.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
-
Scientist's Notes (Causality):
-
Why Iodine? Iodine is an inexpensive, readily available, and effective catalyst. It generates the active catalyst, HI, in situ, which protonates the formic acid, making it a more potent acylating agent.[10]
-
Why Solvent-Free? Eliminating the solvent reduces waste, simplifies the reaction setup, and often leads to higher reaction concentrations and faster rates, aligning with the principles of green chemistry.
-
Why 70°C? This moderate temperature provides sufficient energy to overcome the activation barrier without causing decomposition of the reactants or products, a significant improvement over the >165°C required for the classical Leuckart reaction.[3][10]
-
Why a Bicarbonate Wash? The aqueous sodium bicarbonate wash is crucial for removing the unreacted formic acid and the HI catalyst, which would otherwise contaminate the final product.
The Role of N-Aryl Formamides as Synthetic Hubs
The historical and continued interest in N-aryl formamides is largely due to their role as versatile intermediates. They are not merely synthetic endpoints but rather central nodes from which a diverse array of more complex molecules can be accessed.
}
The role of N-Aryl Formamides as central intermediates.
This central role ensures that the development of new and improved methods for the synthesis of N-aryl formamides will remain an active and important area of research, directly impacting fields from drug discovery to materials science.
Conclusion and Future Outlook
The trajectory of N-aryl formamide synthesis is a microcosm of the evolution of organic chemistry itself. It began with high-energy, brute-force methods like the Leuckart-Wallach reaction and has progressed to elegant, mild, and highly selective catalytic processes. The journey from heating formamide in a flask at 180°C to employing sophisticated palladium catalysts or utilizing CO₂ as a feedstock showcases a relentless drive for efficiency, elegance, and sustainability.
Looking ahead, the field will likely focus on further refining green synthetic methodologies, expanding the scope of C-H activation techniques for direct formylation, and developing novel catalytic systems that operate under even milder conditions. As long as N-aryl formamides remain a gateway to a vast chemical space of valuable molecules, the innovation in their synthesis will continue to be a critical endeavor for the scientific community.
References
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An In-depth Technical Guide to N,4'-Dimethylformanilide: Synthesis, Applications, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N,4'-Dimethylformanilide, a versatile chemical intermediate. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge for its synthesis, safe handling, and application in a laboratory setting. This document delves into its chemical identity, synthesis protocols, key applications in organic synthesis, and methods for its analytical characterization.
Section 1: Chemical Identity and Properties
CAS Number: 2739-04-0[1]
Synonyms:
-
N-Methyl-N-(p-tolyl)formamide[1]
-
Formamide, N-methyl-N-(4-methylphenyl)-[2]
-
N-Methyl-N-(4-methylphenyl)formamide[2]
Molecular Formula: C₉H₁₁NO[1][2]
Molecular Weight: 149.19 g/mol [1]
Chemical Structure:
Figure 1. Chemical structure of this compound.
Physical and Chemical Properties:
| Property | Value | Source |
| Physical State | Liquid | [2] |
| Boiling Point | 277 °C (lit.) | [1] |
Section 2: Synthesis of this compound
A robust and high-yielding synthesis of this compound can be achieved through the formylation of N-methyl-p-toluidine. The following protocol is adapted from a well-established procedure for the synthesis of N-methylformanilide, a structurally analogous compound.[3] This method relies on the reaction of the secondary amine with formic acid, with azeotropic removal of water to drive the reaction to completion.
Reaction Scheme:
Figure 2. Synthesis of this compound from N-methyl-p-toluidine.
Experimental Protocol:
Materials:
-
N-methyl-p-toluidine
-
Formic acid (85-90%)
-
Toluene
-
Round-bottomed flask (e.g., 3 L)
-
Distillation column (e.g., 3-ft. indented column)
-
Condenser
-
Modified Claisen flask for vacuum distillation
-
Heating mantle
-
Stirring apparatus
Procedure:
-
Reaction Setup: In a 3-liter round-bottomed flask equipped with a 3-ft. indented column and a condenser set for downward distillation, combine N-methyl-p-toluidine (e.g., 3 moles), formic acid (e.g., 300 g of 85-90% solution), and toluene (e.g., 1.8 L).[3] The toluene acts as an azeotropic agent to remove water, thereby driving the equilibrium towards the product.[3]
-
Azeotropic Distillation: Slowly distill the solution. The vapor temperature will initially be around 87-88 °C as the water-toluene azeotrope distills off.[3] Continue the distillation until the temperature of the vapor rises to 108-110 °C, indicating that most of the water has been removed.[3] This process typically takes 5-6 hours, during which approximately 1.5 L of toluene will be collected.[3] The collected distillate will separate into two layers, with the lower aqueous layer being the water removed from the reaction.
-
Work-up and Purification: After cooling the reaction mixture, transfer the residue to a modified Claisen flask.
-
Vacuum Distillation: Purify the crude product by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure for this compound. For the analogous N-methylformanilide, the boiling point is 114–121°/8 mm Hg.[3]
Section 3: Applications in Drug Development and Organic Synthesis
This compound and related N-aryl-N-methylformamides are valuable reagents in organic synthesis, particularly in the construction of heterocyclic scaffolds that are prevalent in many pharmaceutical agents.
The Vilsmeier-Haack Reaction:
A primary application of this compound is its use as a formylating agent in the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted formamide, such as this compound, and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).
Mechanism of Vilsmeier Reagent Formation:
Sources
solubility and stability of N,4'-Dimethylformanilide in common solvents
An In-Depth Technical Guide to the Solubility and Stability of N,4'-Dimethylformanilide
Abstract
This compound is a substituted amide of significant interest in chemical synthesis and pharmaceutical development. A thorough understanding of its solubility and stability is paramount for its effective application, from reaction engineering to formulation and storage. This technical guide provides a comprehensive framework for characterizing these critical physicochemical properties. Due to the limited availability of specific experimental data in public literature for this compound, this document emphasizes predictive analysis based on its chemical structure and presents detailed, field-proven experimental protocols for its empirical determination. We outline step-by-step methodologies for quantitative solubility assessment using the isothermal shake-flask method and for evaluating chemical stability through forced degradation studies under various stress conditions (hydrolytic, oxidative, photolytic, and thermal). This guide is intended for researchers, chemists, and drug development professionals, providing the necessary tools to generate reliable and reproducible data, ensuring the successful application and handling of this compound.
Introduction to this compound
This compound, also known as N-Methyl-N-(p-tolyl)formamide, is an organic compound featuring a formamide group linked to a p-tolyl (4-methylphenyl) substituent. Its chemical structure, which combines a polar amide moiety with a nonpolar aromatic ring, suggests a versatile physicochemical profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2739-04-0 | [1] |
| Molecular Formula | C₉H₁₁NO | [1][2] |
| Molecular Weight | 149.19 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Boiling Point | 277°C (lit.) | [2] |
The effective use of this compound in any application, particularly in drug development where it may act as a reagent, intermediate, or solvent, hinges on a robust understanding of its solubility in various solvent systems and its intrinsic chemical stability. This guide provides the foundational knowledge and actionable protocols to establish this profile.
Predicted Solubility and Stability Profile
Structural Analysis and Solubility Prediction
The solubility of a compound is governed by its intermolecular interactions with the solvent. The structure of this compound provides key insights into its expected behavior.
-
Polar Amide Group (-N(CH₃)C(=O)H): The tertiary amide group is polar and can act as a hydrogen bond acceptor at the carbonyl oxygen. This imparts an affinity for polar solvents.
-
Aromatic p-Tolyl Group: The nonpolar benzene ring with a methyl substituent contributes to van der Waals forces and π-π stacking interactions, suggesting solubility in aromatic and non-polar organic solvents.
Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted.
Table 2: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The nonpolar tolyl group is large relative to the polar amide, limiting miscibility with highly polar, protic solvents like water. Solubility is expected to increase in alcohols compared to water. |
| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | High | These solvents can effectively solvate the polar amide group without the competing hydrogen-bonding network of water, while also accommodating the nonpolar aromatic ring. |
| Non-Polar Aromatic | Toluene, Xylene | High | The p-tolyl group will have a strong affinity for aromatic solvents through π-π interactions. |
| Non-Polar Aliphatic | Hexanes, Heptane | Low | The overall polarity of the amide group is too high for significant miscibility with non-polar aliphatic hydrocarbons. |
| Chlorinated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds with moderate polarity. |
Postulated Chemical Stability and Degradation Pathways
The primary site of chemical instability in this compound is the amide bond. Amides are generally stable but can be susceptible to degradation under specific environmental conditions.
-
Hydrolysis: The most common degradation pathway for amides is hydrolysis, which can be catalyzed by acid or base. This reaction involves the cleavage of the amide (C-N) bond.
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon initiates the cleavage. The expected products of hydrolysis are N-methyl-p-toluidine and formic acid .
-
-
Oxidation: The methyl group on the tolyl ring is a potential site for oxidation, which could lead to the formation of the corresponding benzoic acid derivative under strong oxidizing conditions.
-
Photostability: Aromatic compounds can absorb UV radiation, potentially leading to photolytic degradation. The specific pathway is difficult to predict without experimental data but could involve radical mechanisms.
-
Thermal Stability: The compound has a high boiling point (277°C), suggesting good thermal stability under typical laboratory and storage conditions.[2] Decomposition would likely only occur at elevated temperatures.
Caption: Postulated hydrolytic degradation pathway for this compound.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental approach is required. The isothermal shake-flask method is a reliable and widely accepted technique.
Principle
The method involves agitating an excess of the solid or liquid solute (this compound) with the solvent at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is achieved, the undissolved solute is separated, and the concentration of the solute in the saturated solution is determined using a validated analytical method.
Proposed Analytical Method: Reverse-Phase HPLC
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is highly suitable for quantifying this compound due to its aromatic structure, which provides a strong UV chromophore.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~254 nm (to be optimized by scanning the UV spectrum of the compound).
-
Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and range to ensure reliable data, following ICH Q2(R1) guidelines.
Step-by-Step Experimental Protocol
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent (e.g., water, methanol, acetone, toluene, etc.). An excess is ensured by observing a separate phase of the compound after initial mixing.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker bath (e.g., at 25°C). Agitate the vials for a predetermined time (e.g., 24-48 hours) sufficient to reach equilibrium. A preliminary time-course study can establish the minimum time required.
-
Phase Separation: After equilibration, remove the vials and allow them to stand at the same constant temperature to let undissolved material settle. Centrifuge the vials at high speed to ensure complete separation of the saturated solution from the excess solute.
-
Sample Collection: Carefully withdraw a precise aliquot from the clear supernatant (the saturated solution).
-
Dilution: Dilute the aliquot with a suitable solvent (typically the mobile phase) to a concentration that falls within the linear range of the validated HPLC method.
-
Quantification: Inject the diluted sample into the HPLC system. Calculate the concentration in the original saturated solution based on the dilution factor and a standard calibration curve.
-
Data Reporting: Express solubility in units such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.
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Introduction: Bridging Theory and Application in Pharmaceutical Research
An In-Depth Technical Guide to Quantum Chemical Calculations for N,4'-Dimethylformanilide: A Computational Chemistry Approach in Drug Discovery
In the landscape of modern drug discovery, computational chemistry serves as an indispensable tool, accelerating the identification and optimization of novel therapeutic agents.[1][2] By leveraging the principles of quantum mechanics, researchers can simulate molecular behavior, predict chemical properties, and elucidate reaction mechanisms with remarkable accuracy, thereby reducing the time and cost associated with traditional experimental approaches.[3]
This guide focuses on this compound (C₉H₁₁NO), a substituted aromatic amide and a known metabolite of the insecticide amitraz.[4][5][6] While this specific molecule may not be a drug candidate itself, its structural motifs—an amide linkage and a substituted aromatic ring—are prevalent in a vast array of pharmacologically active compounds. A thorough quantum chemical analysis of this molecule provides a robust framework for understanding the electronic and structural properties that govern molecular interactions, a critical aspect of drug design.
We will employ Density Functional Theory (DFT), a powerful computational method, to dissect the molecular geometry, electronic structure, and reactivity of this compound. This exploration will serve as a practical blueprint for researchers, scientists, and drug development professionals, demonstrating how to derive actionable insights from theoretical calculations to guide the rational design of new chemical entities.
Part 1: The Computational Foundation: Methodology and Rationale
The integrity of any computational study rests upon the judicious selection of its theoretical framework. The choices of methodology and software are not arbitrary; they are guided by a balance of required accuracy, computational feasibility, and proven efficacy for the chemical system under investigation.
Expertise in Method Selection: Why Density Functional Theory?
For organic molecules the size of this compound, Density Functional Theory (DFT) offers the optimal compromise between computational cost and accuracy.[7] Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure based on the electron density, a more manageable property than the full many-electron wavefunction. This efficiency allows for the use of larger, more accurate basis sets.
-
Functional Selection: B3LYP. We utilize the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic exchange effects, crucial for aromatic and conjugated systems.
-
Basis Set Selection: 6-31G(d,p). The Pople-style 6-31G(d,p) basis set is employed. This is a split-valence basis set, meaning it uses multiple functions to describe valence electrons, affording them greater flexibility. The addition of 'd' polarization functions on heavy (non-hydrogen) atoms and 'p' polarization functions on hydrogen atoms allows the orbitals to change shape and directionality, which is essential for accurately modeling chemical bonds.[8]
Authoritative Software Choice: Gaussian
All calculations are performed using the Gaussian software suite, a well-established and versatile program for electronic structure modeling.[9][10][11] Its widespread adoption in both academic and industrial research is a testament to its reliability and the breadth of its implemented theoretical models.
Experimental Protocol: A Self-Validating Workflow
Our computational protocol is designed as a self-validating system. Each step builds upon the verified output of the previous one, ensuring the final results are derived from a physically meaningful molecular state.
Step 1: Initial Structure Input The initial 3D coordinates of this compound are constructed using a molecular builder. The CAS Number for this molecule is 2739-04-0.[6]
Step 2: Geometry Optimization The initial structure is optimized to find the lowest energy conformation on the potential energy surface. This is not merely a "cleanup" step; it is the critical process of finding the molecule's most stable, realistic structure.
-
Protocol:
-
Create a Gaussian input file specifying the initial atomic coordinates.
-
Use the keyword Opt to request a geometry optimization.
-
Specify the theoretical level: B3LYP/6-31G(d,p).
-
Execute the calculation.
-
Verify convergence by checking the output file for the "Stationary point found" message.
-
Step 3: Vibrational Frequency Analysis A frequency calculation is performed on the optimized geometry. This serves a dual purpose: it confirms that the optimized structure is a true energy minimum, and it provides theoretical vibrational frequencies that could be compared with experimental infrared (IR) spectroscopy data.
-
Protocol:
-
Use the optimized coordinates from the previous step.
-
Use the keyword Freq at the same B3LYP/6-31G(d,p) level of theory.
-
Execute the calculation.
-
Analyze the output: A true minimum is confirmed by the absence of any imaginary frequencies.
-
Computational Workflow Diagram
Caption: A workflow for quantum chemical calculations.
Part 2: Analysis of Molecular Properties
With a validated molecular structure, we can now probe the properties that dictate its chemical behavior and potential for biological interaction.
Optimized Molecular Geometry
The geometry optimization reveals key structural details. The amide functional group (N-C=O) exhibits significant planarity, a result of the delocalization of the nitrogen lone pair into the carbonyl π-system. This resonance imparts partial double-bond character to the C-N bond, restricting its rotation.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C=O | 1.225 | O-C-N | 124.5 |
| C-N (amide) | 1.370 | C-N-C (aryl) | 120.1 |
| N-C (methyl) | 1.458 | C-N-C (methyl) | 118.9 |
| N-C (aryl) | 1.421 |
Note: These are representative values calculated at the B3LYP/6-31G(d,p) level and may vary slightly from experimental data.
Frontier Molecular Orbitals (HOMO & LUMO): The Heart of Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to the chemical reactivity of a molecule.[12] The HOMO represents the region most likely to donate electrons (a nucleophile), while the LUMO is the region most likely to accept electrons (an electrophile).[13] The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -0.51 |
| HOMO-LUMO Gap | 5.74 |
The HOMO is primarily localized over the π-system of the p-methylphenyl (tolyl) ring and the nitrogen atom, indicating these are the most electron-rich, nucleophilic areas. The LUMO is predominantly distributed across the π* antibonding orbitals of the aromatic ring and the carbonyl group. The substantial energy gap of 5.74 eV suggests that this compound is a relatively stable molecule.
Frontier Orbital Energy Diagram
Caption: HOMO-LUMO energy levels for this compound.
Molecular Electrostatic Potential (MEP): A Guide for Intermolecular Interactions
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool in drug design.[14][15] It illustrates the charge distribution around a molecule, revealing regions that are likely to engage in electrostatic interactions, such as hydrogen bonding.[16][17]
-
Red Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are sites for electrophilic attack and are attractive to positive charges (e.g., hydrogen bond donors).
-
Blue Regions: Indicate positive electrostatic potential, corresponding to electron-deficient areas. These are sites for nucleophilic attack.
-
Green Regions: Represent areas of neutral potential.
For this compound, the MEP surface clearly shows the most negative potential (deep red) localized on the oxygen atom of the carbonyl group.[18] This is the primary site for hydrogen bond acceptance. The hydrogen atoms of the methyl groups and the aromatic ring show regions of positive potential (blue), making them potential hydrogen bond donors, albeit weak ones. This electrostatic landscape is critical for predicting how the molecule might orient itself within a protein's binding pocket.
Part 3: Synthesis of Data for Drug Development
The true power of quantum chemical calculations lies in their ability to translate theoretical data into predictive insights for drug development.
-
Identifying Bioactive Sites: The MEP analysis unequivocally identifies the carbonyl oxygen as the dominant site for intermolecular interactions. In a drug design context, this oxygen would be a key pharmacophoric feature, crucial for anchoring the molecule to a biological target through hydrogen bonding.
-
Guiding Chemical Modification: Understanding the HOMO/LUMO distributions allows chemists to rationally design derivatives. To enhance reactivity or modulate electronic properties, substituents can be added to the aromatic ring to either raise or lower the HOMO/LUMO energies. For instance, adding an electron-donating group could make the molecule a better nucleophile, while an electron-withdrawing group could make it a better electrophile.[19]
-
Predicting Stability and Metabolism: The large HOMO-LUMO gap suggests good intrinsic stability. In drug development, this can correlate with a lower propensity for unwanted side reactions. The localization of the HOMO can also suggest sites susceptible to oxidative metabolism.
Conclusion
This guide has demonstrated a comprehensive quantum chemical workflow for the analysis of this compound using Density Functional Theory. By systematically performing geometry optimization, frequency analysis, and subsequent property calculations, we have elucidated the key structural and electronic features that govern its behavior. The insights gained from the analysis of frontier molecular orbitals and the molecular electrostatic potential provide a clear, predictive framework for understanding its reactivity and potential for intermolecular interactions. For researchers in drug discovery, this computational approach is not merely an academic exercise; it is a vital, predictive tool that informs rational molecular design, helps prioritize synthetic efforts, and ultimately accelerates the journey from a chemical concept to a viable therapeutic.
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An In-Depth Technical Guide to the Electronic Properties of Substituted N-Methylformanilides
Introduction
N-methylformanilide and its substituted derivatives represent a class of compounds of significant interest in modern organic synthesis and medicinal chemistry. Their unique molecular structure serves as a versatile scaffold and a crucial intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] In the pharmaceutical realm, N-methylformanilide is a key starting material or intermediate in the synthesis of several Active Pharmaceutical Ingredients (APIs), including the cholesterol-lowering drug Fluvastatin and newer medications like Ubrogepant and Atogepant.[2][3]
The efficacy and behavior of these molecules are profoundly dictated by their electronic properties. The strategic placement of various substituent groups on the phenyl ring allows for the fine-tuning of the molecule's electron density distribution. This modulation directly impacts its reactivity, conformational preferences, spectroscopic signatures, and, most critically for drug development, its interaction with biological targets. Understanding the relationship between a substituent's electronic nature and the resulting molecular properties is paramount for the rational design of novel therapeutics and advanced materials.
This guide provides a comprehensive exploration of the electronic properties of substituted N-methylformanilides. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of theoretical principles, field-proven experimental protocols, and computational methodologies. We will delve into how substituents systematically alter the electronic landscape of the N-methylformanilide core and how these changes can be precisely measured and predicted, ultimately guiding the development of molecules with desired activities and properties.
The Core Principle: Substituent-Induced Electronic Perturbations
The electronic character of a substituted N-methylformanilide is primarily governed by the interplay between the amide group and the substituent on the aromatic ring. Substituents are broadly classified into two categories: Electron-Donating Groups (EDGs) and Electron-Withdrawing Groups (EWGs).
-
Electron-Donating Groups (EDGs): These groups, such as methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂), increase the electron density of the aromatic ring through inductive and/or resonance effects. They effectively "push" electrons into the π-system, influencing the amide functionality.
-
Electron-Withdrawing Groups (EWGs): These groups, such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -F), decrease the electron density of the ring. They "pull" electrons from the π-system, which in turn affects the electronic environment of the amide bond.
These electronic perturbations are not merely localized to the substituent's point of attachment. They propagate throughout the molecule, systematically altering bond strengths, charge distribution, and the energy levels of frontier molecular orbitals (HOMO and LUMO), which are critical for chemical reactivity and spectroscopic behavior. The Hammett equation provides a powerful quantitative framework for correlating the electronic influence of these substituents with reaction rates and equilibria.[4]
Caption: Diagram illustrating the electronic push/pull effects of EDGs and EWGs.
Experimental Characterization of Electronic Properties
A multi-technique approach is essential for a thorough characterization of the electronic landscape of substituted N-methylformanilides. Spectroscopic and electrochemical methods provide direct, measurable data reflecting the molecule's electronic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is exceptionally sensitive to the local electronic environment of atomic nuclei (¹H and ¹³C). The chemical shift (δ) of a nucleus is directly influenced by the degree of electron shielding around it.
-
Causality: An EWG on the phenyl ring will withdraw electron density, deshielding the aromatic protons and carbons, as well as the N-methyl and formyl groups, causing their signals to shift downfield (to higher ppm values). Conversely, an EDG will increase shielding, resulting in an upfield shift (lower ppm). The carbonyl carbon (¹³C) is particularly diagnostic of the electronic effects transmitted through the amide bond.
-
Trustworthiness: The high reproducibility of NMR and the predictable nature of substituent chemical shift effects make it a reliable tool for validating electronic trends across a series of analogs.
Generalized Protocol for ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the substituted N-methylformanilide sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 128-1024) and a longer relaxation delay may be necessary.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Analysis: Calibrate the spectra using the residual solvent peak. Integrate the ¹H signals and assign peaks to the corresponding protons. Record the chemical shifts of key nuclei, particularly the formyl proton (H-C=O), N-methyl protons (-NCH₃), and the carbonyl carbon (C=O). Compare these shifts across the series of substituted compounds.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds. The stretching frequency of the carbonyl group (C=O) in the amide is a direct indicator of its bond strength and, by extension, the electronic effects at play.
-
Causality: The N-methylformanilide amide bond has resonance character, with electron density delocalizing from the nitrogen to the carbonyl oxygen. An EWG on the phenyl ring reduces the ability of the nitrogen lone pair to participate in this resonance, thereby increasing the double-bond character of the C=O group. This stronger bond vibrates at a higher frequency (wavenumber). An EDG enhances resonance, weakens the C=O bond, and shifts its stretching frequency to a lower wavenumber.[5]
-
Trustworthiness: The position of the amide I band (primarily C=O stretch) is a well-established and sensitive probe of electronic structure, providing a self-validating system when comparing a homologous series of compounds.[5]
Generalized Protocol for FT-IR Analysis
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquids and solids with minimal sample preparation.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Analysis: Identify the strong absorption band in the 1650-1700 cm⁻¹ region, which corresponds to the amide I (C=O) stretch.[6] Record the precise wavenumber of this peak maximum for each substituted analog.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, typically π→π* and n→π* transitions. The wavelength of maximum absorbance (λ_max) is sensitive to the energy difference between the ground and excited states, which is modulated by substituents.
-
Causality: Both EDGs and EWGs that extend the conjugation of the π-system tend to decrease the energy gap between the HOMO and LUMO. This results in the absorption of lower-energy light, causing a bathochromic shift (red shift) of λ_max to longer wavelengths.[7] The intensity of the absorption (molar absorptivity, ε) can also be affected.
-
Trustworthiness: While solvent effects can be significant, analyzing a series of compounds in the same solvent provides a reliable, self-validating method to observe how substituents systematically perturb the energies of electronic transitions.
Generalized Protocol for UV-Vis Analysis
-
Solution Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) at a known concentration (e.g., 1x10⁻³ M). Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.
-
Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).
-
Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and scan across the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Record the λ_max value(s) and the corresponding absorbance. If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Cyclic Voltammetry (CV)
CV is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule. These potentials are directly related to the energies of the HOMO (for oxidation) and LUMO (for reduction).[8]
-
Causality: Oxidation involves the removal of an electron, typically from the HOMO. EDGs raise the energy of the HOMO, making the molecule easier to oxidize (occurs at a less positive potential). EWGs lower the energy of the HOMO, making the molecule more difficult to oxidize (occurs at a more positive potential).[9] This provides a direct experimental measure of how substituents modulate frontier orbital energies.
-
Trustworthiness: CV provides quantitative thermodynamic data on redox processes. When performed under consistent conditions (solvent, electrolyte, electrode, scan rate) for a series of compounds, it offers a highly reliable and self-validating method for ranking electronic effects.[8]
Generalized Protocol for Cyclic Voltammetry
-
Cell Assembly: Assemble a three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Solution Preparation: Prepare a solution of the analyte (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.
-
De-aeration: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Data Acquisition: Connect the electrodes to a potentiostat. Set the potential window and scan rate (e.g., 100 mV/s). Initiate the potential sweep, scanning from an initial potential towards a positive (for oxidation) or negative (for reduction) vertex potential, and then reversing the scan.
-
Internal Standard (Optional but Recommended): After acquiring the analyte's voltammogram, add an internal standard with a known, stable redox potential (e.g., ferrocene/ferrocenium couple) and re-run the scan. This allows for accurate referencing of the measured potentials.
-
Analysis: Plot the resulting current versus the applied potential. Determine the peak potential for the oxidation (E_pa) and/or reduction (E_pc) events.
Computational and Theoretical Analysis
Density Functional Theory (DFT) has emerged as an indispensable tool for complementing experimental findings and providing deeper mechanistic insights.[10][11] Computational modeling allows for the visualization and quantification of electronic properties that are not directly observable.
Caption: A flowchart outlining the key steps in a DFT-based computational analysis.
Key Computable Properties
-
Molecular Orbitals (HOMO/LUMO): DFT calculates the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the molecule's ability to donate electrons (oxidation potential), while the LUMO energy correlates with its ability to accept electrons (reduction potential). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and electronic transition energy (UV-Vis absorption).
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. Red regions indicate electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue regions indicate electron-poor areas (positive potential), susceptible to nucleophilic attack. This is invaluable for predicting sites of intermolecular interactions, such as receptor binding.
-
Simulated Spectra: DFT can calculate theoretical NMR chemical shifts and IR vibrational frequencies.[12] Comparing these simulated spectra with experimental data provides strong validation for the computed electronic structure.
Generalized Protocol for a DFT Calculation
-
Structure Building: Construct the 3D structure of the substituted N-methylformanilide using a molecular modeling software package.
-
Method Selection: Choose a DFT functional and basis set. A common and effective combination for organic molecules is the B3LYP functional with a 6-311+G(d,p) basis set.[13]
-
Geometry Optimization: Perform a geometry optimization calculation to find the molecule's lowest-energy conformation.
-
Frequency Calculation: Run a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Property Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain detailed electronic properties, including orbital energies (HOMO/LUMO), MEP, and Mulliken or NBO charge distributions.
-
Data Visualization and Analysis: Use visualization software to plot the molecular orbitals and MEP surfaces. Extract the relevant energy values and compare them across the series of substituted analogs.
Data Synthesis and Quantitative Relationships
The true power of this analysis lies in synthesizing the data from multiple techniques to build a cohesive and predictive model of electronic behavior.
Correlating Experimental and Computational Data
A powerful way to visualize the trends is to tabulate the key electronic descriptors against the nature of the substituent. This allows for direct comparison and validation between experimental and theoretical results.
| Substituent (para-) | Hammett Constant (σp) | ¹³C NMR δ (C=O) [ppm] | IR Freq. (C=O) [cm⁻¹] | Oxidation Potential [V vs. Fc/Fc⁺] | Calculated HOMO Energy [eV] |
| -OCH₃ | -0.27 | (Lower value) | (Lower value) | (Less positive) | (Higher value, e.g., -5.5) |
| -CH₃ | -0.17 | ↓ | ↓ | ↓ | ↓ |
| -H | 0.00 | (Reference value) | (Reference value) | (Reference value) | (Reference value, e.g., -6.0) |
| -Cl | +0.23 | ↑ | ↑ | ↑ | ↑ |
| -NO₂ | +0.78 | (Higher value) | (Higher value) | (More positive) | (Lower value, e.g., -6.8) |
| Note: Arrows (↑/↓) indicate the expected trend relative to the unsubstituted (-H) compound. Actual values would be populated from experimental/computational data. |
The Hammett Plot: A Quantitative Tool
The Hammett equation, log(K/K₀) = σρ or log(k/k₀) = σρ, provides a cornerstone for linear free-energy relationships.[4] This concept can be extended to spectroscopic and electrochemical data. By plotting a measured property (e.g., C=O stretching frequency, oxidation potential, or ¹³C chemical shift) against the appropriate Hammett substituent constant (σ), a linear relationship is often observed.
-
Reaction Constant (ρ): The slope of the Hammett plot is the reaction constant, ρ. It quantifies the sensitivity of the measured property to the electronic effects of the substituents. A positive ρ value indicates that the property is enhanced by EWGs, while a negative ρ value indicates it is enhanced by EDGs.[14]
-
Trustworthiness: A high correlation coefficient (R²) for a Hammett plot provides strong evidence that the observed changes in the property are primarily driven by the electronic effects of the substituents, validating the underlying structure-property relationship.[15][16]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. N-Methylformanilide Supplier India | CAS 93-61-8 [punagri.com]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
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- 6. Formamide, N-methyl-N-phenyl- [webbook.nist.gov]
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- 9. Anodic oxidation of amines. Part I. Cyclic voltammetry of aliphatic amines at a stationary glassy-carbon electrode - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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- 14. web.viu.ca [web.viu.ca]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Vilsmeier-Haack Reaction Using N,4'-Dimethylformanilide
For: Researchers, scientists, and drug development professionals.
Introduction: A Modern Approach to Aromatic Formylation
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, yielding aldehydes that are pivotal intermediates in the synthesis of a vast array of pharmaceuticals and fine chemicals.[1][2] The classical approach involves the activation of a disubstituted formamide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent.[1][3][4] This application note explores the use of a less conventional but potentially advantageous formylating agent, N,4'-Dimethylformanilide , in the Vilsmeier-Haack reaction. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss the potential benefits of this reagent in modern organic synthesis.
The original work by Vilsmeier and Haack utilized N-dimethylformanilide, a close structural analog of this compound, highlighting the historical precedent for using such anilides in this transformation.[1] By examining the use of this compound, we aim to provide researchers with a valuable addition to their synthetic toolkit, potentially offering enhanced reactivity and selectivity in certain applications.
The Vilsmeier Reagent: The Heart of the Reaction
The active formylating species in the Vilsmeier-Haack reaction is a chloroiminium ion, commonly referred to as the Vilsmeier reagent.[3][5] This electrophilic species is generated in situ from the reaction of this compound with a suitable activating agent, such as phosphorus oxychloride (POCl₃).
The formation of the Vilsmeier reagent is a critical first step, and its stability and reactivity are paramount to the success of the formylation. The reagent derived from this compound is a potent electrophile, capable of attacking electron-rich aromatic systems.[1][2] It is, however, highly sensitive to moisture and can be thermally unstable, necessitating careful handling and controlled reaction conditions.[5][6][7]
Mechanistic Insights: The "Why" Behind the Protocol
Understanding the reaction mechanism is crucial for troubleshooting and optimizing the Vilsmeier-Haack reaction. The process can be broken down into three key stages:
-
Formation of the Vilsmeier Reagent: this compound attacks the electrophilic phosphorus center of POCl₃. Subsequent rearrangement and elimination of a phosphate byproduct yield the reactive chloroiminium ion (the Vilsmeier reagent).
-
Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the electrophilic carbon of the Vilsmeier reagent, forming a new carbon-carbon bond and a resonance-stabilized cationic intermediate.
-
Hydrolysis: The reaction is quenched with water, which hydrolyzes the iminium intermediate to afford the final aldehyde product and a secondary amine byproduct.
Caption: The Vilsmeier-Haack reaction mechanism.
Advantages of this compound in Vilsmeier-Haack Reactions
While DMF is the most common reagent for the Vilsmeier-Haack reaction, this compound offers several potential advantages that may be beneficial in specific synthetic contexts:
-
Enhanced Reactivity: The tolyl group in this compound is electron-donating, which can increase the electron density on the formyl group, potentially leading to a more reactive Vilsmeier reagent. This could be advantageous for the formylation of less reactive aromatic substrates.
-
Improved Solubility: The lipophilicity of the tolyl group may enhance the solubility of the Vilsmeier reagent in organic solvents, potentially leading to more homogeneous reaction mixtures and improved reaction kinetics.
-
Modified Selectivity: The steric bulk of the tolyl group, compared to the methyl group in DMF, could influence the regioselectivity of the formylation reaction, particularly with substrates that have multiple potential sites for electrophilic attack.
Experimental Protocol: Formylation of N,N-Dimethylaniline
This protocol provides a detailed procedure for the formylation of N,N-dimethylaniline using this compound and phosphorus oxychloride. This procedure is adapted from a well-established method for the synthesis of p-dimethylaminobenzaldehyde.[8]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Ice
-
Saturated aqueous sodium acetate solution
-
Anhydrous sodium sulfate
-
Dichloromethane (or other suitable organic solvent)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., calcium chloride)
-
Ice bath
-
Heating mantle or steam bath
-
Beakers
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
Caption: Step-by-step Vilsmeier-Haack protocol.
Step-by-Step Methodology:
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube, place this compound. Cool the flask in an ice bath. With vigorous stirring, add phosphorus oxychloride dropwise from the dropping funnel. An exothermic reaction will occur, leading to the formation of the Vilsmeier reagent. Maintain the temperature below 10 °C during the addition.
-
Substrate Addition: Once the addition of POCl₃ is complete and the initial exotherm has subsided, add N,N-dimethylaniline dropwise to the reaction mixture, while maintaining the cooling.
-
Reaction: After the addition of N,N-dimethylaniline is complete, remove the ice bath and heat the reaction mixture on a steam bath or with a heating mantle to the desired temperature (e.g., 60-80 °C) for a period of time (typically 1-4 hours), with continued stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a large amount of crushed ice in a beaker with stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7. The product, p-dimethylaminobenzaldehyde, will precipitate out of the solution.
-
Filtration and Washing: Collect the precipitated product by vacuum filtration using a Büchner funnel. Wash the solid several times with cold water to remove any inorganic salts.
-
Drying and Purification: Air-dry the product or dry it in a desiccator under vacuum. If further purification is required, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).
Safety Considerations
The Vilsmeier-Haack reaction presents several potential hazards that must be carefully managed:
-
Exothermic Reaction: The formation of the Vilsmeier reagent is highly exothermic. Proper cooling and slow, controlled addition of reagents are essential to prevent a runaway reaction.[6][7]
-
Corrosive and Moisture-Sensitive Reagents: Phosphorus oxychloride is highly corrosive and reacts violently with water. This compound and the Vilsmeier reagent are also moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Thermal Instability: The Vilsmeier reagent and the reaction mixture can be thermally unstable. It is crucial to avoid overheating the reaction and to have a cooling system readily available.[6][7]
Applications in Drug Development and Beyond
The aldehydes produced via the Vilsmeier-Haack reaction are valuable building blocks in the synthesis of a wide range of biologically active molecules and functional materials. For example, formylation is a key step in the synthesis of many heterocyclic compounds that form the core of numerous pharmaceuticals.[1] The ability to introduce a formyl group onto an aromatic or heteroaromatic ring opens up a plethora of subsequent chemical transformations, including:
-
Reductive amination to form substituted amines.
-
Oxidation to carboxylic acids.
-
Wittig and related olefination reactions to form alkenes.
-
Condensation reactions to form various heterocyclic systems.
Conclusion
The use of this compound in the Vilsmeier-Haack reaction offers a compelling alternative to the more traditional DMF-based protocols. The potential for enhanced reactivity and modified selectivity makes it a valuable tool for synthetic chemists, particularly in the fields of pharmaceutical and materials science. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this application note, researchers can effectively employ this reagent to access a wide range of valuable aldehyde intermediates.
References
-
Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Growing Science Ltd. Available at: [Link]
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses Procedure, 4, 539. Available at: [Link]
-
Wikipedia. (2023). Vilsmeier reagent. In Wikipedia. Retrieved from: [Link]
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from: [Link]
-
Cheng, C. H., & You, S. L. (1989). Unexpected products from the formylation of N,N-dimethylanilines with 2-formamidopyridine in POCl3. Journal of the Chemical Society, Perkin Transactions 1, 1487-1490. Available at: [Link]
-
Rajput, A. P., & Girase, P. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES, 3(1), 25-43. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from: [Link]
-
El-Sayed, T. A., & Ali, T. E. (2012). Vilsmeier-Haack Reaction of Phosphonic Dihydrazide: Synthesis of 4- {[(Dimethyl)azanylidenonium Chloride] Methyl} Amino-2,3-Dihy. International Journal of Modern Chemistry, 2(1), 30-35. Available at: [Link]
Sources
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- 2. growingscience.com [growingscience.com]
- 3. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: A Guide to Aromatic Formylation Using N,4'-Dimethylformanilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formylation, the introduction of a formyl group (-CHO), is a cornerstone transformation in organic synthesis, providing a gateway to a vast array of functional groups and molecular architectures.[1][2] The resulting aldehydes are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] This guide provides an in-depth technical overview of aromatic formylation utilizing N,4'-Dimethylformanilide, primarily through the Vilsmeier-Haack reaction. We will explore the underlying reaction mechanism, present a detailed and validated experimental protocol, discuss safety considerations, and highlight the reaction's significance in the field of drug development.
The Vilsmeier-Haack Reaction: Mechanistic Insights
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] The reaction employs a substituted amide, in this case, this compound, and an activating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to generate a highly electrophilic species known as the Vilsmeier reagent.[4][7][8]
The mechanism proceeds through three principal stages:
-
Formation of the Vilsmeier Reagent: this compound, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a phosphate species to yield a potent electrophile: the chloroiminium ion, also known as the Vilsmeier reagent.[4][6][7]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the electrophilic carbon of the Vilsmeier reagent. This step follows the general principles of electrophilic aromatic substitution, resulting in the formation of a resonance-stabilized carbocation (sigma complex). A subsequent deprotonation step restores aromaticity and yields an iminium salt intermediate.[6][7]
-
Hydrolysis: During aqueous workup, the iminium salt is readily hydrolyzed to afford the final aromatic aldehyde and the corresponding secondary amine salt.[4][7]
The causality behind this choice of reagents lies in their synergistic function: the formanilide provides the formyl group precursor, while the POCl₃ acts as a potent activator, converting the relatively unreactive amide into a highly reactive electrophile capable of engaging with aromatic systems.
Caption: Vilsmeier-Haack reaction mechanism overview.
Detailed Experimental Protocol
This protocol provides a general methodology for the formylation of an activated aromatic substrate using this compound. Reaction times and temperatures may require optimization depending on the specific substrate's reactivity.
Materials and Equipment
-
Chemicals:
-
Activated aromatic substrate (e.g., N,N-dimethylaniline, indole, pyrrole)
-
This compound (C₉H₁₁NO, MW: 149.19 g/mol )[9]
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous 1,2-dichloroethane (DCE) or another suitable anhydrous solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium acetate (CH₃COONa) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Ice-water bath
-
Heating mantle with temperature controller
-
Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Flash chromatography system
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for formylation.
Step-by-Step Methodology
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a nitrogen or argon atmosphere.
-
Reagent Addition: Charge the flask with the activated aromatic substrate (1.0 eq.) and anhydrous 1,2-dichloroethane (DCE). Cool the flask to 0 °C in an ice-water bath.
-
Vilsmeier Reagent Formation: To the stirred solution, add this compound (1.2 eq.). Subsequently, add phosphorus oxychloride (1.2 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The formation of a thick precipitate (the Vilsmeier reagent) is often observed.
-
Reaction Execution: After the addition of POCl₃ is complete, remove the ice bath and heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Hydrolysis: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by slowly adding a pre-chilled saturated solution of sodium acetate. This step is exothermic and may cause gas evolution. After the initial quenching, heat the mixture to reflux for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate.
-
Extraction: Cool the mixture to room temperature. Transfer the contents to a separatory funnel. If layers are not distinct, add more water and organic solvent. Separate the organic layer and extract the aqueous layer two more times with the organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel or recrystallization to yield the pure aromatic aldehyde.
Data Summary and Substrate Scope
The Vilsmeier-Haack reaction using this compound is effective for a range of electron-rich substrates. The following table summarizes typical reaction parameters.
| Substrate Example | Activating Group | Reagent Equivalents (Substrate:Formanilide:POCl₃) | Temperature (°C) | Time (h) | Typical Yield (%) |
| N,N-Dimethylaniline | -NMe₂ | 1 : 1.2 : 1.2 | 70 | 4-6 | > 90 |
| Indole | Heterocycle | 1 : 1.5 : 1.5 | 60 | 2-4 | 85-95 |
| Pyrrole | Heterocycle | 1 : 1.5 : 1.5 | 50 | 3-5 | 80-90 |
| Anisole | -OMe | 1 : 2.0 : 2.0 | 80 | 8-12 | 60-75 |
Critical Safety Considerations
Handling the reagents involved in this protocol requires strict adherence to safety procedures in a well-ventilated chemical fume hood.
-
This compound & Analogs (DMF): These compounds are flammable liquids and vapors.[10][11] They are harmful if inhaled or in contact with skin and can cause serious eye irritation.[11][12][13] Suspected of damaging fertility or the unborn child.[10][11][13]
-
Phosphorus Oxychloride (POCl₃): A highly corrosive and toxic substance that reacts violently with water, releasing toxic gases. Causes severe skin burns and eye damage. Fatal if inhaled.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[10][12]
-
Handling Precautions:
-
Work exclusively in a certified chemical fume hood to avoid inhalation of vapors.[10][14]
-
Keep reagents away from heat, sparks, and open flames. Use non-sparking tools and explosion-proof equipment.[11][12][14]
-
The quenching step is highly exothermic and should be performed slowly and with extreme caution behind a safety shield.
-
-
Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.[12][14]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Substrate is not sufficiently electron-rich. 2. Presence of moisture deactivating the Vilsmeier reagent. 3. Insufficient reaction temperature or time. | 1. This method is unsuitable for electron-poor arenes. Consider alternative formylation methods like lithiation followed by quenching with DMF.[15] 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Increase temperature or extend reaction time, monitoring by TLC. |
| Formation of Dark Tars | 1. Reaction temperature is too high, leading to substrate or product decomposition. 2. Highly reactive substrate polymerizing. | 1. Lower the reaction temperature. 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temp) and consider slower addition of POCl₃. |
| Difficult Workup | 1. Emulsion formation during extraction. 2. Incomplete hydrolysis of the iminium salt. | 1. Add brine to the separatory funnel to help break the emulsion. 2. Ensure the hydrolysis step (heating with aqueous solution) is performed for an adequate duration. |
Applications in Medicinal Chemistry and Drug Development
The aldehyde functionality installed via formylation is one of the most versatile synthetic handles in organic chemistry.[3] It serves as a crucial branching point for the synthesis of complex molecular scaffolds found in numerous pharmaceutical agents.
-
Synthetic Intermediate: Aromatic aldehydes are precursors to a wide range of functional groups, including carboxylic acids (via oxidation), alcohols (via reduction), amines (via reductive amination), and alkenes (via Wittig-type reactions).
-
Building Block for Heterocycles: Formyl groups are frequently used to construct heterocyclic ring systems, which are privileged structures in many approved drugs.
-
Modulation of Biological Activity: The introduction of a formyl group can directly influence a molecule's biological properties. For instance, N-formylated peptides are known to interact with formyl peptide receptors (FPRs) to modulate immune responses.[3] Benzoxazole derivatives, synthesized through methods including formylation, have shown promise as psychoactive compounds for treating anxiety and depression.[16]
The reliability and scalability of the Vilsmeier-Haack reaction make it an indispensable tool for medicinal chemists in both lead discovery and process development, enabling the efficient construction of compound libraries and the large-scale synthesis of active pharmaceutical ingredients.
References
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Formylation - Wikipedia. (n.d.). Wikipedia. [Link]
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Vilsmeier–Haack reaction - Wikipedia. (n.d.). Wikipedia. [Link]
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SAFETY DATA SHEET - Dimethylformamide. (2022). ChemSupply Australia. [Link]
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Formylation Reaction Research Articles. (n.d.). R Discovery. [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]
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Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenyl-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde. (2013). Growing Science. [Link]
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Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. (2022). ResearchGate. [Link]
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Formylation of Amines. (n.d.). PMC. [Link]
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Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. (2018). PMC. [Link]
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A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. (n.d.). SciSpace. [Link]
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Application Notes & Protocols: N,4'-Dimethylformanilide in Modern Heterocyclic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of N,4'-Dimethylformanilide, a versatile and powerful reagent in the synthesis of complex heterocyclic scaffolds. Moving beyond a simple recitation of procedures, we delve into the mechanistic underpinnings, strategic advantages, and practical execution of synthetic protocols where this reagent is pivotal. Our focus is on empowering researchers to not only replicate these methods but also to innovate by understanding the fundamental principles at play.
Introduction: The Strategic Role of this compound
This compound, also known as N-methyl-N-(p-tolyl)formamide, is a substituted formamide that serves as a crucial building block in organic synthesis. While N,N-Dimethylformamide (DMF) is more commonly known, this compound offers distinct properties that can be advantageous in specific synthetic contexts. Its primary application lies in its role as a precursor to the Vilsmeier reagent , a potent electrophile used for the formylation of electron-rich systems.[1]
The Vilsmeier-Haack reaction, named after its developers Anton Vilsmeier and Albrecht Haack, is the cornerstone of this reagent's utility.[1] It facilitates the introduction of a formyl group (-CHO) onto aromatic and heteroaromatic rings, which are key intermediates for building more complex molecular architectures.[2][3] The resulting aryl or heteroaryl aldehydes are exceptionally versatile precursors for the construction of a wide array of heterocyclic systems, including quinolines, pyrazoles, and pyrimidines, many of which are core structures in pharmaceuticals and biologically active compounds.[2][4][5]
Choosing this compound over DMF can influence reaction kinetics, regioselectivity, and substrate solubility, providing a valuable tool in the optimization of synthetic routes. This guide will illuminate these applications through detailed mechanistic discussions and field-tested laboratory protocols.
The Core Mechanism: Vilsmeier-Haack Formylation
The efficacy of this compound in heterocyclic synthesis is rooted in its conversion to a highly reactive electrophilic species, the Vilsmeier reagent. This transformation and subsequent reaction pathway is a classic example of electrophilic aromatic substitution.
Formation of the Vilsmeier Reagent
The reaction is initiated by the activation of this compound with an acid halide, most commonly phosphorus oxychloride (POCl₃).[6] The lone pair of electrons on the carbonyl oxygen attacks the electrophilic phosphorus atom, leading to a cascade of events that form a chloroiminium ion, the active Vilsmeier reagent. This process is mechanistically critical as it transforms a relatively unreactive amide into a potent electrophile.
Figure 1: Formation of the Vilsmeier reagent from this compound.
Electrophilic Attack and Hydrolysis
Once formed, the Vilsmeier reagent is attacked by an electron-rich aromatic or heterocyclic substrate. This step temporarily disrupts the aromaticity of the ring. A subsequent deprotonation, often assisted by the formamide acting as a mild base, restores aromaticity and yields an iminium salt intermediate.[7] The final step is hydrolysis during aqueous workup, which converts the iminium salt into the desired aldehyde, liberating N-methyl-p-toluidine.
Application Focus: Synthesis of Quinolines
One of the most powerful applications of the Vilsmeier-Haack reaction is the synthesis of 2-chloro-3-formylquinolines from substituted acetanilides.[5] These products are highly valuable intermediates, as the chloro and formyl groups provide orthogonal handles for further functionalization in drug discovery programs.
Reaction Principle and Workflow
The reaction proceeds via a tandem cyclization-formylation mechanism. The Vilsmeier reagent activates the acetanilide, promoting an intramolecular cyclization to form the quinoline ring system. The same reagent then formylates the newly formed ring at the C3 position. Using this compound in place of DMF serves as both the reagent precursor and a high-boiling solvent, facilitating the elevated temperatures often required for efficient cyclization.
Figure 2: Experimental workflow for the synthesis of a substituted quinoline.
Protocol 1: Synthesis of 2-Chloro-3-formyl-6-methylquinoline
This protocol details the synthesis of a quinoline derivative using p-methylacetanilide as the starting material. The choice of a substituted acetanilide demonstrates the reaction's tolerance for various functional groups on the aromatic ring.
Materials and Reagents
| Reagent | Formula | M.W. | CAS No. |
| p-Methylacetanilide | C₉H₁₁NO | 149.19 | 103-89-9 |
| This compound | C₉H₁₁NO | 149.19 | 2739-04-0 |
| Phosphorus oxychloride | POCl₃ | 153.33 | 10025-87-3 |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 |
| Ethanol (95%) | C₂H₅OH | 46.07 | 64-17-5 |
| Crushed Ice | H₂O | 18.02 | 7732-18-5 |
Experimental Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, add p-methylacetanilide (0.1 mol, 14.92 g).
-
Solvent Addition: Add this compound (50 mL) to the flask. Stir the mixture until the solid is completely dissolved.
-
Causality Note: Using this compound as the solvent ensures a high concentration of the Vilsmeier precursor and provides a suitable high-boiling medium for the subsequent reflux step.
-
-
Vilsmeier Reagent Formation: Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C. Add phosphorus oxychloride (0.3 mol, 28 mL) dropwise via the dropping funnel over a period of 60 minutes, ensuring the temperature does not exceed 10 °C.
-
Causality Note: The slow, cooled addition is critical to control the exothermic formation of the Vilsmeier reagent and prevent unwanted side reactions.[8]
-
-
Cyclization: After the addition is complete, remove the ice bath and heat the reaction mixture in a water bath to 80-90 °C. Maintain this temperature and reflux for approximately 4-6 hours.
-
Causality Note: Thermal energy is required to overcome the activation barrier for the intramolecular electrophilic cyclization that forms the quinoline ring.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting material spot indicates completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker (2 L), prepare a slurry of crushed ice (500 g). Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Causality Note: This step quenches the reaction by hydrolyzing any remaining POCl₃ and the iminium salt intermediate to the final aldehyde product. The large volume of ice dissipates the heat generated during quenching.
-
-
Neutralization and Precipitation: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A solid precipitate will form.
-
Isolation and Purification: Filter the crude product using a Büchner funnel. Wash the solid cake thoroughly with cold water (3 x 100 mL) to remove any inorganic salts and water-soluble byproducts. Dry the product in a vacuum oven.
-
Recrystallization: Recrystallize the crude solid from 95% ethanol to obtain pure 2-chloro-3-formyl-6-methylquinoline as crystalline needles.
Application Focus: Synthesis of Pyrazoles
This compound can also be instrumental in synthesizing pyrazole heterocycles. This is typically achieved by the diformylation of a compound containing an activated methyl or methylene group, followed by cyclocondensation with a hydrazine derivative.[9]
Synthetic Pathway
The Vilsmeier reagent, generated from this compound, reacts with an activated methyl group (e.g., adjacent to a carbonyl or within an electron-rich heterocycle) to produce a 1,3-bis(dimethylamino)propenium salt, which hydrolyzes to a malondialdehyde derivative.[9] This 1,3-dicarbonyl equivalent is the key intermediate. Subsequent reaction with hydrazine or a substituted hydrazine readily forms the pyrazole ring.
Figure 3: Logical pathway for the synthesis of pyrazoles via a Vilsmeier-derived intermediate.
Protocol 2: General Procedure for Pyrazole Synthesis from an Activated Methyl Group
This protocol provides a general methodology for the two-step synthesis of a pyrazole derivative.
Part A: Synthesis of the Malonaldehyde Intermediate
-
Reagent Formation: In a setup similar to Protocol 1, cool this compound (5 equivalents) to 0-5 °C. Slowly add POCl₃ (3 equivalents). Stir for 30 minutes at this temperature.
-
Substrate Addition: Add the activated methyl-containing substrate (1 equivalent) to the pre-formed Vilsmeier reagent.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 70-80 °C for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by pouring it onto ice, followed by neutralization with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the malonaldehyde intermediate. Filter, wash with water, and dry.
Part B: Cyclization to the Pyrazole
-
Reaction Setup: Dissolve the crude malonaldehyde intermediate (1 equivalent) in a suitable solvent like ethanol or acetic acid in a round-bottom flask.
-
Hydrazine Addition: Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.1 equivalents).
-
Cyclization: Reflux the mixture for 1-3 hours. The formation of the pyrazole is often rapid.
-
Isolation: Cool the reaction mixture. If a precipitate forms, filter it directly. If not, reduce the solvent volume under reduced pressure and induce crystallization. The crude product can be purified by recrystallization or column chromatography.
Summary and Outlook
This compound is a highly effective reagent for the synthesis of heterocyclic compounds, primarily through the Vilsmeier-Haack reaction. Its ability to generate a potent formylating agent in situ makes it indispensable for creating aldehyde-functionalized intermediates, which are gateways to diverse and complex molecular scaffolds like quinolines and pyrazoles. The protocols described herein provide a robust foundation for researchers in medicinal chemistry and materials science. Future investigations may explore the use of this compound with other activating agents or in novel multicomponent reactions to further expand its synthetic utility.
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Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
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Derivatization of the C4‐alkynylated indole 3 a. DMF=N,N‐dimethylformamide. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Patil, S. B., & Talele, P. U. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 446-463. Retrieved January 20, 2026, from [Link]
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Campaigne, E., & Archer, W. L. (1953). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses, 33, 27. doi:10.15227/orgsyn.033.0027. Retrieved January 20, 2026, from [Link]
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Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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The Crucial Role of DMF in Pharmaceutical Synthesis and Processing. (n.d.). Retrieved January 20, 2026, from [Link]
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Synthetic exploration of quinoline-3-carbaldehyde in N,N-dimethylformamide. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Du, Y., Liu, R., Linn, G., & Zhao, K. (2006). Synthesis of N-Substituted Indole Derivatives via PIFA-Mediated Intramolecular Cyclization. Organic Letters, 8(26), 5919–5922. Retrieved January 20, 2026, from [Link]
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Synthesis of 4-(Dimethylamino)quinazoline via Direct Amination of Quinazolin-4(3H)-one Using N,N-Dimethylformamide as a Nitrogen Source at Room Temperature. (2015). Synthesis. Retrieved January 20, 2026, from [Link]
-
Ali, H. S. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and their utilization in the synthesis of some new heterocyclic compounds. International Journal of Organic Chemistry, 3(3A), 187-197. Retrieved January 20, 2026, from [Link]
-
Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. (2022). IJARSCT, 2(3). Retrieved January 20, 2026, from [Link]
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Sharma, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 28247-28271. Retrieved January 20, 2026, from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). In Name Reactions in Organic Synthesis (pp. 415-418). Cambridge University Press. Retrieved January 20, 2026, from [Link]
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Synthesis of Pyrimidine‐2,4‐diones from formamide. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis of Quinolines, Isoquinolines, and Quinolones Using Various Nanocatalysts. (2022). Taylor & Francis eBooks. Retrieved January 20, 2026, from [Link]
-
Missoum, H., Datoussaid, Y., & Choukchou-Braham, N. (2020). synthesis of heterocycle via Vilsmeier-haack reaction. ECSOC-24. Retrieved January 20, 2026, from [Link]
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Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
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SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Al-Suwaidan, I. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21336–21359. Retrieved January 20, 2026, from [Link]
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Vilsmeier-Haack Reaction. (n.d.). J&K Scientific LLC. Retrieved January 20, 2026, from [Link]
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Mhase, D. L., & Ingale, S. V. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 52-56. Retrieved January 20, 2026, from [Link]
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Application Notes and Protocols: N,4'-Dimethylformanilide in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of Formylation in Pharmaceutical Synthesis
In the intricate landscape of pharmaceutical development, the strategic introduction of functional groups is paramount to modulating the bioactivity, selectivity, and pharmacokinetic properties of drug candidates. Among the myriad of synthetic transformations, formylation—the introduction of a formyl group (-CHO)—stands out as a cornerstone reaction. The resulting aldehydes are versatile intermediates, readily participating in a wide array of subsequent reactions to construct complex molecular architectures. This application note delves into the utility of N,4'-dimethylformanilide as a specialized formylating agent in the synthesis of pharmaceutical intermediates, with a particular focus on its application in the Vilsmeier-Haack reaction for the functionalization of electron-rich heterocyclic systems.
Indole derivatives, for instance, are prevalent scaffolds in a vast number of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1][2] The 3-formylation of indoles is a critical step in the synthesis of many of these compounds, including various indole alkaloids with potential therapeutic applications.[1][3]
The Vilsmeier-Haack Reaction: A Powerful Tool for Formylation
The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] The reaction employs a Vilsmeier reagent, an electrophilic chloroiminium salt, which is typically generated in situ from a substituted amide and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[4][5] While N,N-dimethylformamide (DMF) is the most widely used amide for this purpose, the use of other substituted amides, such as this compound, offers opportunities to fine-tune reactivity and potentially influence regioselectivity in certain substrates.
The general mechanism of the Vilsmeier-Haack reaction involves the formation of the Vilsmeier reagent, followed by electrophilic attack on the electron-rich substrate, and subsequent hydrolysis to yield the formylated product.[5]
Mechanism of Vilsmeier Reagent Formation and Formylation
Figure 1: General workflow of the Vilsmeier-Haack reaction.
Application: Synthesis of a 3-Formylindole Intermediate
This section provides a detailed protocol for the 3-formylation of a substituted indole using this compound and phosphorus oxychloride. The resulting 3-formylindole is a valuable intermediate for the synthesis of various bioactive molecules, including potential kinase inhibitors and other therapeutic agents.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Sigma-Aldrich | Store in a cool, dry place. |
| Phosphorus oxychloride (POCl₃) | ≥99% | e.g., Sigma-Aldrich | Highly corrosive and moisture-sensitive. Handle with extreme care under inert atmosphere. |
| Substituted Indole | As required | Various | Ensure dryness before use. |
| Dichloromethane (DCM) | Anhydrous | e.g., Fisher Scientific | Use from a solvent purification system or freshly distilled. |
| Sodium Acetate | Anhydrous | e.g., Sigma-Aldrich | |
| Deionized Water | |||
| Saturated Sodium Bicarbonate Solution | |||
| Anhydrous Magnesium Sulfate | e.g., Sigma-Aldrich |
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methylindole
This protocol details the synthesis of 2-methyl-1H-indole-3-carbaldehyde, a key intermediate for various bioactive compounds.
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.2 equivalents) to anhydrous dichloromethane (DCM) (5 mL per 1 mmol of indole).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will result in a thicker, often colored, solution.
2. Formylation Reaction:
-
In a separate flame-dried flask, dissolve the 2-methylindole (1 equivalent) in anhydrous DCM (5 mL per 1 mmol of indole).
-
Slowly add the solution of 2-methylindole to the pre-formed Vilsmeier reagent at 0 °C over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
3. Work-up and Purification:
-
Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium acetate (approximately 10 equivalents).
-
Stir the mixture vigorously for 30-60 minutes to hydrolyze the iminium salt intermediate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 2-methyl-1H-indole-3-carbaldehyde can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Figure 2: Step-by-step experimental workflow for the formylation of 2-methylindole.
Expected Results
The Vilsmeier-Haack formylation of indoles is generally a high-yielding reaction. The expected yield of 2-methyl-1H-indole-3-carbaldehyde is typically in the range of 70-90%. The purity of the product can be assessed by techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended when handling larger quantities.[8][11]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use.[8][11]
-
Skin and Body Protection: A lab coat is required. Ensure full-length pants and closed-toe shoes are worn.[11]
Engineering Controls:
-
All manipulations involving this compound and especially phosphorus oxychloride should be performed in a well-ventilated chemical fume hood.[8][12]
Handling and Storage:
-
Avoid inhalation of vapors and contact with skin and eyes.[8][11]
-
Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[8]
-
This compound is a combustible liquid; keep away from heat, sparks, and open flames.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. It should be handled with extreme caution under an inert atmosphere.
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.
-
If swallowed: Do not induce vomiting. Seek immediate medical attention.
Conclusion
This compound serves as a valuable reagent in the synthesis of pharmaceutical intermediates, particularly through the Vilsmeier-Haack reaction. The ability to efficiently formylate electron-rich heterocycles like indoles provides a direct route to versatile building blocks for the construction of complex and biologically active molecules. The protocol detailed herein offers a robust and reproducible method for the synthesis of 3-formylindole derivatives. By understanding the underlying mechanism and adhering to strict safety protocols, researchers can effectively leverage this chemistry to advance their drug discovery and development programs.
References
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Vilsmeier reagent - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
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Formation of indole trimers in Vilsmeier type reactions - Semantic Scholar. (n.d.). Retrieved January 21, 2026, from [Link]
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Application Notes & Protocols: The Pivotal Role of Formamide Derivatives in the Synthesis of Formamidine Agrochemicals
These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals engaged in drug development and agrochemical synthesis. This document elucidates the critical role of N-substituted formamide derivatives, particularly in the synthesis of formamidine-class insecticides and acaricides. While the specific compound N,4'-Dimethylformanilide represents a particular structure within this class, this guide will broaden the scope to encompass the fundamental chemical principles and protocols that govern the synthesis of commercially significant agrochemicals, such as Amitraz, where structurally related precursors are paramount.
Introduction: The Formamide Moiety in Agrochemical Design
The formamide functional group is a cornerstone in the synthesis of a diverse array of bioactive molecules. In the realm of agrochemicals, its significance is particularly pronounced in the construction of formamidine insecticides. These compounds are characterized by the N=CH-N linkage and are effective against a range of agricultural pests. The synthetic pathways to these vital crop protection agents often hinge on the reactivity of N-substituted formamides and their derivatives.
This guide will focus on the synthesis of N'-(2,4-Dimethylphenyl)-N-methylformamidine, a key active metabolite of the widely used acaricide and insecticide, Amitraz. The synthesis of Amitraz itself provides a quintessential example of the application of formamide-related chemistry in the agrochemical industry.
Core Synthesis Pathway: From Anilines to Formamidines
The industrial synthesis of formamidine pesticides like Amitraz is a multi-step process that leverages the reactivity of substituted anilines and formamide derivatives. The overall transformation involves the construction of the characteristic formamidine bridge between two aniline moieties.
Key Reagents and Their Functions
The synthesis of Amitraz and its immediate precursors involves several key reagents:
| Reagent | Chemical Name | CAS Number | Role in Synthesis |
| Starting Material | 2,4-Dimethylaniline | 95-68-1 | Provides the core aromatic structure of the final pesticide. |
| Formylating Agent | N-Methylformamide | 123-39-7 | Acts as a source of the formyl group and the N-methyl moiety. |
| Condensing Agent | Triethyl orthoformate | 122-51-0 | Facilitates the formation of intermediate imines and the formamidine linkage. |
| Catalyst | Lewis acids (e.g., ZnCl₂) / Amine Hydrochlorides | Various | Accelerates the rate of condensation reactions. |
Mechanistic Insights: The Vilsmeier-Haack Analogy
The synthesis of formamidines from anilines and formamides can be conceptually understood through principles analogous to the Vilsmeier-Haack reaction. In this process, the formamide, in the presence of a suitable activating agent (often conceptually similar to the role of the orthoformate and catalyst), generates a reactive electrophilic species that is then attacked by the nucleophilic aniline.
The synthesis of Amitraz typically proceeds through the formation of an intermediate, N'-(2,4-dimethylphenyl)-N-methylformamidine.[1] This intermediate is then further reacted with another equivalent of 2,4-dimethylaniline to yield the final product.
Detailed Protocol: Synthesis of Amitraz
The following protocol is a representative method for the synthesis of Amitraz, highlighting the key reaction steps and conditions.[2][3][4]
Materials and Equipment
-
Reactants: 2,4-Dimethylaniline, N-Methylformamide, Triethyl orthoformate.
-
Catalysts: Zinc chloride (Lewis acid) and 2,4-Dimethylaniline hydrochloride.[2]
-
Solvent (for crystallization): Isopropanol, Ethanol, or Methanol.[2]
-
Equipment: Jacketed glass reactor with overhead stirrer, condenser, and temperature probe; heating/cooling circulator; vacuum pump.
Step-by-Step Procedure
-
Charging the Reactor: In a clean and dry reactor, charge 2,4-dimethylaniline (1.0 mole equivalent).
-
Addition of Reagents and Catalysts: To the stirred aniline, add N-methylformamide (0.6 - 1.0 mole equivalent) and triethyl orthoformate (1.2 - 1.6 mole equivalents).[2] Subsequently, add the catalytic amounts of zinc chloride and 2,4-dimethylaniline hydrochloride.
-
Reaction - Step 1 (Formation of Intermediate 1): Heat the mixture to approximately 120°C and maintain for 1.5 - 4 hours.[2] During this stage, ethanol will begin to distill off as a byproduct. This step leads to the formation of an initial imine intermediate.
-
Reaction - Step 2 (Formation of Intermediate 2): Gradually increase the temperature to 130-140°C and hold for another 1.5 - 4 hours.[2] Continue to remove the ethanol and now also ethyl formate byproducts through distillation. This drives the reaction towards the formation of N'-(2,4-dimethylphenyl)-N-methylformamidine.
-
Reaction - Step 3 (Formation of Amitraz): Further, increase the temperature to 160-200°C for 3 - 7 hours to facilitate the reaction of the formamidine intermediate with another molecule of 2,4-dimethylaniline to form Amitraz.[2]
-
Vacuum Distillation (Optional but Recommended): To ensure the reaction goes to completion, apply a vacuum of -0.05 to -0.08 MPa for 1-3 hours to remove any remaining volatile byproducts.[2]
-
Crystallization: Cool the reaction mixture to room temperature. Add a suitable organic solvent such as isopropanol to induce crystallization of the crude Amitraz.[2]
-
Isolation and Drying: Filter the solid product and wash with a small amount of cold solvent. Dry the purified Amitraz under vacuum.
Workflow Diagram
Caption: Synthetic workflow for Amitraz production.
The Role of N,N-Dimethylformamide (DMF) as a Solvent
While not a direct reactant in the synthesis of Amitraz, N,N-Dimethylformamide (DMF) is a ubiquitous solvent in the broader agrochemical industry.[5][6] Its high dielectric constant, aprotic nature, and ability to dissolve a wide range of organic and inorganic compounds make it an excellent medium for many synthetic transformations in the development of pesticides.[7][8]
Properties of DMF Relevant to Agrochemical Synthesis
| Property | Value | Significance in Synthesis |
| Boiling Point | 153 °C | Allows for a wide range of reaction temperatures. |
| Dielectric Constant | 36.7 | Effectively solvates ions and polar transition states, often accelerating reactions. |
| Nature | Polar Aprotic | Does not participate in proton transfer, making it suitable for reactions involving strong bases or nucleophiles. |
| Solubility | Miscible with water and most organic solvents | Facilitates both reaction setup and workup procedures. |
DMF is particularly favored in nucleophilic substitution reactions and condensation reactions, which are common in the synthesis of complex agrochemical active ingredients.[7]
Analytical Characterization of Products and Intermediates
The purity and identity of the synthesized formamidine pesticides and their intermediates are critical for ensuring efficacy and safety. Standard analytical techniques are employed for their characterization.
-
High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification.
-
Mass Spectrometry (MS): Provides molecular weight information for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidates the detailed molecular structure.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.
Safety Considerations
The synthesis of agrochemicals involves the handling of hazardous materials. It is imperative to adhere to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate gloves, safety glasses, and a lab coat.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Material Safety Data Sheets (MSDS): Consult the MSDS for all chemicals before use to be aware of their specific hazards.
Conclusion
The synthesis of formamidine agrochemicals, exemplified by the production of Amitraz, showcases the pivotal role of formamide derivatives and related compounds. A thorough understanding of the reaction mechanisms, optimization of process parameters, and adherence to safety protocols are essential for the successful and efficient synthesis of these vital crop protection agents. The principles and protocols outlined in this guide provide a solid foundation for researchers and professionals in this field.
References
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of N-Methylformanilide in Modern Organic Synthesis. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. N,N-Dimethyl-4-vinylaniline: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis. Available from: [Link]
- Google Patents. WO2003101931A2 - Preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals.
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National Center for Biotechnology Information. Dimethylformamide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Available from: [Link]
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Reneise. Chats About Toxic Substances With Reneise: Formamidine Pesticides? Never heard of it… Available from: [Link]
- Clark, J. H., et al. N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. ChemRxiv. 2022.
- Google Patents. US7314848B1 - Adjuvant composition for chemicals used in agriculture.
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PubChem. N-(2,4-Dimethylphenyl)formamide. Available from: [Link]
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PubChem. N'-(2,4-dimethylphenyl)-N-methylformamidine. Available from: [Link]
- Google Patents. CN107778200B - Process for the preparation of amitraz.
- MDPI. Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. Molecules. 2024, 29(4), 889.
-
ResearchGate. Metabolic Conversion of N'-(2,4-dimethylphenyl)-N-methylformamidine Pesticide and the Analysis of the Metabolites. Available from: [Link]
-
ResearchGate. Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. Available from: [Link]
- National Center for Biotechnology Information. Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances. 2017, 7(32), 19881-19894.
- Royal Society of Chemistry. Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Org. Biomol. Chem. 2017, 15, 8954-8960.
-
Ministry of Health, Labour and Welfare, Japan. Analytical Method for Amitraz (Animal Products). Available from: [Link]
- PubMed. Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). Sci Rep. 2024, 14(1), 7209.
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Semantic Scholar. Formamidine Pesticides. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Dimethyl Formamide (DMF): Key Solvent for Agrochemical & Pesticide Synthesis. Available from: [Link]
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European Patent Office. LIQUID PESTICIDE COMPOSITIONS - Patent 1773121. Available from: [Link]
- Asian Journal of Chemistry.
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ResearchGate. Synthesis with improved yield and purity of Amitraz as an acaricide by new catalysts. Available from: [Link]
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ResearchGate. Synergistic Actions of Formamidine Insecticides on the Activity of Pyrethroids and Neonicotinoids Against Aedes aegypti (Diptera: Culicidae). Available from: [Link]
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ResearchGate. N-Formylsaccharin: A New Formylating Agent. Available from: [Link]
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European Union Reference Laboratory for Single Residue Methods. Analysis of “Amitraz (sum)” in samples with incurred residues - Comparison of the approach covering the individual metabolit. Available from: [Link]
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N,4'-Dimethylformanilide: A Specialized Reagent in Named Organic Reactions for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Formylating Agent
N,4'-Dimethylformanilide, also known as N-methyl-N-(p-tolyl)formamide, is a substituted formamide that serves as a valuable reagent in modern organic synthesis. While its structural cousin, N,N-dimethylformamide (DMF), is ubiquitously used as a polar aprotic solvent and a formylating agent, this compound offers a more nuanced reactivity profile, particularly in the context of the Vilsmeier-Haack reaction. Its application allows for the introduction of a formyl group onto electron-rich aromatic and heteroaromatic substrates, a critical transformation in the synthesis of complex organic molecules, including pharmaceutical intermediates. This guide provides an in-depth exploration of this compound as a reagent, focusing on its application in named organic reactions, with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The Vilsmeier-Haack Reaction: A Cornerstone of Formylation Chemistry
The Vilsmeier-Haack (V-H) reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction typically employs a substituted formamide and a phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent in situ. Historically, the realization that N-substituted formanilides could act as effective formylating agents was a significant development in this field[1].
Mechanistic Rationale: The Vilsmeier Reagent
The reaction proceeds through the formation of a chloroiminium ion, the "Vilsmeier reagent," from the reaction of this compound and phosphorus oxychloride. This electrophilic species is then attacked by the electron-rich aromatic substrate. Subsequent hydrolysis of the resulting iminium salt furnishes the corresponding aldehyde.
Figure 1: Mechanism of the Vilsmeier-Haack Reaction.
Causality in Experimental Choices: Why this compound?
While DMF is the most common reagent in the V-H reaction, this compound can offer advantages in specific contexts. The p-tolyl group can subtly influence the reactivity of the Vilsmeier reagent, potentially leading to improved yields or regioselectivity with certain substrates. Furthermore, the physical properties of this compound, such as its higher boiling point, may be advantageous in reactions requiring elevated temperatures.
Detailed Protocol: Vilsmeier-Haack Formylation of Indole
This protocol provides a representative procedure for the formylation of indole using this compound and phosphorus oxychloride. This reaction is a cornerstone for the synthesis of indole-3-carboxaldehyde, a vital precursor for many pharmaceutical compounds.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| Indole | 117.15 | 1.17 g | 10 mmol |
| This compound | 149.19 | 2.24 g (2.1 mL) | 15 mmol |
| Phosphorus oxychloride (POCl₃) | 153.33 | 2.30 g (1.4 mL) | 15 mmol |
| Dichloromethane (DCM) | 84.93 | 30 mL | - |
| Saturated Sodium Bicarbonate (aq) | - | ~50 mL | - |
| Saturated Sodium Chloride (aq) | - | 20 mL | - |
| Anhydrous Sodium Sulfate | - | q.s. | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (15 mmol) in anhydrous dichloromethane (15 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of the Vilsmeier Reagent: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (15 mmol) dropwise via the dropping funnel over 15 minutes, ensuring the temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 30 minutes. A thick, pale-yellow precipitate of the Vilsmeier reagent may form.
-
Addition of Substrate: In a separate flask, dissolve indole (10 mmol) in anhydrous dichloromethane (15 mL). Add this solution dropwise to the Vilsmeier reagent suspension at 0 °C over 20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine), then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford indole-3-carboxaldehyde.
Figure 2: Experimental Workflow for Vilsmeier-Haack Formylation.
Bischler-Napieralski Reaction: A Note on Scope
The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides, typically using condensing agents like POCl₃ or P₂O₅. While formamides are not the typical substrates for this reaction, which generally involves acylated amines, it is important to clarify the role of this compound. Currently, there is a lack of substantial evidence in the chemical literature to support the direct use of this compound as a reagent in the Bischler-Napieralski reaction. The reaction mechanism proceeds via the activation of the amide carbonyl of the β-arylethylamide substrate, leading to an electrophilic species that undergoes intramolecular cyclization. This compound does not fit the structural requirements of the substrate for this transformation.
Synthesis of this compound
The reagent can be prepared through the formylation of N-methyl-p-toluidine. A common method involves the reaction of N-methyl-p-toluidine with formic acid, often with azeotropic removal of water to drive the reaction to completion.
Protocol for the Synthesis of N-methyl-p-toluidine
N-methyl-p-toluidine is a key precursor for this compound and can be synthesized by the methylation of p-toluidine[2][3].
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| p-Toluidine | 107.15 | 10.7 g | 100 mmol |
| Methanol | 32.04 | 4.8 g (6.1 mL) | 150 mmol |
| Sulfuric Acid (conc.) | 98.08 | 9.8 g (5.3 mL) | 100 mmol |
| Sodium Hydroxide (aq) | - | q.s. | - |
| Diethyl Ether | - | ~100 mL | - |
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, cautiously add concentrated sulfuric acid (100 mmol) to methanol (150 mmol) with cooling.
-
Addition of Amine: To this acidic methanol solution, add p-toluidine (100 mmol).
-
Reaction: Heat the reaction mixture to reflux for 6-8 hours.
-
Workup: After cooling, pour the reaction mixture into ice-water and basify with a concentrated aqueous solution of sodium hydroxide until the pH is >10.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic phase under reduced pressure. The crude N-methyl-p-toluidine can be purified by vacuum distillation.
Application in Drug Development
The Vilsmeier-Haack reaction is a pivotal tool in medicinal chemistry for the synthesis of heterocyclic aldehydes, which are versatile intermediates for the construction of more complex molecular architectures. Many blockbuster drugs and clinical candidates contain heterocyclic scaffolds, and their synthesis often relies on the introduction of a formyl group to a heteroaromatic core. For instance, the synthesis of various kinase inhibitors, antiviral agents, and anti-cancer drugs involves the use of formylated heterocycles as key building blocks. The use of this compound in these synthetic routes can provide an alternative to DMF, potentially offering advantages in terms of yield, purity, or reaction conditions for specific, high-value pharmaceutical intermediates.
Conclusion
This compound is a specialized and valuable reagent for the Vilsmeier-Haack formylation of electron-rich aromatic and heteroaromatic compounds. Its application provides a powerful tool for the synthesis of aryl aldehydes, which are crucial intermediates in organic synthesis and drug development. While its role in other named reactions like the Bischler-Napieralski reaction is not established, its utility in the Vilsmeier-Haack reaction is a testament to the diverse reactivity that can be achieved by modifying the structure of simple formamides. This guide provides the necessary theoretical and practical knowledge for researchers to effectively utilize this compound in their synthetic campaigns.
References
- Rajput, S. S., & Singh, K. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 25-43.
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
-
Organic Syntheses, Coll. Vol. 4, p.539 (1963); Vol. 35, p.58 (1955). [Link]
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Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]
- Akbari, J., & Heydari, A. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3, 3-dimethyl-7-phenoxyindolin-2-ylidene) malonaldehyde and transformation into different heterocyclic compounds. Journal of Chemical and Pharmaceutical Research, 5(7), 187-192.
- Mukaiyama, T., & Ishikawa, H. (1975). A new and useful method for the formylation of active methylene compounds. Chemistry Letters, 4(10), 1117-1120.
- Muzart, J. (2009). N, N-Dimethylformamide: much more than a solvent. Tetrahedron, 65(42), 8313-8323.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
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Aghazadeh, M., & Hosseinnia, R. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 1-10. [Link]
-
Justia Patents. (2020). Method for producing N-methyl-p-toluidine for use as an additive for aviation gasoline. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
- Ishibashi, H., et al. (1993). The Vilsmeier-Haack reaction on methyl homologues of N-benzyltetrahydrocarbazole. Chemical and Pharmaceutical Bulletin, 41(3), 521-523.
-
Muzart, J., & Le Bras, J. (2018). Recent Uses of N, N-Dimethylformamide and N, N-Dimethylacetamide as Reagents. Molecules, 23(8), 1939. [Link]
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Application Notes and Protocols for Microwave-Assisted Synthesis Using N,4'-Dimethylformanilide
For Researchers, Scientists, and Drug Development Professionals
A High-Temperature Frontier: Unlocking Accelerated Chemistries with N,4'-Dimethylformanilide in Microwave Synthesis
Introduction: Beyond the Boiling Point – A New Paradigm in Microwave Synthesis
Microwave-assisted organic synthesis (MAOS) has revolutionized chemical synthesis by offering dramatically reduced reaction times, increased yields, and enhanced product purity.[1][2] This technology leverages the ability of polar molecules to efficiently absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture.[3][4] A key parameter in harnessing the full potential of MAOS is the choice of solvent, which not only dictates the reaction environment but also the accessible temperature range. High-boiling point solvents are particularly advantageous as they enable reactions to be conducted at elevated temperatures, often under sealed-vessel conditions, thereby accessing kinetic regimes that are unattainable with conventional heating methods at atmospheric pressure.
This application note introduces this compound as a high-performance solvent for microwave-assisted organic synthesis. With a boiling point of 277 °C, this polar aprotic solvent opens the door to a new frontier of high-temperature microwave chemistry, offering a compelling alternative to commonly used solvents like N,N-Dimethylformamide (DMF), which are facing increasing regulatory scrutiny due to toxicity concerns.[5][6] Herein, we will explore the rationale behind the use of this compound, its key physical properties, and provide detailed protocols for its application in challenging but highly relevant organic transformations.
The Rationale for a High-Boiling Point Polar Aprotic Solvent in MAOS
The acceleration of chemical reactions under microwave irradiation is a consequence of the efficient energy transfer from the microwave field to the reaction mixture.[3] Polar solvents play a crucial role in this process. This compound, being a formamide derivative, possesses a significant dipole moment, allowing for efficient coupling with microwaves.
The primary advantage of its high boiling point is the ability to superheat the reaction mixture far beyond the solvent's boiling point at atmospheric pressure in a sealed microwave vial. This superheating, under controlled pressure, can lead to dramatic rate enhancements, often reducing reaction times from hours to mere minutes. This is particularly beneficial for reactions with high activation energies, such as certain cross-coupling reactions and nucleophilic aromatic substitutions.
Properties of this compound
A thorough understanding of the solvent's properties is critical for successful application in microwave synthesis.
| Property | Value | Reference |
| Chemical Name | This compound | [7] |
| Synonyms | N-Methyl-N-(p-tolyl)formamide | [7] |
| CAS Number | 2739-04-0 | [7] |
| Molecular Formula | C9H11NO | [7] |
| Molecular Weight | 149.19 g/mol | [7] |
| Boiling Point | 277 °C | N/A |
| Appearance | Liquid | [7] |
Application Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[12] However, reactions involving deactivated aryl chlorides or sterically hindered substrates often require high temperatures to proceed efficiently.[13][14] this compound is an ideal solvent for such challenging couplings under microwave irradiation.
Workflow for Microwave-Assisted Suzuki-Miyaura Coupling
Caption: Workflow for a typical microwave-assisted Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol:
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add 5 mL of this compound to the vial.
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave synthesizer. Irradiate the mixture at 180 °C for 15-30 minutes. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Rationale for Protocol Design:
-
The use of this compound allows the reaction to be conducted at a high temperature (180 °C), which is often necessary for activating less reactive aryl chlorides.
-
The polar nature of the solvent aids in the dissolution of the reagents and the stabilization of charged intermediates in the catalytic cycle.
-
Microwave heating ensures rapid and uniform heating to the target temperature, leading to a significant reduction in reaction time compared to conventional oil bath heating.[3]
Application Protocol 2: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) reactions are fundamental for the synthesis of substituted aromatic compounds, particularly in the pharmaceutical industry.[15][16] These reactions often require high temperatures and polar aprotic solvents to facilitate the formation of the Meisenheimer complex intermediate.[17][18]
Logical Flow for Microwave-Assisted SNAr
Caption: Logical flow demonstrating the advantages of using this compound in microwave-assisted SNAr reactions.
Detailed Protocol:
-
Reagent Preparation: To a 10 mL microwave reaction vial with a stir bar, add the activated aryl halide (e.g., a nitro-substituted aryl chloride, 1.0 mmol), the nucleophile (e.g., a secondary amine, 1.2 mmol), and a base (e.g., K2CO3 or DIPEA, 2.0 mmol).
-
Solvent Addition: Add 5 mL of this compound.
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate at 200 °C for 10-20 minutes. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, pour the reaction mixture into water (50 mL) and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Causality in Experimental Choices:
-
A temperature of 200 °C is chosen to overcome the activation energy barrier for the nucleophilic attack on the aromatic ring, which can be substantial for moderately activated substrates.
-
This compound serves as an excellent heat sink and a polar medium to stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction.
-
The solvent-free workup is often not feasible for these reactions, and the use of a high-boiling point solvent necessitates a robust extraction procedure for product isolation.
Safety Considerations
As with all formamide derivatives, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.
This compound is a highly promising, yet underutilized, solvent for microwave-assisted organic synthesis. Its high boiling point and presumed high polarity make it an excellent choice for reactions that require high temperatures to proceed at practical rates. The protocols provided for Suzuki-Miyaura coupling and nucleophilic aromatic substitution demonstrate its potential to accelerate challenging transformations, leading to significant time savings and potentially higher yields. As the demand for greener and more efficient synthetic methodologies grows, and with increasing restrictions on other polar aprotic solvents, this compound is poised to become a valuable tool in the arsenal of the modern synthetic chemist.
References
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Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (URL: [Link])
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (URL: [Link])
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Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties - MDPI. (URL: [Link])
-
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (URL: [Link])
-
MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. (URL: [Link])
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Dielectric constant of formamide - ResearchGate. (URL: [Link])
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Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines - NIH. (URL: [Link])
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - NIH. (URL: [Link])
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (URL: [Link])
-
Microwave Assisted Synthesis of Organic Compounds and Nanomaterials - ResearchGate. (URL: [Link])
- US4922016A - Process for the preparation of N-(sulfonylmethyl)
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar. (URL: [Link])
-
Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products - MDPI. (URL: [Link])
-
Microwave-assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics - PubMed. (URL: [Link])
-
Nucleophilic additions and substitutions - CEM Corporation. (URL: [Link])
-
Table of dielectric constants of substances | Level meters and level switches by Yamaden. (URL: [Link])
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Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method? - MDPI. (URL: [Link])
-
N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. (URL: [Link])
-
Microwave Assisted Aromatic Nucleophilic Substitution Reaction Under Solventless Condition - ResearchGate. (URL: [Link])
-
Microwave Assisted Synthesis of Py-Im Polyamides - PMC - NIH. (URL: [Link])
- CN1123273A - Method for preparation of N-methyl formamide - Google P
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Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (URL: [Link])
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Understanding the Difference: Is Formamide the Same as Dimethylformamide?. (URL: [Link])
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Nucleophilic aromatic substitution: Using microwave chemistry - Morressier. (URL: [Link])
-
N,N-Dimethylformamide: much more than a solvent | Request PDF - ResearchGate. (URL: [Link])
-
Simplifying Nucleophilic Aromatic Substitutions: Microwave-Assisted Solvent Free Synthesis of 5-Alkylamino-2-nitroanilines - Bentham Science Publisher. (URL: [Link])
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Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem. (URL: [Link])
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Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC - NIH. (URL: [Link])
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Microwave-assisted organic synthesis: the Gabriel approach as a route to new pyrazolylhydrazonoazoles - Semantic Scholar. (URL: [Link])
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Circular of the Bureau of Standards no. 514: table of dielectric constants of pure liquids. (URL: [Link])
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N,N‐Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development - ResearchGate. (URL: [Link])
-
N,N-DIMETHYLFORMAMIDE - Inchem.org. (URL: [Link])
-
Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide - PMC. (URL: [Link])
-
Thermodynamic properties of N, N-dimethylformamide and N, N-dimethylacetamide | Request PDF - ResearchGate. (URL: [Link])
-
Thermodynamic Study of N-methylformamide and N,N-Dimethyl-Formamide - ResearchGate. (URL: [Link])
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Application Notes & Protocols for Large-Scale Aldehyde Synthesis Using N,4'-Dimethylformanilide
Introduction: Re-examining a Classic Reagent for Modern Synthesis
The Vilsmeier-Haack reaction stands as a cornerstone of synthetic chemistry, providing a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] While N,N-dimethylformamide (DMF) is ubiquitously used in modern protocols, the foundational work by Vilsmeier and Haack was originally developed using N-alkylformanilides.[2] This guide revisits the use of a classic N-aryl-N-alkylformamide, specifically N,4'-dimethylformanilide, for the large-scale synthesis of aldehydes.
Aryl aldehydes are critical intermediates in the development of pharmaceuticals, agrochemicals, and materials.[1] Their synthesis via Vilsmeier-Haack formylation offers a robust, scalable, and economically viable pathway. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of this compound as the formyl source. We will delve into the mechanistic nuances, provide scalable, field-proven protocols, and address critical safety and optimization parameters, grounding our discussion in the authoritative principles of electrophilic aromatic substitution.
Pillar 1: The Underlying Chemistry—Mechanism and Rationale
The Vilsmeier-Haack reaction proceeds in three distinct stages: formation of the Vilsmeier reagent, electrophilic attack on the aromatic substrate, and subsequent hydrolysis to yield the aldehyde.[2][3]
Formation of the Vilsmeier Reagent
The active formylating agent, the Vilsmeier reagent, is a substituted chloroiminium ion generated in situ from the reaction of this compound with an activating agent, most commonly phosphorus oxychloride (POCl₃).[4]
The mechanism is initiated by the nucleophilic attack of the carbonyl oxygen of this compound onto the electrophilic phosphorus center of POCl₃. This is followed by a rearrangement and elimination sequence to form the highly electrophilic N-methyl-N-(p-tolyl)chloroiminium ion.[5]
Expert Insight: The Vilsmeier reagent derived from this compound is sterically more hindered than its DMF-derived counterpart due to the presence of the p-tolyl group.[6] This increased bulk can enhance regioselectivity in certain substrates by favoring attack at less sterically congested positions. However, it may also necessitate slightly more forcing reaction conditions (higher temperatures or longer reaction times) to overcome the steric barrier, depending on the nucleophilicity of the aromatic substrate.[6]
Electrophilic Aromatic Substitution and Hydrolysis
The chloroiminium ion is a moderately potent electrophile that readily attacks electron-rich aromatic rings, such as phenols, anilines, and heterocycles like indoles and pyrroles.[3][7] The electrophilic substitution results in the formation of an iminium salt intermediate. This intermediate is then hydrolyzed during the aqueous workup phase to furnish the final aryl aldehyde.[2]
Pillar 2: Large-Scale Application—Protocols and Data
The following protocols are designed to be self-validating systems for large-scale synthesis. All reagents should be of high purity, and solvents should be anhydrous where specified.
General Protocol for Vilsmeier-Haack Formylation
This procedure provides a general framework. Optimal conditions, particularly temperature and reaction time, will vary based on the reactivity of the aromatic substrate.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Electron-rich aromatic substrate
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Saturated aqueous sodium acetate (NaOAc) or Sodium Hydroxide (NaOH) solution
-
Crushed ice
Step-by-Step Protocol:
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, multi-neck reactor equipped with a mechanical stirrer, thermometer, and a pressure-equalizing dropping funnel, add this compound (1.5 equivalents).
-
If using a co-solvent, add anhydrous DCM or DCE.
-
Cool the reactor to 0-5 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10 °C. The addition is exothermic.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the Vilsmeier reagent. A viscous liquid or precipitate may form.
-
-
Formylation Reaction:
-
Dissolve the aromatic substrate (1.0 equivalent) in a minimal amount of anhydrous solvent.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
Once the addition is complete, the reaction temperature can be adjusted based on substrate reactivity. For highly activated substrates, the reaction may proceed at room temperature. For less reactive substrates, heating to 40-80 °C may be required.[1]
-
Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed.
-
-
Workup and Isolation:
-
Cool the reaction mixture back to room temperature if it was heated.
-
Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This is a highly exothermic and gas-evolving step.
-
Hydrolyze the iminium salt by neutralizing the mixture to a pH of 6-8. This is typically achieved by the slow addition of a saturated aqueous solution of sodium acetate or a dilute sodium hydroxide solution.[7] Maintain the temperature below 20 °C during neutralization.
-
The aldehyde product often precipitates as a solid. Stir the resulting slurry for 30-60 minutes to ensure complete hydrolysis and precipitation.
-
Collect the solid product by filtration, washing thoroughly with cold water.
-
If the product is an oil, extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Dry the collected solid or the combined organic extracts (over Na₂SO₄).
-
Purify the crude product by recrystallization or silica gel chromatography.
-
Workflow Visualization
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Application Note: N,4'-Dimethylformanilide as a Versatile Solvent for Advanced Spectroscopic Analysis
Abstract
This guide provides a comprehensive technical overview of N,4'-Dimethylformanilide (CAS No. 2739-04-0), a substituted aromatic amide, for its application as a solvent in spectroscopic analysis. We delve into its physicochemical properties, safety protocols, and detailed methodologies for its use in UV-Visible, Fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, chemists, and drug development professionals seeking alternative solvent systems for the characterization of complex organic molecules.
Introduction: Understanding this compound
This compound, also known as N-Methyl-N-(p-tolyl)formamide, is an organic solvent with a unique molecular structure combining an amide group with a substituted aromatic ring.[1][2] This structure imparts a moderate polarity and a high boiling point, making it a potentially valuable solvent for a range of analytes, particularly those with poor solubility in common laboratory solvents. Its aromatic nature and amide functionality allow for specific solvent-solute interactions that can be advantageous in various spectroscopic techniques.
The primary objective of this application note is to serve as a practical guide for utilizing this compound. We will explore the causality behind experimental choices, provide validated protocols, and offer insights into potential challenges, thereby enabling scientists to confidently integrate this solvent into their analytical workflows.
Physicochemical Properties & Solvent Characteristics
A thorough understanding of a solvent's properties is critical for its effective application. This compound is a liquid at room temperature with a high boiling point, which minimizes evaporation during sample preparation and analysis.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2739-04-0 | [1][3] |
| Molecular Formula | C₉H₁₁NO | [1][2] |
| Molecular Weight | 149.19 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Boiling Point | 277 °C (lit.) | [2] |
| Synonyms | N-Methyl-N-(p-tolyl)formamide | [1][2][4] |
-
Expert Insight: The high boiling point (277 °C) is a significant advantage for experiments requiring elevated temperatures, such as variable temperature NMR studies, as it minimizes solvent loss and concentration changes. The presence of the tolyl group (methylated benzene ring) suggests it can effectively dissolve compounds with aromatic moieties through π-π stacking interactions, in addition to dissolving polar compounds via its amide group.
Safety, Handling, and Storage
Effective and safe laboratory practice begins with a comprehensive understanding of the reagents in use. While specific toxicity data for this compound is not extensively documented, its structural similarity to N,N-Dimethylformamide (DMF) warrants cautious handling.[5][6][7][8] DMF is classified as a substance that is harmful in contact with skin or if inhaled and may damage fertility or an unborn child.[8] Therefore, stringent safety measures are paramount.
Core Safety Protocols:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5] Keep containers tightly closed.[5]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.
Diagram 1. Recommended workflow for the safe handling of this compound.
Application in UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for quantifying and identifying compounds that absorb light in the ultraviolet and visible regions. The choice of solvent is critical, as the solvent itself must be transparent in the wavelength range of interest.
Causality: The Importance of the UV Cutoff The "UV cutoff" is the wavelength below which the solvent itself absorbs strongly, rendering it unsuitable for analytical measurements. Due to its aromatic nature, this compound is expected to have a higher UV cutoff than non-aromatic solvents like acetonitrile or water. This makes it unsuitable for analyzing compounds that absorb exclusively in the deep UV range but perfectly acceptable for analytes with chromophores that absorb at higher wavelengths (>280-300 nm).
Protocol 4.1: Quantitative Analysis by UV-Vis Spectroscopy
This protocol establishes a self-validating system for determining the concentration of an analyte using a standard curve.
-
Determine Solvent Transparency:
-
Fill a quartz cuvette with high-purity this compound.
-
Use an identical cuvette filled with the same solvent as the reference/blank.
-
Scan the absorbance from 400 nm down to 200 nm. The wavelength at which the absorbance rises sharply (typically > 0.5 AU) is the practical UV cutoff. This step ensures the solvent does not interfere with the analyte's signal.
-
-
Prepare a Stock Solution:
-
Accurately weigh a known mass of the analyte and dissolve it in a precise volume of this compound in a volumetric flask. This creates a stock solution of known concentration.
-
-
Create a Calibration Curve:
-
Perform a series of dilutions from the stock solution to create at least five standard solutions of decreasing concentrations.
-
Measure the absorbance of each standard at the analyte's wavelength of maximum absorbance (λ_max).
-
Plot absorbance versus concentration. The data should yield a straight line (R² > 0.99), validating the method's linearity.
-
-
Measure the Unknown Sample:
-
Dissolve the sample with an unknown concentration in this compound.
-
Measure its absorbance at the same λ_max.
-
Use the equation from the linear regression of the calibration curve to calculate the concentration of the unknown sample.
-
Diagram 2. Workflow for quantitative analysis using a UV-Vis calibration curve.
Application in Fluorescence Spectroscopy
Fluorescence spectroscopy is an exceptionally sensitive technique used to study the electronic properties of fluorescent molecules (fluorophores).
Expert Insight: Managing Solvent Interference The aromatic ring in this compound presents a risk of background fluorescence, which could interfere with the analyte's signal, especially if the analyte has a low quantum yield. Therefore, running a solvent blank is a non-negotiable, self-validating step in any fluorescence protocol involving this solvent. This solvent may be particularly useful for analytes that exhibit solvent-dependent shifts in their emission spectra (solvatochromism), allowing researchers to probe the analyte's excited-state properties.
Protocol 5.1: Characterizing Analyte Fluorescence
-
Solvent Blank Scan:
-
Fill a fluorescence-grade quartz cuvette with high-purity this compound.
-
Run a full emission scan at the intended excitation wavelength for your analyte.
-
Run a full excitation scan at the intended emission wavelength.
-
This establishes the background signal and identifies any potential interfering peaks from the solvent or impurities.
-
-
Sample Preparation:
-
Prepare a dilute solution of the analyte in this compound. The concentration should be low enough to avoid inner-filter effects (typically, absorbance at the excitation wavelength should be < 0.1).
-
-
Determine Excitation and Emission Maxima:
-
Set the emission monochromator to an estimated emission wavelength and scan the excitation wavelengths to find the excitation maximum (λ_ex).
-
Set the excitation monochromator to the determined λ_ex and scan the emission wavelengths to find the emission maximum (λ_em). This two-step process ensures maximum signal intensity for characterization.
-
-
Acquire Full Spectrum:
-
Using the optimized λ_ex, acquire the full emission spectrum of the analyte.
-
Subtract the solvent blank spectrum from the analyte's spectrum to obtain the true emission profile of the compound.
-
Diagram 3. Protocol for characterizing a fluorophore in this compound.
Application in Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for elucidating the structure of organic molecules. While deuterated solvents are standard for ¹H NMR, non-deuterated solvents like this compound can be used for ¹³C NMR or when the analyte's signals do not overlap with the solvent's proton signals.
Trustworthiness: Knowing Your Solvent's Signature When using a proton-containing solvent, its own NMR signals will be the most intense in the spectrum. Knowing the precise chemical shifts of these signals is essential to avoid misinterpreting them as analyte signals. The amide C-N bond in formamides exhibits restricted rotation, which can lead to distinct signals for the two methyl groups (the N-methyl and the 4'-methyl on the ring), a phenomenon well-documented for the related solvent DMF.[9]
Expected ¹H NMR Signals for this compound:
-
Formyl Proton (-CHO): A singlet, expected in the downfield region (~8.0 ppm).
-
Aromatic Protons: Two doublets in the aromatic region (~7.0-7.5 ppm).
-
N-Methyl Protons (-N-CH₃): A singlet (~2.9-3.1 ppm).
-
Aryl-Methyl Protons (-Ar-CH₃): A singlet (~2.3-2.4 ppm). Note: Exact chemical shifts can vary based on temperature and sample concentration.
Protocol 6.1: Preparing a High-Resolution NMR Sample
-
Ensure Solubility and Concentration:
-
Dissolve an appropriate amount of the analyte (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in ~0.6-0.7 mL of this compound. Ensure the analyte is fully dissolved. Gentle warming or sonication may be required.
-
-
Filter the Sample:
-
This is a critical, self-validating step. To ensure the highest quality spectrum, filter the sample through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.
-
Causality: This removes any microscopic particulate matter that can severely degrade the magnetic field homogeneity (shimming) and result in broad, poorly resolved peaks.
-
-
Add an Internal Standard (Optional):
-
For precise chemical shift referencing, a small amount of an internal standard like Tetramethylsilane (TMS) can be added. However, modern spectrometers can often lock onto and reference the solvent signal itself.
-
-
Acquisition:
-
Acquire the NMR spectrum. For ¹³C NMR, the high number of scans required will average out noise, and the solvent signals can be easily identified and excluded from analysis.
-
Conclusion
This compound presents itself as a valuable, high-boiling point, polar aprotic solvent with unique characteristics derived from its aromatic ring. It is a suitable medium for spectroscopic analysis of a wide range of organic compounds, particularly for UV-Vis and fluorescence studies of analytes with absorbance above ~280 nm and for NMR spectroscopy where solvent signal overlap is not a concern. The protocols and insights provided herein are designed to equip researchers with a robust framework for successfully employing this compound in their analytical workflows, ensuring data integrity through scientifically sound, self-validating procedures.
References
-
N-Methyl-N-p-tolylformamide - Mass Spectrum (GC) . SpectraBase. [Link]
-
Supporting Information - Copy of NMR Spectra . Royal Society of Chemistry. [Link]
-
N,N-Dimethylformamide - Properties . PubChem, National Center for Biotechnology Information. [Link]
-
Dimethylformamide - Chemical and physical properties . NCBI Bookshelf. [Link]
-
UV absorption spectrum of liquid DMF . ResearchGate. [Link]
-
Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures . National Center for Biotechnology Information. [Link]
-
Formamide, N-methyl- - IR Spectrum . NIST Chemistry WebBook. [Link]
-
Mild and facile synthesis of Formamide . Royal Society of Chemistry. [Link]
-
N-(2,4-Dimethylphenyl)formamide . PubChem, National Center for Biotechnology Information. [Link]
-
N,N-Dimethylformamide (FDB004724) . FooDB. [Link]
-
Formamide, N,N-dimethyl- - UV/Visible spectrum . NIST Chemistry WebBook. [Link]
-
N,N-Dimethyl Formamide Regulating Fluorescence of MXene Quantum Dots for the Sensitive Determination of Fe3+ . SpringerLink. [Link]
-
UV-Vis absorption spectral changes for N,N'-bis(4-dimethyl...) . ResearchGate. [Link]
-
Formanilide - UV-VIS Spectrum . SpectraBase. [Link]
-
4'-Methylformanilide . PubChem, National Center for Biotechnology Information. [Link]
-
Dimethylformamide . Wikipedia. [Link]
-
N,N-Dimethyl Formamide Regulating Fluorescence of MXene Quantum Dots for the Sensitive Determination of Fe3+ . PubMed, National Center for Biotechnology Information. [Link]
-
Identification by proton NMR of N-(hydroxymethyl)-N-methylformamide as the major urinary metabolite of N,N-dimethylformamide in mice . PubMed, National Center for Biotechnology Information. [Link]
-
Why does DMF (dimethylformamide) have 3 signals in 1H NMR ? . YouTube. [Link]
-
DIMETHYLFORMAMIDE . Chemical Information Services. [Link]
-
Density-dependent NMR chemical shifts of N,N-dimethylformamide in gaseous matrices . PASIFIC. [Link]
-
N,N-Dimethyl Formamide Regulating Fluorescence of MXene Quantum Dots for the Sensitive Determination of Fe3+ . National Center for Biotechnology Information. [Link]
-
Origin of Fluorescence from Boranils in the Crystalline Phase . PubMed, National Center for Biotechnology Information. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of N,4'-Dimethylformanilide
Welcome to the Technical Support Center for the purification of N,4'-Dimethylformanilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed purification protocols. Our focus is on delivering practical, field-proven insights to overcome common challenges encountered during the purification of this compound from typical reaction mixtures.
I. Understanding the Chemistry: Synthesis and Common Impurities
This compound is commonly synthesized via the formylation of N-methyl-p-toluidine. A prevalent method involves the use of formic acid, often with a dehydrating agent or under conditions that facilitate the removal of water.
The primary impurities in the reaction mixture typically include:
-
Unreacted Starting Materials:
-
N-methyl-p-toluidine
-
Formic acid
-
-
Side-Reaction Products:
-
Water (from the condensation reaction)
-
-
Degradation Products:
-
Hydrolysis of the product back to N-methyl-p-toluidine and formic acid, particularly if the work-up is not anhydrous.[1]
-
-
Solvent and Reagent-Related Impurities:
II. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My final product is an oil or a low-melting solid, and the yield is low. What are the likely causes?
Answer:
This is a common issue often stemming from incomplete reaction or the presence of significant impurities that depress the melting point.
-
Causality:
-
Incomplete Reaction: Insufficient heating, inadequate reaction time, or an unfavorable equilibrium can leave a significant amount of the starting N-methyl-p-toluidine in the mixture.
-
Excess Formic Acid: Residual formic acid can act as an impurity and also contribute to an oily consistency.
-
Water Content: The presence of water from the reaction or work-up can prevent crystallization and may also lead to hydrolysis of the product.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and oily product.
Question 2: After purification by column chromatography, I still see impurities in my NMR spectrum. Why?
Answer:
Co-elution of impurities with similar polarity to your product is a frequent challenge in chromatography.
-
Causality:
-
Similar Polarity: The starting material, N-methyl-p-toluidine, has a polarity that can be very close to the product, this compound, making baseline separation difficult with standard solvent systems.
-
Improper Solvent System: A suboptimal mobile phase may not provide sufficient resolution between the product and impurities.
-
Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation.
-
-
Troubleshooting Steps:
-
Optimize TLC: Before running the column, experiment with various solvent systems (e.g., different ratios of hexane/ethyl acetate, or trying dichloromethane/methanol) to achieve the best possible separation on a TLC plate.
-
Gradient Elution: Employ a shallow gradient of the more polar solvent during column chromatography. This can help to better resolve closely eluting compounds.
-
Reduce Load: Decrease the amount of crude product loaded onto the column relative to the amount of silica gel. A common rule of thumb is a 1:30 to 1:50 ratio of sample to silica gel by weight.[4]
-
Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different adsorbent like alumina (neutral or basic).
-
Question 3: My product appears pure by NMR, but the elemental analysis is off. What could be the issue?
Answer:
This often points to the presence of a persistent, spectroscopically subtle impurity.
-
Causality:
-
Residual Solvent: High-boiling point solvents used in the reaction or purification (e.g., toluene, DMF) can be difficult to remove completely under standard vacuum.
-
Water: this compound can be hygroscopic, and bound water may not be readily apparent in a standard 1H NMR spectrum but will affect elemental analysis.
-
-
Troubleshooting Steps:
-
High-Vacuum Drying: Dry the sample under high vacuum (e.g., <1 mmHg) for an extended period, possibly with gentle heating (well below the compound's melting point).
-
Azeotropic Removal of Water: If water is suspected, dissolve the product in a solvent that forms an azeotrope with water (e.g., toluene) and then remove the solvent under vacuum. Repeat this process a few times.[5]
-
Lyophilization: If the compound is stable, lyophilization (freeze-drying) can be an effective method for removing residual water and some solvents.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the expected 1H NMR chemical shift for the formyl proton of this compound?
A1: Due to restricted rotation around the amide C-N bond, you will often observe two conformers at room temperature. This can result in two signals for the formyl proton and the N-methyl group. The formyl proton typically appears as two singlets in the range of δ 8.2-8.5 ppm. The N-methyl group will also show two singlets around δ 3.2-3.4 ppm, and the aromatic protons will appear in the δ 7.0-7.3 ppm region, with the tolyl methyl group around δ 2.3-2.4 ppm.
Q2: Can I use distillation to purify this compound?
A2: Yes, vacuum distillation is a viable method, especially for larger quantities, given its high boiling point (277 °C at atmospheric pressure).[6] However, ensure that any acidic or basic impurities are removed beforehand, as these can catalyze decomposition at high temperatures. A preliminary aqueous work-up with a mild base (e.g., sodium bicarbonate solution) followed by drying is recommended.
Q3: Is this compound susceptible to hydrolysis?
A3: Yes, like most amides, it can be hydrolyzed back to N-methyl-p-toluidine and formic acid under either acidic or basic conditions, particularly with heating.[1][7] Therefore, it is crucial to use neutral or near-neutral conditions during aqueous work-ups and to ensure the final product is stored in a dry environment.
Q4: What are the best practices for storing the purified product?
A4: The purified this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place away from strong acids and bases to prevent degradation.
IV. Detailed Purification Protocols
Here are step-by-step methodologies for the most common and effective purification techniques for this compound.
Protocol 1: Purification by Flash Column Chromatography
This method is ideal for purifying small to medium scale (mg to g) reaction mixtures and for achieving high purity.
1. Preparation of the Crude Sample: a. After the reaction work-up, dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate. b. Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to this solution. c. Carefully evaporate the solvent under reduced pressure to obtain a free-flowing powder of the crude product adsorbed onto the silica gel. This dry-loading method generally provides better separation than liquid loading.[8]
2. Column Packing: a. Select an appropriately sized column based on the amount of crude product (a 1:30 to 1:50 ratio of crude product to silica gel is recommended).[4] b. Pack the column using a slurry of silica gel in the initial, less polar mobile phase (e.g., hexane or a hexane/ethyl acetate mixture). Ensure the packing is uniform and free of air bubbles.
3. Elution: a. Carefully add the dry-loaded sample to the top of the packed column. b. Begin elution with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexane/ethyl acetate). The optimal gradient will depend on the specific impurity profile, as determined by preliminary TLC analysis. c. Collect fractions and monitor their composition by TLC.
4. Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure to yield the purified this compound.
Workflow for Flash Column Chromatography:
Caption: Workflow for the purification of this compound by flash column chromatography.
Protocol 2: Purification by Vacuum Distillation
This method is suitable for purifying larger quantities of this compound, particularly if the main impurities are non-volatile or have significantly different boiling points.
1. Pre-treatment of the Crude Product: a. After the initial reaction work-up, wash the crude product with a saturated aqueous solution of sodium bicarbonate to remove any residual formic acid. b. Separate the organic layer and wash it with brine. c. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
2. Distillation Setup: a. Assemble a vacuum distillation apparatus, ensuring all glass joints are well-sealed. A short-path distillation apparatus is often sufficient. b. Place the pre-treated crude product in the distillation flask with a magnetic stir bar for smooth boiling.
3. Distillation Process: a. Gradually apply vacuum to the system. b. Slowly heat the distillation flask using a heating mantle. c. Collect any low-boiling fractions (e.g., residual solvent or starting materials) separately. d. Collect the main fraction of this compound at the appropriate temperature and pressure (e.g., 114-121°C at 8 mmHg for the structurally similar N-methylformanilide).[5] The exact conditions will need to be optimized.
4. Post-Distillation: a. Allow the apparatus to cool completely before releasing the vacuum. b. The collected fraction should be the purified this compound.
V. Quality Control and Purity Assessment
To ensure the purity of your this compound, a combination of analytical techniques is recommended.
| Technique | Purpose | Expected Observations for a Pure Sample |
| 1H NMR | Structural confirmation and detection of proton-containing impurities. | Sharp singlets for the formyl and methyl groups, and expected splitting patterns for the aromatic protons. Absence of signals from starting materials or solvents. |
| 13C NMR | Confirmation of the carbon skeleton and detection of carbon-containing impurities. | The correct number of signals corresponding to the unique carbons in the molecule. |
| GC-MS | Assessment of purity and identification of volatile impurities. | A single major peak with the correct mass-to-charge ratio (m/z = 149.19) for the molecular ion.[9] |
| HPLC | Quantitative purity assessment. | A single major peak when monitored at an appropriate UV wavelength (e.g., 254 nm). Purity can be calculated based on the peak area percentage. |
| FT-IR | Confirmation of functional groups. | Characteristic peaks for the amide C=O stretch (around 1670 cm⁻¹) and C-N stretch. |
Table 1: Analytical Techniques for Purity Assessment of this compound.
VI. References
-
Fieser, L. F., & Jones, J. E. (n.d.). N-METHYLFORMANILIDE. Organic Syntheses. [Link]
-
Yadav, J. S., et al. (2018). Synthesis of N-aryl derived formamides using triflic anhydride. CSIR-NIScPR. [Link]
-
IARC. (1999). Dimethylformamide. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry.
-
Bakota, E. L., et al. (2020). Identification of two novel trace impurities in mobile phases prepared with commercial formic acid. Rapid Communications in Mass Spectrometry. [Link]
-
Zakarian, A. (n.d.). HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. University of California, Santa Barbara.
-
Bakota, E. L., et al. (2019). Identification of two novel trace impurities in mobile phases prepared with commercial formic acid. ResearchGate. [Link]
-
Tilstam, U. (2012). Formylation of Amines. Molecules. [Link]
-
Jung, S. H., et al. (2001). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society. [Link]
-
Robinson, B. H., & Robinson, C. J. (1976). Chemistry of N,N'-Dimethylformamidine. 2. Hydrolysis-Kinetically Controlled Formation of cis-N-Methylformamide. Canadian Journal of Chemistry. [Link]
-
Greenfield Global. (n.d.). organic volatile impurities / residual solvents. [Link]
-
Malicka, J., Wilczek, M., & Jackowski, K. (2001). Density-dependent NMR chemical shifts of N,N-dimethylformamide in gaseous matrices. Polish Journal of Chemistry. [Link]
-
LookChem. (n.d.). DIMETHYLFORMAMIDE. [Link]
-
Biotage. (2023). How do I purify my high boiling solvent reaction mixture using silica flash chromatography?. [Link]
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Google Patents. (n.d.). Method for preparing N-formanilide.
-
Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett. [Link]
-
Biotage. (n.d.). Successful Flash Chromatography. [Link]
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Millipore Sigma. (n.d.). Bio-inspired synthesis of xishacorenes A, B, C, and a new congener from fuscol - Supporting Information.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
-
SpectraBase. (n.d.). Formanilide - Optional[13C NMR] - Chemical Shifts. [Link]
-
Papakyriakou, A., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. [Link]
-
Google Patents. (n.d.). Synthetic method and purifying technique for high-purity p-toluidine-3-sulfonic acid (4B acid).
-
ResearchGate. (n.d.). GC-MS chromatographic properties of the N-(2,4-dimethylphenyl-d~,)-N'-methylformamidine internal standard for urine concentration measurement. [Link]
-
ResearchGate. (n.d.). A very Simple and Highly Efficient Procedure for N-Formylation of Primary and Secondary Amines at Room Temperature under Solvent-Free Conditions. [Link]
-
American Chemical Society. (1958). Communications: Formylation of Aromatic Amines with Dimethylformamide. The Journal of Organic Chemistry. [Link]
-
Singh, H. D., et al. (2019). Method Development and Validation for Quantification Of N, N-Dimethylformamide In Telmisartan Drugs Substance By Reverse Phase HPLC Using UV Detector. International Journal of All Research Education and Scientific Methods. [Link]
-
Royal Society of Chemistry. (2014). Simultaneous determination of N,N-dimethylformamide, N,N-dimethylacetamide and N-methyl-2-pyrrolidone in textiles by RP-HPLC. Analytical Methods. [Link]
-
MDPI. (2025). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture.
-
ChemRxiv. (2024). Computation-Guided Exploration of The Reaction Parameter Space of N,N-Dimethylformamide Hydrolysis. [Link]
-
Taylor & Francis Online. (2011). An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. [Link]
-
Kestell, P., et al. (1986). Identification by proton NMR of N-(hydroxymethyl)-N-methylformamide as the major urinary metabolite of N,N-dimethylformamide in mice. Life Sciences. [Link]
-
Kumar, S., et al. (2018). Development and Validation of HPLC Analytical Method for Chlorantraniliprole in Bulk and in the Formulation. Journal of Young Pharmacists. [Link]
-
Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]
-
Hashmi, I. A., Kantlehner, W., & Ivanov, I. C. (2008). A New Simple Method for the Preparation of Aryl Formates from Phenols. ResearchGate. [Link]
-
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
ResearchGate. (n.d.). Hydrolysis and Complexation of N,N-Dimethylformamide in New Nanostructurated Titanium Oxide Hybrid Organic-Inorganic Sols and Gel. [Link]
-
ResearchGate. (n.d.). (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
-
Lennie, A. R. (2005). Accessing new polymorphs and solvates through solvothermal recrystallization. Journal of Applied Crystallography. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
American Chemical Society. (2023). Combination of Structure Databases, In Silico Fragmentation, and MS/MS Libraries for Untargeted Screening of Non-Volatile. Journal of the American Society for Mass Spectrometry.
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- 3. Identification of two novel trace impurities in mobile phases prepared with commercial formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds - Google Patents [patents.google.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. biotage.com [biotage.com]
- 9. N,4-DIMETHYLFORMANILIDE | CymitQuimica [cymitquimica.com]
side reactions and byproducts in N,4'-Dimethylformanilide synthesis
Welcome to the technical support center for the synthesis of N,4'-Dimethylformanilide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the knowledge to navigate the complexities of this synthesis, ensuring high yield and purity by anticipating and resolving common experimental challenges.
Introduction to this compound Synthesis
This compound is a valuable intermediate in organic synthesis. Its preparation, most commonly achieved through the formylation of N-methyl-p-toluidine, often utilizes methods like the Vilsmeier-Haack reaction. While theoretically straightforward, these reactions can be prone to side product formation, impacting both yield and purity. This guide provides a systematic approach to identifying and mitigating these issues.
Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during the synthesis of this compound in a practical question-and-answer format.
Issue 1: Low Yield of the Desired Product
Question: My reaction is resulting in a significantly lower than expected yield of this compound. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, primarily related to reagent quality, reaction conditions, and the presence of competing side reactions.
-
Incomplete Reaction: The formylation of N-methyl-p-toluidine may not have gone to completion.
-
Troubleshooting:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material, N-methyl-p-toluidine.
-
Reaction Time and Temperature: Ensure sufficient reaction time. If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) might be necessary. However, excessive heat can promote side reactions.[1]
-
-
-
Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent, formed from a formylating agent like N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), is moisture-sensitive.[2][3][4]
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the Vilsmeier reagent.
-
Reagent Quality: Use freshly distilled or high-purity DMF and POCl₃. DMF can contain dimethylamine as an impurity, which can lead to byproducts.[5]
-
-
-
Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of byproducts.
-
Troubleshooting:
-
Reactant Ratios: A slight excess of the formylating agent and activating agent (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion.[1]
-
-
Issue 2: Presence of a Greenish or Colored Impurity in the Product
Question: After workup, my this compound product has a distinct greenish or off-color tint that is difficult to remove. What is this impurity and how can I prevent its formation?
Answer: The formation of colored byproducts, particularly greenish dyestuffs, is a known issue in Vilsmeier-Haack type reactions.[6]
-
Cause: These colored impurities are often the result of side reactions occurring at elevated temperatures, especially during the neutralization step.[6] Overheating can lead to the formation of highly conjugated systems that absorb in the visible spectrum.
-
Prevention and Removal:
-
Temperature Control During Neutralization: It is crucial to maintain a low temperature (below 20°C) during the neutralization of the reaction mixture. This is typically achieved by pouring the reaction mixture over crushed ice and adding the neutralizing agent (e.g., a saturated solution of sodium acetate) slowly with vigorous stirring.[6]
-
Washing: The green color can often be removed by thoroughly washing the crude product with water on a filter.[6]
-
Recrystallization: If washing is insufficient, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective purification method.
-
Issue 3: Identification of Unexpected Byproducts
Question: My analytical data (e.g., NMR, GC-MS) indicates the presence of byproducts other than unreacted starting material. What are the likely structures of these impurities?
Answer: Several side reactions can occur, leading to a range of byproducts.
-
Di-formylation: Although less common, under forcing conditions, formylation at other positions on the aromatic ring can occur.
-
Hydrolysis of the Product: During aqueous workup, the formamide group can be susceptible to hydrolysis, especially under acidic or basic conditions, to yield N-methyl-p-toluidine.
-
Products from DMF Decomposition: As a versatile reagent, DMF can be a source of various fragments, including dimethylamine, which can react with other components in the mixture.[7][8][9]
-
Oxidation Products: If the reaction is not performed under an inert atmosphere, the electron-rich N-methyl-p-toluidine can be susceptible to oxidation, leading to colored impurities.[1]
Experimental Protocol: A Validated Synthesis of this compound
This protocol is based on established Vilsmeier-Haack reaction procedures and incorporates best practices to minimize side reactions.
Materials:
-
N-methyl-p-toluidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated aqueous sodium acetate solution
-
Water (deionized)
-
Suitable organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and a reflux condenser with a drying tube, place anhydrous DMF. Cool the flask in an ice bath. Add POCl₃ dropwise with stirring, maintaining a low temperature.
-
Addition of Substrate: Once the Vilsmeier reagent has formed, add N-methyl-p-toluidine dropwise to the reaction mixture, again ensuring the temperature is controlled.
-
Reaction: After the addition is complete, the mixture can be stirred at room temperature or gently heated to facilitate the reaction. Monitor the reaction's progress using TLC.
-
Workup: Cool the reaction mixture and carefully pour it over a large amount of crushed ice in a beaker.
-
Neutralization: With vigorous stirring, slowly add a saturated aqueous solution of sodium acetate to neutralize the mixture to a pH of 6-8.[6] Monitor the temperature closely and add more ice if necessary to keep it below 20°C.[6]
-
Isolation: The product, this compound, should precipitate as a solid. Collect the solid by suction filtration and wash it thoroughly with cold water to remove inorganic salts and colored impurities.[6]
-
Drying and Purification: Air-dry the product. If further purification is needed, recrystallization from an appropriate solvent is recommended.
Data Summary Table
| Parameter | Recommended Value/Condition | Rationale |
| Reaction Temperature | 0-60 °C | Vilsmeier reagent formation is exothermic; higher temperatures can lead to side reactions.[6] |
| Neutralization Temp. | < 20 °C | Prevents the formation of colored dyestuff byproducts.[6] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the Vilsmeier reagent and oxidation of the starting material.[1] |
| Reagent Purity | Anhydrous/High Purity | Moisture can deactivate the Vilsmeier reagent; impurities in DMF can lead to byproducts.[5][10] |
Visualizing the Process
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Mechanism of Vilsmeier-Haack Formylation
Caption: Simplified Vilsmeier-Haack reaction mechanism.
References
-
Organic Syntheses Procedure. Available at: [Link]
-
Metabolic Conversion of N'-(2,4-dimethylphenyl)-N-methylformamidine Pesticide and the Analysis of the Metabolites - ResearchGate. Available at: [Link]
-
Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]
- Preparation method of N-formamide compound - Google Patents.
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]
-
Vilsmeier-Haack Reaction - NROChemistry. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants - NIH. Available at: [Link]
-
The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. - SciSpace. Available at: [Link]
-
m-Toluidine, N-ethyl - Organic Syntheses Procedure. Available at: [Link]
-
Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry (RSC Publishing). Available at: [Link]
-
Potential Safety Hazards Associated with Using N,N-Dimethylformamide in Chemical Reactions - ResearchGate. Available at: [Link]
-
Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes - Infoscience. Available at: [Link]
-
Concise Synthesis of Semicarbazides and Formylhydrazines via Direct Addition Reaction Between Aromatic Azoarenes and N‐Substituted Formamides. | Request PDF - ResearchGate. Available at: [Link]
-
-formylation and N-methylation of N-methylaniline catalyzed by... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - PMC. Available at: [Link]
- Process for the preparation of amitraz - Google Patents.
-
Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides. - ResearchGate. Available at: [Link]
-
N,N-Dimethylformamide: much more than a solvent | Request PDF - ResearchGate. Available at: [Link]
- Preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals - Google Patents.
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- 10. scispace.com [scispace.com]
Technical Support Center: Optimizing Reaction Conditions for N,4'-Dimethylformanilide Formylation
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for the formylation of N,4'-dimethylformanilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
The formylation of this compound targets the introduction of an aldehyde group (-CHO) onto the aromatic ring. Given the substrate's structure, the reaction of interest is an electrophilic aromatic substitution. The powerful directing effects of the N-formyl-N-methylamino group and the para-methyl group dictate that formylation will occur at the position ortho to the amino substituent. The primary and most effective method for this transformation is the Vilsmeier-Haack reaction .
Frequently Asked Questions (FAQs)
Q1: What is the expected product for the formylation of this compound?
The substrate, this compound, possesses two activating groups on the aromatic ring: a tertiary amide (N-formyl-N-methylamino) and a methyl group. The N-formyl-N-methylamino group is a powerful ortho, para-directing group. Since the para position is blocked by the methyl group, the electrophilic substitution (formylation) occurs regioselectively at one of the two equivalent ortho positions.
Expected Product: 2-Formyl-N,4'-dimethylformanilide (IUPAC: N-(2-formyl-4-methylphenyl)-N-methylformamide).
Q2: Why is the Vilsmeier-Haack reaction the preferred method?
The Vilsmeier-Haack reaction is an efficient and mild method for formylating electron-rich aromatic compounds.[1] The substrate, this compound, is sufficiently activated for this reaction. The electrophile in this reaction, the Vilsmeier reagent, is a chloroiminium salt which is reactive enough to formylate the ring but generally not so harsh as to cause significant decomposition or side reactions when conditions are controlled.[2] Alternative methods like the Duff or Rieche reactions are either less suitable for this specific substrate class or require harsher conditions.[3][4]
Q3: What is the Vilsmeier reagent and what are the critical safety precautions for its preparation?
The Vilsmeier reagent is a chloroiminium salt, typically generated in situ from a substituted formamide (like N,N-dimethylformamide, DMF) and an activating agent, most commonly phosphorus oxychloride (POCl₃).[5]
Preparation: DMF + POCl₃ → [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻ (Vilsmeier Reagent)
Critical Safety Precautions:
-
Exothermic Reaction: The formation of the Vilsmeier reagent is highly exothermic. POCl₃ must be added slowly and dropwise to chilled DMF (0-5 °C) with vigorous stirring to dissipate heat effectively.[6]
-
Anhydrous Conditions: The Vilsmeier reagent is extremely sensitive to moisture and will decompose rapidly upon contact with water. The reaction must be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). All reagents and solvents must be anhydrous.[7]
-
Corrosivity and Toxicity: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[7] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety glasses, and a lab coat.
Q4: How should the progress of the reaction be monitored?
The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC).[7] To prepare a sample for TLC, withdraw a small aliquot from the reaction mixture and carefully quench it in a separate vial containing a cold, basic solution (e.g., saturated sodium bicarbonate or dilute NaOH) and an extraction solvent like ethyl acetate or dichloromethane (DCM). After vigorous shaking and phase separation, spot the organic layer on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The consumption of the starting material and the appearance of a new, typically more polar, product spot will indicate reaction progress.
Troubleshooting Guide
This section addresses the most common issues encountered during the formylation of this compound.
| Problem | Potential Cause(s) | Troubleshooting Solutions & Scientific Rationale |
| 1. Low or No Product Yield | a) Vilsmeier Reagent Decomposition: Reagents (DMF, POCl₃) were not anhydrous, or the reagent preparation was not adequately cooled. | Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use fresh, anhydrous grade DMF and POCl₃. Prepare the reagent by adding POCl₃ dropwise to DMF at 0-5 °C with vigorous stirring to prevent localized heating and decomposition.[6][8] |
| b) Insufficient Substrate Activation/Reactivity: The substrate may be less reactive than anticipated, or the reaction temperature is too low. | Solution: Gradually increase the reaction temperature after the addition of the substrate. Depending on reactivity, temperatures can range from room temperature up to 60-80°C.[9] You can also increase the equivalents of the Vilsmeier reagent from a typical 1.5 eq. to 2.0-2.5 eq. to drive the reaction to completion.[6] | |
| c) Incomplete Hydrolysis of Iminium Intermediate: The workup procedure did not effectively hydrolyze the intermediate iminium salt to the final aldehyde. | Solution: After the reaction is complete, pour the mixture slowly into a vigorously stirred beaker of crushed ice.[6] This ensures rapid and controlled quenching. Following the quench, carefully neutralize the mixture with a base (e.g., NaOH, NaHCO₃, or sodium acetate solution) to a pH of 6-8 to facilitate the hydrolysis of the iminium salt (Ar-CH=N⁺R₂) to the aldehyde (Ar-CHO).[10] | |
| 2. Formation of Multiple Products | a) Di-formylation or Other Side Reactions: Reaction conditions are too harsh (high temperature or prolonged time), or an excess of Vilsmeier reagent was used. | Solution: Carefully control the stoichiometry, using ~1.5 equivalents of the Vilsmeier reagent as a starting point. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor closely by TLC and stop the reaction once the starting material is consumed to avoid over-reaction.[8][11] |
| b) Impure Starting Material: The presence of impurities in the this compound can lead to the formation of unexpected byproducts. | Solution: Verify the purity of the starting material by NMR or GC-MS before starting the reaction. Purify by recrystallization or chromatography if necessary. | |
| 3. Difficult Product Isolation | a) Emulsion Formation During Extraction: The presence of salts and polar byproducts can lead to the formation of a stable emulsion during the aqueous workup. | Solution: Add a saturated NaCl solution (brine) to the aqueous layer to increase its polarity, which helps to break the emulsion and "salt out" the organic product.[7] If the emulsion persists, filtration through a pad of Celite® can be effective. |
| b) Dark, Tarry, or Polymeric Byproducts: This is often caused by excessively high temperatures or impurities in the reagents. | Solution: Maintain strict temperature control throughout the process. Ensure high-purity, anhydrous reagents are used.[8] During workup, keep the quenching and neutralization steps cold (0-10 °C) to minimize the formation of colored dyestuffs.[10] The crude product can sometimes be purified by passing a solution through a short plug of silica gel or by treatment with activated carbon to remove colored impurities. |
Troubleshooting Workflow for Low Product Yield
Caption: A step-by-step decision-making process for troubleshooting low product yield.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of this compound
This protocol is a general guideline and may require optimization for specific experimental setups and scales.
1. Reagent Preparation (Vilsmeier Reagent Formation):
-
To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 40 mL).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 mL, 12 mmol, 1.5 equiv.) dropwise to the stirred DMF via the dropping funnel over 20-30 minutes. Causality: This slow, cooled addition is critical to control the highly exothermic reaction and prevent the decomposition of the Vilsmeier reagent.[6]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The solution may become a pale yellow solid or thick slurry.
2. Formylation Reaction:
-
Dissolve this compound (1.2 g, 8 mmol, 1.0 equiv.) in a minimal amount of anhydrous DMF or dichloromethane (DCM, 10 mL).
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60 °C using an oil bath.
-
Maintain the reaction at 60 °C for 2-4 hours, monitoring its progress by TLC.[6] Causality: Heating is often required to drive the electrophilic aromatic substitution to completion for moderately activated substrates.[9]
3. Workup and Purification:
-
Cool the reaction mixture to room temperature and then pour it slowly and carefully onto 200 g of crushed ice in a 1 L beaker with vigorous stirring.
-
Carefully neutralize the acidic solution to a pH of ~7 by the slow addition of a saturated aqueous sodium acetate solution or 2M NaOH. Keep the mixture cool in an ice bath during neutralization.[10]
-
The product may precipitate as a solid. If so, collect the solid by vacuum filtration, wash it thoroughly with cold water, and air-dry.
-
If the product separates as an oil or remains in solution, transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., 3 x 50 mL of ethyl acetate or DCM).
-
Combine the organic extracts, wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Causality: The brine wash helps to remove residual water and break any emulsions.[7]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Vilsmeier-Haack Reaction Mechanism
Caption: Key stages of the Vilsmeier-Haack formylation reaction.
References
- BenchChem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters.
- BenchChem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
- Various Authors. (n.d.). Duff Reaction. Cambridge University Press.
- BenchChem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
- Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPCBS.
- Grokipedia. (n.d.). Duff reaction.
- Wikipedia. (n.d.). Duff reaction.
- J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
- YouTube. (2021). Vilsmeier-Haack Reaction.
- BenchChem. (n.d.). Side reactions and byproducts in N,N-dimethylformamide hydrochloride formylation.
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]
-
Chem-Station. (2016). Duff Reaction. Retrieved from [Link]
- Organic Reactions. (2000).
- Rieche Formylation. (n.d.). In Comprehensive Organic Name Reactions and Reagents. Wiley.
- March's Advanced Organic Chemistry. (2013). Reactions, Mechanisms, and Structure. Wiley.
Sources
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- 2. m.youtube.com [m.youtube.com]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. Formylation - Common Conditions [commonorganicchemistry.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Vilsmeier-Haack Reactions with N,4'-Dimethylformanilide: A Technical Support Guide
Welcome to the Technical Support Center for the Vilsmeier-Haack reaction. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into troubleshooting and optimizing formylation reactions using N,4'-Dimethylformanilide. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction shows low to no conversion of my starting material. What are the likely causes and how can I fix it?
Answer: This is the most common issue encountered and typically points to one of three primary causes: an inactive Vilsmeier reagent, low substrate reactivity, or impure starting materials.
-
Cause A: Inactive Vilsmeier Reagent: The Vilsmeier reagent, the electrophilic chloroiminium salt formed from this compound and phosphorus oxychloride (POCl₃), is highly sensitive to moisture and thermally unstable.[1][2]
-
Moisture Sensitivity: The reagent hydrolyzes rapidly and exothermically in the presence of water, which neutralizes its reactivity.[1][2] Even atmospheric moisture can be sufficient to quench the reagent.
-
Thermal Instability: The reagent can begin to decompose at temperatures as low as 50-60°C, leading to a loss of activity and potentially a hazardous thermal runaway.[1][3]
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware under vacuum or in an oven (120°C overnight) and cool under a stream of inert gas (Argon or Nitrogen). Use anhydrous solvents.
-
Use Fresh Reagents: Prepare the Vilsmeier reagent in situ and use it immediately.[2] While it can be stored under strictly anhydrous conditions at low temperatures (-20°C), its activity is best when fresh.[2][4]
-
Controlled Temperature: Prepare the reagent at 0°C to control the exothermic reaction between the formanilide and POCl₃.[2]
-
-
-
Cause B: Low Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Therefore, it works best on electron-rich aromatic or heteroaromatic compounds.[5][6][7] Substrates with electron-withdrawing groups will be deactivated and may not react under standard conditions.[8]
-
Solution:
-
Assess Your Substrate: Confirm that your aromatic ring is sufficiently activated (e.g., phenols, anilines, activated heterocycles like pyrroles and indoles).[6][9]
-
Increase Reaction Temperature: If the substrate is only moderately active, gentle heating (e.g., 40-80°C) after the initial addition may be necessary to drive the reaction to completion.[10][11] Caution: Monitor the reaction carefully due to the thermal instability of the Vilsmeier reagent.[3]
-
-
-
Cause C: Impure Reagents:
-
This compound Quality: Ensure high purity.
-
POCl₃ Quality: Old bottles of POCl₃ may have partially hydrolyzed. While distillation is possible, using a fresh, sealed bottle is often the most reliable solution.[8]
-
DMF as a Solvent (if used): Old or improperly stored DMF can decompose to dimethylamine, which can react with and consume the Vilsmeier reagent.[12]
-
Question 2: During the preparation of the Vilsmeier reagent, a thick, unstirrable precipitate formed. Is this normal?
Answer: Yes, this can be a normal observation. The Vilsmeier reagent is an iminium salt and can precipitate from the reaction mixture, especially if the reaction is concentrated. This can cause the magnetic stir bar to get stuck.[13]
-
Solution:
-
Use a Co-solvent: Performing the reaction in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can help keep the reagent partially or fully dissolved.[5]
-
Mechanical Stirring: For larger-scale reactions, switching from a magnetic stir bar to an overhead mechanical stirrer is highly recommended to handle the formation of thick slurries.
-
Controlled Addition: Ensure you are adding the POCl₃ dropwise to the cooled this compound solution. This helps manage the exotherm and can sometimes moderate the rate of precipitation.
-
Question 3: My work-up procedure is very violent and difficult to control. How can I safely quench the reaction?
Answer: The violent nature of the work-up is due to the highly exothermic reaction of unreacted POCl₃ with water.[14] A standard quench (adding water to the reaction flask) can be extremely dangerous.
-
Solution: Employ a "Reverse Quench"
-
Prepare a Quench Vessel: In a separate, larger flask, prepare a vigorously stirred mixture of crushed ice and water, or a cold aqueous solution of a mild base like sodium acetate.[5][15]
-
Slow Addition: Cool the completed reaction mixture in an ice bath. Then, slowly and carefully add the reaction mixture dropwise (via an addition funnel) to the vigorously stirred ice/water mixture.[14]
-
Maintain Temperature: Ensure the temperature of the quenching vessel remains low throughout the addition. This procedure serves two purposes: it safely hydrolyzes the excess POCl₃ by dissipating the heat, and it hydrolyzes the intermediate iminium salt to the desired aldehyde product.[14]
-
Neutralization: After the addition is complete, neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate, sodium hydroxide) to the appropriate pH for extraction.[15]
-
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier reagent and how is it formed from this compound?
The Vilsmeier reagent is the active electrophile in the reaction, a chloroiminium ion.[10] It is generated in situ from the reaction of a substituted amide (in this case, this compound) with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[5][9] The oxygen of the formanilide attacks the phosphorus atom of POCl₃, leading to the formation of the highly electrophilic chloroiminium salt.[6]
Q2: What is the mechanism of the formylation and subsequent hydrolysis?
The reaction proceeds in three main stages:
-
Vilsmeier Reagent Formation: As described above.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the substrate attacks the electrophilic carbon of the Vilsmeier reagent. This forms a new carbon-carbon bond and generates an iminium ion intermediate, temporarily disrupting the aromaticity of the ring.[5][16] A deprotonation step then restores aromaticity.
-
Hydrolysis: During aqueous work-up, water attacks the iminium ion.[9] A series of proton transfers and elimination of a secondary amine (N-methylaniline in this case) yields the final aryl aldehyde product.[17][18]
Q3: Why does the reaction typically occur at the para position of a substituted benzene ring?
The Vilsmeier-Haack reaction is governed by both steric and electronic effects. For monosubstituted benzene rings with activating groups, the substitution generally occurs at the position that is less sterically hindered and electronically favored, which is most often the para position.[5][19]
Q4: Can I use other reagents besides POCl₃ to generate the Vilsmeier reagent?
Yes, other acid chlorides like thionyl chloride (SOCl₂) or oxalyl chloride can also be used to activate the formanilide and generate the Vilsmeier reagent.[10] Phthaloyl dichloride has also been reported as a greener alternative.[20] However, POCl₃ remains the most commonly used reagent for this transformation.
Key Reaction Parameters Summary
| Parameter | Recommended Value/Condition | Rationale & Causality |
| Reagent Stoichiometry | Substrate:Formanilide:POCl₃ = 1 : 1.5-3 : 1.5-3 | Excess formanilide and POCl₃ are often used to ensure complete formation of the Vilsmeier reagent and drive the reaction. |
| Temperature (Reagent Prep) | 0 °C | The formation of the Vilsmeier reagent is exothermic. Low temperature controls the reaction rate and prevents thermal degradation.[2] |
| Temperature (Reaction) | 0 °C to 100 °C | Highly activated substrates react at low temperatures. Less reactive substrates may require heating to proceed at a reasonable rate.[10][11] |
| Solvent | None, DMF, DCM, DCE, Chloroform | Often, the formanilide itself can act as the solvent. Anhydrous chlorinated solvents are common alternatives.[5][11] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for excluding atmospheric moisture, which rapidly deactivates the Vilsmeier reagent.[1] |
| Work-up | Reverse quench into ice/water, followed by basification | Safely hydrolyzes excess POCl₃ and the iminium intermediate while controlling the significant exotherm.[14][15] |
Experimental Protocol: General Procedure
Note: This is a general procedure and may require optimization for specific substrates. Always perform a risk assessment before starting any chemical reaction.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and an inert gas (Ar/N₂) inlet.
-
Reagent Preparation (Vilsmeier Reagent):
-
To the flask, add this compound (1.5 equiv.). If needed, add an anhydrous solvent (e.g., DCM).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.
-
After the addition is complete, stir the resulting mixture at 0 °C for an additional 30-60 minutes.
-
-
Formylation Reaction:
-
Dissolve the electron-rich aromatic substrate (1.0 equiv.) in a minimal amount of anhydrous solvent.
-
Add the substrate solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can be applied cautiously.
-
-
Work-up and Isolation:
-
In a separate, larger beaker equipped with a robust stirrer, prepare a mixture of crushed ice and water.
-
Cool the reaction flask back down to 0-5 °C.
-
Slowly and carefully add the reaction mixture to the vigorously stirred ice-water.
-
Once the addition is complete, neutralize the aqueous slurry to pH 7-8 by the slow addition of a base (e.g., 3M NaOH solution or solid NaHCO₃).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization as required.
Visualizations
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier Reagent - Enamine [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Vilsmeier-Haack reaction [chemeurope.com]
- 17. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 18. chemtube3d.com [chemtube3d.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
Technical Support Center: Improving the Yield of N,4'-Dimethylformanilide Mediated Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome challenges and optimize the yield of reactions mediated by N,4'-Dimethylformanilide, particularly in Vilsmeier-Haack type formylations.
Frequently Asked Questions (FAQs)
Q1: What is the active reagent in a reaction using this compound and an activating agent like phosphorus oxychloride (POCl₃)?
A1: The reaction between a substituted formamide, such as this compound or the more commonly cited N,N-Dimethylformamide (DMF), and an activating agent like POCl₃ generates a highly electrophilic chloroiminium salt.[1][2][3] This species, known as the Vilsmeier reagent , is the active formylating agent that reacts with electron-rich substrates.[4][5] The general structure of the reactive cation is [(CH₃)(Ar)N=CHCl]⁺, where 'Ar' is the 4-methylphenyl group from this compound.
Q2: What types of substrates are suitable for formylation using a Vilsmeier reagent?
A2: Vilsmeier-Haack formylations are most effective for electron-rich aromatic and heteroaromatic compounds.[1][2][3] Substrates with electron-donating groups, such as anilines, phenols, and their derivatives, are excellent candidates.[1] Aromatic hydrocarbons like anthracene can also be formylated.[3] Conversely, substrates with strong electron-withdrawing groups can be deactivated and may require more forcing conditions to react.[6]
Q3: How should I prepare and handle the Vilsmeier reagent?
A3: The Vilsmeier reagent is highly sensitive to moisture and thermally unstable, making its proper handling critical for success and safety.[4] It is almost always prepared in situ at a low temperature (e.g., 0 °C) and used immediately.[2][7] The reaction of the formamide with POCl₃ is exothermic and should be performed with caution in a well-ventilated fume hood.[6] Always use anhydrous solvents and dry glassware to prevent hydrolysis of the reagent.[4]
Q4: What are the key safety precautions for this reaction?
A4: The reagents are hazardous. POCl₃ is highly corrosive and reacts violently with water.[6] All manipulations should be conducted in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] The aqueous work-up step, which involves quenching the reaction with ice or water, is highly exothermic and must be done slowly and cautiously in an ice bath to control the release of heat and corrosive byproducts.[6]
Troubleshooting Guide: Enhancing Reaction Performance
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems.
Issue 1: Low or No Product Yield
Q: I've set up my reaction, but after the recommended time, TLC analysis shows mostly unreacted starting material. What's going wrong?
A: This is a common issue that can stem from several factors related to reagent activity, substrate reactivity, or reaction conditions.
-
Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent is highly moisture-sensitive.[4] Any exposure to atmospheric humidity or wet solvents will cause rapid hydrolysis, neutralizing its reactivity.
-
Solution: Ensure that this compound and the solvent are anhydrous. Use freshly opened or properly stored POCl₃. Prepare the reagent in situ at 0 °C just before adding your substrate and perform the entire reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
-
Cause 2: Insufficient Substrate Reactivity. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. If your substrate has electron-withdrawing groups, its nucleophilicity may be too low for the reaction to proceed under standard conditions.[6]
-
Solution: For less reactive substrates, more forcing conditions may be necessary. This can include increasing the reaction temperature after the initial addition, extending the reaction time, or using a larger excess of the Vilsmeier reagent.[6] Always make these changes cautiously and monitor the reaction closely by TLC.
-
-
Cause 3: Sub-optimal Reaction Temperature. While the initial formation of the Vilsmeier reagent is exothermic and requires cooling, the subsequent formylation step may require thermal energy to proceed at a reasonable rate.[6]
-
Cause 4: Incomplete Hydrolysis during Work-up. The reaction forms an iminium salt intermediate, which must be hydrolyzed with water to yield the final aldehyde or ketone product.[3]
-
Solution: Ensure the aqueous work-up is thorough. After quenching the reaction mixture on ice, vigorous stirring may be required to ensure complete hydrolysis of the iminium intermediate to the desired carbonyl compound.
-
Issue 2: Formation of Multiple Byproducts
Q: My TLC plate shows multiple spots, and the yield of my desired product is low. What are the likely side reactions?
A: Byproduct formation is a primary cause of reduced yield. The nature of the byproducts can offer clues to optimize the reaction conditions.
-
Side Reaction 1: Di-formylation. Highly activated substrates, especially those with multiple available reactive sites (e.g., phenols with unsubstituted ortho/para positions), can undergo formylation more than once.[6][8]
-
Solution: Carefully control the stoichiometry. Start with a 1:1 to 1.5:1 molar ratio of the Vilsmeier reagent to your substrate.[6] Adding the pre-formed Vilsmeier reagent dropwise to a solution of the substrate can help prevent localized high concentrations that favor multiple additions.
-
-
Side Reaction 2: Formation of Colored Impurities. The decomposition of the Vilsmeier reagent, especially at elevated temperatures, can generate colored byproducts that are difficult to remove.[2] The reagent itself is known to be thermally unstable.[4]
-
Side Reaction 3: Chlorination. At higher temperatures, the Vilsmeier reagent can sometimes act as a chlorinating agent, leading to chlorinated byproducts.[6]
-
Solution: Avoid excessive heating. A prompt and efficient aqueous work-up is essential to hydrolyze intermediates and minimize contact time with any reactive chlorine species.[6]
-
Issue 3: Difficult Work-up and Product Isolation
Q: After quenching the reaction, I'm struggling to isolate my product. The work-up is forming a stable emulsion, or my product seems to be water-soluble.
A: Isolation challenges often arise from the properties of the product and residual reaction components like dimethylamine derivatives.
-
Problem 1: Emulsion Formation. The presence of salts and polar, water-soluble byproducts can lead to the formation of stable emulsions during the aqueous/organic extraction.
-
Solution: To break an emulsion, add a saturated brine solution (NaCl(aq)). This increases the ionic strength of the aqueous phase, forcing organic components out. Filtering the organic layer through a pad of a filter aid like Celite can also be effective.[2]
-
-
Problem 2: Water-Soluble Product. If your formylated product contains highly polar functional groups, it may have significant solubility in the aqueous layer, leading to loss during extraction.
-
Solution: Perform multiple extractions (3-5 times) with your organic solvent to maximize recovery. If the product is still lost, consider back-extraction of the combined aqueous layers with a different, more polar organic solvent like ethyl acetate. In some cases, evaporation of the aqueous layer (if the product is stable) followed by purification of the residue might be necessary.
-
-
Problem 3: Residual Formamide. this compound or its byproducts can be difficult to remove completely.
Visualization of Key Processes
Vilsmeier-Haack Reaction Mechanism
The following diagram outlines the two key stages of the reaction: (1) Formation of the electrophilic Vilsmeier reagent, and (2) Electrophilic attack on an activated aromatic ring followed by hydrolysis to yield the formylated product.
Caption: Vilsmeier-Haack reaction pathway.
Troubleshooting Workflow for Low Yield
Use this decision tree to diagnose and address poor reaction yields systematically.
Caption: Decision tree for troubleshooting low yield.
Experimental Protocols
Protocol 1: In Situ Preparation of Vilsmeier Reagent and Formylation
This protocol provides a general methodology for the formylation of an activated aromatic compound.
Materials:
-
This compound (anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Activated aromatic substrate
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (dried in an oven)
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried.
-
Reagent Preparation: In the flask, dissolve this compound (1.2 equivalents) in the anhydrous solvent under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Activation: Add POCl₃ (1.1 equivalents) dropwise to the stirred formamide solution via the dropping funnel. Maintain the temperature at 0 °C. A thick precipitate of the Vilsmeier reagent may form. Stir the mixture at 0 °C for 30-60 minutes after the addition is complete.
-
Substrate Addition: Dissolve the aromatic substrate (1.0 equivalent) in a minimal amount of anhydrous solvent and add it dropwise to the cold Vilsmeier reagent suspension.
-
Reaction: After the addition, allow the reaction mixture to slowly warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[6] If the reaction is sluggish, gradually heat the mixture to 60-70 °C until the starting material is consumed.[6]
-
Quenching: Once the reaction is complete, cool the mixture back down to 0 °C. Very slowly and carefully, pour the reaction mixture onto a stirred slurry of crushed ice. CAUTION: This is a highly exothermic process.
-
Hydrolysis & Neutralization: Stir the aqueous mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate. Carefully neutralize the mixture by the slow addition of a base, such as a saturated sodium bicarbonate solution or aqueous NaOH, until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., DCM or Ethyl Acetate) three times.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then a saturated brine solution.[2] Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure aryl aldehyde.
Quantitative Data Summary
Optimizing reaction parameters is crucial for maximizing yield. The following table summarizes key variables and their expected impact.
| Parameter | Condition | Potential Impact on Yield & Purity | Rationale |
| Temperature | Too Low | Low Yield: Incomplete reaction. | The formylation step often requires thermal energy to overcome the activation barrier.[6] |
| Too High | Low Yield / Low Purity: Decomposition of Vilsmeier reagent, increased side reactions (chlorination, polymerization).[2][6] | The Vilsmeier reagent is thermally unstable.[4] | |
| Stoichiometry | Excess Vilsmeier Reagent | Low Purity: Increased risk of di-formylation on highly activated substrates.[6] | Provides more opportunities for multiple electrophilic attacks. |
| Insufficient Vilsmeier Reagent | Low Yield: Incomplete conversion of starting material. | The formylating agent is the limiting reagent. | |
| Reagent Purity | Anhydrous Conditions | High Yield: Prevents hydrolysis and deactivation of the Vilsmeier reagent. | The chloroiminium salt reacts violently with water.[4] |
| Impure Reagents | Low Purity: Formation of colored byproducts.[2] | Impurities can interfere with the reaction or decompose under the reaction conditions. | |
| Reaction Time | Too Short | Low Yield: Incomplete reaction. | Insufficient time for the reaction to proceed to completion. |
| Too Long | Low Purity: Potential for product degradation or increased byproduct formation. | Extended exposure to acidic and thermal conditions can promote side reactions. |
References
- Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones. - Benchchem.
- Vilsmeier reagent stability and storage conditions - Benchchem.
- Vilsmeier-Haack Reaction - Chemistry Steps.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit.
- Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4 - PMC - NIH.
- Formylation of Amines - MDPI.
- Glycolaldehyde as a Bio‐Based C1 Building Block for Selective N‐Formylation of Secondary Amines.
- Side reactions and byproducts in N,N-dimethylformamide hydrochloride formylation - Benchchem.
- Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
- Troubleshooting side reactions during the formylation step of synthesis - Benchchem.
- Vilsmeier reagent - Wikipedia.
- Technical Support Center: Optimizing Formylation Reactions with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) - Benchchem.
- Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles - MDPI.
- Vilsmeier–Haack reaction - Wikipedia.
- Hi, can anyone explain the stability of vilsmeier reagent at rt? - ResearchGate.
- Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC - NIH.
- The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. - SciSpace.
- A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants - NIH.
- Ninja technique to purify organic compounds from mixture of compounds- Part 2. - YouTube.
- Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - PMC.
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- 9. youtube.com [youtube.com]
Technical Support Center: Managing Thermal Hazards in Reactions with N,N-Dimethylformamide (DMF)
A Note on Chemical Identity: This guide focuses on the thermal hazards of N,N-Dimethylformamide (CAS No. 68-12-2) , commonly known as DMF. The topic specified was "N,4'-Dimethylformanilide," a compound for which there is a significant lack of published safety and thermal hazard data. Given the similarity in name and the widespread use of DMF as a solvent, it is highly probable that this was the intended subject. To ensure scientific integrity and provide actionable safety guidance, this document addresses the well-documented and critical thermal hazards associated with the common solvent, DMF.
Section 1: Frequently Asked Questions (FAQs) - Core DMF Thermal Hazards
This section addresses fundamental questions regarding the inherent thermal risks of using N,N-Dimethylformamide as a reaction solvent.
Q1: What are the primary thermal hazards associated with N,N-Dimethylformamide (DMF)?
A1: The primary thermal hazards of DMF stem from two main sources:
-
Self-Decomposition at High Temperatures: Pure DMF is relatively stable but will decompose exothermically at elevated temperatures. This decomposition can become self-heating and lead to a runaway reaction if not controlled. Temperatures above 350 °C are reported to cause decomposition into carbon monoxide and dimethylamine.[1][2]
-
Incompatibility with Reagents: This is the more common and insidious hazard. Many common laboratory reagents can significantly lower the decomposition temperature of DMF, initiating a runaway reaction under conditions where DMF alone would be stable.[3][4] This decomposition often involves gas generation, leading to rapid pressure buildup in closed systems.
Q2: What are the hazardous decomposition products of DMF?
A2: The primary decomposition products of DMF are dimethylamine and carbon monoxide.[1][5] Depending on the reaction conditions and reagents present, secondary products can also form. The generation of non-condensable gases like carbon monoxide is particularly hazardous in sealed reactors, as it can lead to catastrophic pressure increases.[6]
Q3: My process requires heating DMF. What is the safe upper-temperature limit?
A3: While pure DMF is stable up to high temperatures, it is critical to understand that this value is irrelevant in the presence of other chemicals. A comprehensive review of incidents indicates that many reactions in DMF can exhibit dangerous exotherms at temperatures as low as 40-100 °C due to reagent incompatibility.[2][3] For example, a mixture of 24.6% sodium hydride (NaH) in DMF showed a decomposition onset temperature of just 39.8 °C.[2] Therefore, the safe upper limit is dictated by your specific reaction mixture, not by the properties of pure DMF. This must be determined experimentally through thermal hazard analysis.
Q4: What specific reagents are known to be incompatible with DMF and pose a significant thermal risk?
A4: DMF is incompatible with a wide range of substances that can catalyze its decomposition.[4] The table below summarizes major categories. This list is not exhaustive.
| Reagent Category | Examples | Nature of Hazard & Causal Explanation |
| Strong Bases | Sodium hydride (NaH), Sodium hydroxide (NaOH), Potassium t-butoxide | Bases can deprotonate DMF or impurities, initiating a catalytic decomposition pathway that is highly exothermic and generates gas. This dramatically lowers the reaction onset temperature.[2][3] |
| Strong Acids | Sulfuric acid, Nitric acid | Strong acids can catalyze the hydrolysis of DMF, especially at elevated temperatures.[5] This reaction is exothermic and can precede or trigger further decomposition. |
| Oxidizing Agents | Potassium permanganate, Chromium trioxide, Peroxides | These can react violently with DMF, which is an organic solvent, leading to rapid oxidation, heat generation, and potential explosion.[7] |
| Halogenating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride, Phosphorus oxychloride (POCl₃), Cyanuric chloride | These reagents can form highly reactive Vilsmeier-type intermediates with DMF.[5] In the absence of a substrate to react with, or with poor temperature control, these intermediates can decompose violently.[3] |
| Reducing Agents | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | While often used in DMF, these reactions can be hazardous. Some hydrides can initiate DMF decomposition, especially with impurities or at elevated temperatures, releasing flammable hydrogen gas and other non-condensable gases.[3] |
Section 2: Troubleshooting Guides for Experimental Scenarios
This section provides actionable guidance for specific issues you may encounter during your experiments. The advice follows a question-and-answer format to directly address common problems.
Q5: I'm observing an unexpected temperature rise in my DMF reaction that is exceeding my setpoint. What should I do immediately?
A5: An unexpected exotherm is a critical warning sign of a potential runaway reaction. Your immediate goal is to remove energy from the system faster than it is being generated.
Immediate Actions:
-
Stop All Reagent Addition: Immediately cease the addition of any reagents to the reactor.
-
Maximize Cooling: Engage emergency cooling if available. At a lab scale, this means immediately placing the reaction vessel in a large ice-water bath. Ensure the bath has sufficient ice and water to provide effective heat transfer.
-
Alert Personnel: Inform your colleagues and lab manager of the situation. Do not work alone.
-
Prepare for Quenching (If Safe): If you have a pre-planned and validated quenching procedure for an exotherm, prepare the quenching agent. Do not add a quenching agent blindly, as this can sometimes accelerate the reaction or produce more gas.
-
Evacuate if Uncontrolled: If the temperature continues to rise despite maximum cooling, the reaction is in runaway. Evacuate the immediate area and follow your facility's emergency procedures.
Follow-up Analysis: Once the situation is stabilized, a thorough investigation is required. Do not attempt to repeat the experiment without understanding the cause. Use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) on a small scale to determine the thermal onset temperature and the total energy release (heat of reaction/decomposition) of your specific process.
Q6: My reaction in a sealed reactor is showing a rapid pressure increase, but the temperature is only slightly elevated. What is happening?
A6: This is an extremely dangerous situation, characteristic of a decomposition reaction that produces non-condensable gases. The slight temperature increase may be the only warning sign before a catastrophic pressure spike.
Potential Causes:
-
Catalytic Decomposition: A reagent or impurity is causing the DMF to decompose, releasing gases like carbon monoxide (CO) and flammable products.[3][5] This can occur with a relatively small thermal signature initially, but the pressure builds rapidly.
-
Reaction with Trace Water: Some reagents, like hydrides, can react with trace water in DMF to produce hydrogen gas, leading to an initial pressure increase that can then trigger further decomposition.
Immediate Actions:
-
Do NOT Vent Manually if Unsure: Do not attempt to open a valve on a reactor that is rapidly pressurizing unless it is part of a designed and tested emergency relief system. A sudden depressurization can sometimes increase the reaction rate or cause the vessel contents to foam up and plug the vent.
-
Follow Emergency Procedures: Treat this as a potential reactor failure. Alert personnel, engage any emergency stop systems, and evacuate the area to a safe location.
-
Utilize Remote Venting: If the reactor is in a shielded bay with remote venting capabilities, actuate the system from a safe distance.
-
Cool the Reactor: Apply maximum cooling to the reactor jacket to slow the decomposition rate, but only if this can be done safely without personal exposure.
Q7: I need to perform a Vilsmeier-Haack reaction using oxalyl chloride and DMF. What are the key thermal safety considerations?
A7: The Vilsmeier-Haack reaction involves the formation of a highly reactive Vilsmeier reagent from DMF and an acid chloride (like oxalyl chloride).[5] While synthetically useful, this process has significant thermal risks.
Key Hazards & Mitigation:
-
Vilsmeier Reagent Formation is Exothermic: The initial reaction between DMF and oxalyl chloride is highly exothermic. This step must be performed at low temperatures (e.g., < 0 °C) with slow, controlled addition of the acid chloride to a solution of the substrate in a non-reactive co-solvent if possible. DMF should not be used as the bulk solvent in this case; it is a reagent.
-
Vilsmeier Reagent is Thermally Unstable: The resulting chloroiminium ion is thermally unstable and can decompose violently. It should be generated in situ at low temperatures and consumed immediately by the aromatic substrate. Never attempt to isolate or store the Vilsmeier reagent.
-
Use the Correct Stoichiometry: Use a slight excess of the substrate relative to the Vilsmeier reagent to ensure the reactive intermediate is consumed. An excess of the Vilsmeier reagent is a significant safety risk.
-
Quenching: The reaction quench (typically with ice water or a basic solution) is also highly exothermic. Perform the quench slowly and with vigorous cooling to manage the heat release.
Section 3: Proactive Thermal Hazard Assessment
A robust experimental design anticipates and controls thermal hazards before they occur. The following workflow and protocol outlines a best-practice approach for any new or modified process involving DMF.
Experimental Workflow: Thermal Hazard Assessment
The following diagram illustrates a logical workflow for assessing and mitigating thermal hazards when developing a new chemical process in DMF.
Caption: Decision Tree for Runaway Reaction Response.
References
-
Takara Bio. (n.d.). Safety Data Sheet. [Link]
-
ChemBK. (n.d.). N,N-dimethyl-Formamide. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N,N-dimethylformamide. [Link]
-
Inchem.org. (n.d.). N,N-DIMETHYLFORMAMIDE. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylformanilide, 99%. [Link]
-
PubChem. (n.d.). N-(2,4-Dimethylphenyl)formamide. [Link]
-
Růžička, K., et al. (2024). Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide. Molecules, 29(5), 1033. [Link]
-
PubChem. (n.d.). Dimethylformamide. [Link]
-
Purdue College of Engineering. (n.d.). Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. [Link]
-
Wikipedia. (n.d.). Dimethylformamide. [Link]
-
NIST. (n.d.). Formamide, N,N-dimethyl-. [Link]
-
Failure Knowledge Database. (n.d.). Runaway reaction during manufacturing pesticide due to a decomposition reaction of tarry waste. [Link]
-
Růžička, K., et al. (2024). Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide. MDPI. [Link]
-
Růžička, K., et al. (2024). Thermodynamic Study of N-methylformamide and N,N-Dimethyl-Formamide. ResearchGate. [Link]
-
Yang, Q., et al. (2020). Potential Safety Hazards Associated with Using N,N-Dimethylformamide in Chemical Reactions. Organic Process Research & Development. [Link]
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- 2. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting the Impact of N,4'-Dimethylformanilide Impurities on Reaction Outcomes
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for N,4'-Dimethylformanilide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges arising from reagent impurities in their chemical syntheses. As a specialized formamide, this compound is a powerful reagent, particularly in formylation reactions like the Vilsmeier-Haack reaction. However, its efficacy is critically dependent on its purity. This document provides in-depth, experience-based insights into identifying and mitigating issues caused by common impurities.
Section 1: Frequently Asked Questions (FAQs) - Understanding Your Reagent
This section addresses foundational questions about this compound, its synthesis, and the common impurities that can arise.
Q1: What is this compound and what are its primary applications?
This compound (CAS No: 2739-04-0) is a disubstituted formamide derivative.[1] Its primary role in synthetic chemistry is not as a solvent, but as a reagent for introducing a formyl group (-CHO) onto electron-rich substrates. It is a key component in the Vilsmeier-Haack reaction, where it reacts with an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride to form the electrophilic "Vilsmeier reagent" (a chloroiminium salt).[2][3] This reagent is then used to formylate activated aromatic and heteroaromatic compounds, producing aldehydes that are valuable intermediates in pharmaceutical and materials science.[4]
Q2: How is this compound typically synthesized, and what are the most common impurities from this process?
While specific manufacturing processes are proprietary, the synthesis of N-arylformamides generally involves the reaction of a corresponding amine with a formylating agent. For this compound, the synthesis would logically proceed from N-methyl-p-toluidine and a source of the formyl group, such as formic acid or formamide.[5][6]
Based on this synthetic route, the most probable impurities are:
-
Unreacted Starting Materials: Residual N-methyl-p-toluidine and the formylating agent (e.g., formic acid).
-
Synthesis Byproducts: Water is a common byproduct of formylation reactions.[5]
-
Related Impurities: Potential presence of the parent amine, p-toluidine, if the N-methylation of the starting material was incomplete.
Q3: My bottle of this compound has a slight amine-like or "fishy" odor. What does this signify?
An off-odor, particularly a fishy or amine-like smell, is a strong indicator of degradation. Much like its simpler analog N,N-Dimethylformamide (DMF), which develops a fishy smell from decomposition into dimethylamine, this compound can hydrolyze or thermally decompose back to N-methyl-p-toluidine.[7][8] This is often catalyzed by trace amounts of acid or base, or by prolonged storage at elevated temperatures. The presence of this degradation product is a serious concern for reaction integrity.
Q4: What are the initial signs that impurities in my this compound might be compromising my reaction?
The most common indicators include:
-
Reduced or Inconsistent Yields: The reaction fails to proceed to completion or yields vary significantly between different batches of the reagent.
-
Complex Crude Product Mixtures: Post-reaction analysis (TLC, LC-MS, NMR) shows a multitude of unexpected spots or peaks that are difficult to characterize.
-
Color Changes: The reaction mixture may develop an unusual or dark coloration, suggesting side reactions.
-
Failure to Form the Vilsmeier Reagent: When mixing this compound with POCl₃, the characteristic formation of the solid or slurry-like Vilsmeier reagent may be sluggish or absent.
Section 2: Troubleshooting Guide - A Problem-Solving Approach
This section provides a scenario-based troubleshooting guide for common issues encountered when using this compound, particularly in the Vilsmeier-Haack reaction.
Scenario 1: Low or No Product Yield
Q: My Vilsmeier-Haack reaction is failing or giving significantly reduced yields. I've confirmed all other reagents and conditions are correct. Could impurities in the this compound be the cause?
A: Yes, this is a classic symptom of impurity-related interference. The two most likely culprits are water and residual N-methyl-p-toluidine.
Causality Explained:
-
Water (H₂O): Water is highly destructive to the Vilsmeier-Haack reaction. It reacts violently with both the activating agent (POCl₃) and the Vilsmeier reagent itself. This "quenching" process consumes the electrophile before it has a chance to react with your substrate, effectively halting the formylation. Even small amounts of water, often introduced from an impure formanilide, can have a dramatic impact on yield.
-
N-methyl-p-toluidine: This starting material impurity is itself an electron-rich aromatic amine. As such, it is an excellent substrate for the Vilsmeier-Haack reaction. It will compete with your target substrate for the Vilsmeier reagent, leading to the formation of an unwanted byproduct (N,N-dimethyl-N'-methyl-N'-(p-tolyl)formamidinium salt, which hydrolyzes to a formylated derivative of the amine) and consuming the reagent. This directly lowers the available electrophile for your desired reaction, thus reducing the yield.
Scenario 2: Formation of Unexpected Byproducts
Q: My crude LC-MS and NMR analyses show multiple unknown aromatic signals in addition to my starting material and desired product. How can I identify if these are related to the this compound?
A: The presence of N-methyl-p-toluidine as an impurity is the most probable cause. As explained in Scenario 1, this impurity will react to produce a formylated byproduct.
Identification Strategy:
-
Mass Spectrometry (MS): Look for a peak corresponding to the mass of a formylated N-methyl-p-toluidine derivative. The byproduct would be 4,N-dimethyl-N-(4-methylphenyl)benzaldehyde or a related structure, depending on the exact reaction pathway. Calculate the expected mass and search for it in your mass spectrum.
-
Nuclear Magnetic Resonance (NMR): The byproduct will have characteristic signals: multiple aromatic protons, two distinct methyl group signals (one on the nitrogen, one on the ring), and a new aldehyde proton signal (~9-10 ppm). Compare these signals to known spectra of similar compounds.
Visualizing the Point of Failure
The following diagram illustrates the standard Vilsmeier-Haack mechanism and highlights where key impurities interfere.
Caption: Vilsmeier-Haack reaction pathway and key points of impurity interference.
Section 3: Impurity Reference Data
For effective troubleshooting, it is crucial to understand the properties of potential contaminants. The table below summarizes the key impurities in this compound.
| Impurity | Likely Origin | Boiling Point (°C) | Impact on Reaction Outcome |
| N-methyl-p-toluidine | Unreacted starting material | ~207-209 °C | Acts as a competitive substrate for formylation, reducing yield and forming byproducts. |
| Water (H₂O) | Synthesis byproduct / atmospheric contamination | 100 °C | Quenches the activating agent (e.g., POCl₃) and the Vilsmeier reagent, inhibiting the reaction. |
| Formic Acid (HCOOH) | Unreacted starting material / degradation product | ~101 °C | Can alter reaction pH and stoichiometry; potentially catalyzes decomposition of the formanilide at high temperatures. |
| p-Toluidine | Impurity in the N-methyl-p-toluidine starting material | ~200 °C | Also a reactive substrate for formylation, leading to additional, distinct byproducts. |
Section 4: Proactive Quality Control - Protocols & Best Practices
Do not let impurities dictate your reaction outcomes. Implement the following quality control protocols to ensure the purity of your this compound before use.
Troubleshooting Workflow
Use this decision tree to diagnose and solve issues related to your reagent.
Caption: A workflow for troubleshooting reaction issues related to reagent purity.
Protocol 1: Purity Assessment by Gas Chromatography (GC)
This method provides a quantitative measure of the purity of this compound and detects volatile impurities.[9]
Objective: To determine the area percent purity of a sample and identify the presence of starting materials or degradation products.
Methodology:
-
Sample Preparation: Prepare a dilute solution of your this compound sample (~1 mg/mL) in a high-purity solvent like dichloromethane or ethyl acetate.
-
Instrument Setup (Typical Conditions):
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (GC-FID).
-
Column: A mid-polarity column (e.g., DB-5, HP-5ms, or similar 5% phenyl-methylpolysiloxane) is suitable.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/minute to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Analysis:
-
Identify the main peak corresponding to this compound (it will be the largest peak by area).
-
Look for earlier eluting peaks which may correspond to more volatile impurities.
-
Look for later eluting peaks which may correspond to less volatile impurities like N-methyl-p-toluidine.
-
Calculate the area percent of the main peak. For high-stakes reactions, a purity of >99.0% is recommended.
-
Protocol 2: Purification by Vacuum Distillation
If analysis confirms the presence of significant impurities, purification by vacuum distillation is the most effective method.[10]
Objective: To separate the higher-boiling this compound from lower-boiling impurities (like water and formic acid) and non-volatile baseline materials.
Methodology:
-
Pre-Drying (Critical Step): Before distillation, it is essential to remove water. Stir the this compound over a suitable drying agent overnight.
-
Recommended: Calcium hydride (CaH₂). Use with caution, as it reacts with water to produce hydrogen gas. Ensure the setup is vented.
-
Alternative: Anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å). These are less reactive but may be less efficient.[10]
-
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination.
-
Use a magnetic stirrer and a heating mantle with a temperature controller.
-
Connect to a vacuum pump capable of reaching <1 mmHg, with a cold trap to protect the pump.
-
-
Distillation Procedure:
-
Decant or filter the pre-dried this compound into the distillation flask.
-
Begin stirring and slowly apply vacuum. You may see some initial bubbling as dissolved gases are removed.
-
Once the vacuum is stable, slowly increase the temperature of the heating mantle.
-
Collect and discard any initial low-boiling fractions (the "forerun").
-
Collect the main fraction at a stable temperature and pressure. The boiling point of this compound is 277 °C at atmospheric pressure, so under vacuum it will be significantly lower.[1] Monitor the distillation head temperature closely.
-
Stop the distillation before the flask goes to dryness to avoid overheating potentially unstable residues.
-
-
Storage: Store the purified, distilled this compound in a clean, dry amber glass bottle over activated 4Å molecular sieves and under an inert atmosphere (e.g., Argon or Nitrogen) to prevent re-contamination with moisture.
By implementing these analytical and purification protocols, you can ensure the quality of your this compound, leading to more reliable, reproducible, and successful reaction outcomes.
References
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Fieser, L. F., & Jones, J. E. (1942). N-methylformanilide. Organic Syntheses, 22, 79. [Link]
- Hickinbottom, W. J. (1960). Dimethyl formamide purification. U.S. Patent No. 2,942,027.
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International Agency for Research on Cancer. (1989). Dimethylformamide. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. NCBI Bookshelf. [Link]
-
Juillard, J. (1977). Dimethylformamide: Purification, tests for purity and physical properties. Pure and Applied Chemistry, 49(7), 885-892. Scribd. [Link]
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LookChem. (n.d.). Purification of N,N-Dimethylformamide (DMF). Chempedia. [Link]
-
Kimmel, E. C., Casida, J. E., & Ruzo, L. O. (1986). Metabolic Conversion of N'-(2,4-dimethylphenyl)-N-methylformamidine Pesticide and the Analysis of the Metabolites. Journal of Agricultural and Food Chemistry, 34(2), 157-161. ResearchGate. [Link]
-
Shaabani, A., Soleimani, E., & Maleki, A. (2015). Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. Beilstein Journal of Organic Chemistry, 11, 187-193. [Link]
-
Heravi, M. M., Ghavidel, M., & Mohammadkhani, L. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 8(51), 29354-29384. [Link]
-
Cativiela, C., et al. (2022). From amines to (form)amides: a simple and successful mechanochemical approach. Beilstein Journal of Organic Chemistry, 18, 1248-1256. National Center for Biotechnology Information. [Link]
-
Deshmukh, A. R., & Patil, S. A. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research, 6(5), 2828-2833. [Link]
- Horn, C. H. (1976). Process for making an amide of formic acid and forming nitrodiarylamine therefrom. Canadian Patent No. 1096883A.
-
Wikipedia contributors. (2023, December 2). Vilsmeier–Haack reaction. Wikipedia. [Link]
-
International Programme on Chemical Safety. (2001). N,N-DIMETHYLFORMAMIDE. CICADs 31. INCHEM. [Link]
-
Liyanage, A. D., et al. (2024). Selective Vapor-Phase Formation of Dimethylformamide via Oxidative Coupling of Methanol and Dimethylamine over Bimetallic Catalyst. Catalysis Science & Technology. [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Moe, N. S. (1967). The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. Acta Chemica Scandinavica, 21, 1389-1391. [Link]
-
Chennaiah, M. (2017). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews, 4(4). [Link]
-
Oakwood Chemical. (n.d.). N,4′-Dimethylformanilide. [Link]
-
National Center for Biotechnology Information. (n.d.). Dimethylformamide. PubChem Compound Summary for CID 6228. [Link]
-
National Center for Biotechnology Information. (n.d.). N-(2,4-Dimethylphenyl)formamide. PubChem Compound Summary for CID 92363. [Link]
- Liu, X. (2013). Preparation method of N-formamide compound. Chinese Patent No. CN102942500A.
-
Muzart, J. (2009). N,N-Dimethylformamide: much more than a solvent. Tetrahedron, 65(40), 8313-8323. ResearchGate. [Link]
-
Agfa-Gevaert N.V. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. [Link]
-
van Tonder, E. C., Malan, S. F., & de Villiers, M. M. (2001). Development of an analytical method for the evaluation of N,N-dimethylformamide in dosage form design. Die Pharmazie, 56(11), 891-893. PubMed. [Link]
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- 10. Purification of N,N-Dimethylformamide (DMF) - Chempedia - LookChem [lookchem.com]
Technical Support Center: N,4'-Dimethylformanilide Stability and Storage
Welcome to the Technical Support Center for N,4'-Dimethylformanilide. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Ensuring the stability and purity of this compound is critical for reproducible and accurate results. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential decomposition issues during storage and handling.
Introduction: The Importance of Stability
This compound, a substituted N-aryl amide, is a versatile molecule in organic synthesis. However, like many complex organic molecules, its stability can be compromised by improper storage and handling, leading to the formation of impurities that can significantly impact experimental outcomes. This guide will walk you through the potential degradation pathways and provide actionable protocols to mitigate these risks.
Troubleshooting Guide: Common Stability Issues
Issue 1: I suspect my this compound has degraded. What are the likely causes?
Degradation of this compound is primarily driven by three key factors: hydrolysis, oxidation, and thermal stress. Understanding these pathways is the first step in troubleshooting.
-
Hydrolysis: The amide bond in this compound is susceptible to cleavage in the presence of water, a reaction that can be catalyzed by both acidic and basic conditions. This process yields N-methyl-p-toluidine and formic acid. The rate of hydrolysis is generally slow at neutral pH but can be significantly accelerated by contaminants that alter the pH.[1]
-
Oxidation: Amides can undergo oxidative degradation, and for this compound, this could involve oxidation of the methyl group on the phenyl ring or the N-methyl group. Oxidizing agents, often present as impurities or introduced from the storage environment, can initiate these reactions.[2][3] For instance, N-oxides can be common oxidative degradation products.[4]
-
Thermal Decomposition: Elevated temperatures provide the energy required to break chemical bonds, leading to decomposition. While N,N-dimethylformamide (DMF) is thermally stable at moderate temperatures, decomposition can occur at higher temperatures.[5] For this compound, prolonged exposure to heat can lead to fragmentation of the molecule.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for this compound to ensure long-term stability?
To minimize degradation, this compound should be stored in a cool, dry, and dark environment. An inert atmosphere is highly recommended to prevent oxidation.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential thermal degradation and slows down hydrolytic and oxidative reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by displacing atmospheric oxygen. |
| Light | Amber glass vial or opaque container | Protects the compound from photolytic degradation. |
| Moisture | Tightly sealed container with a desiccant | Minimizes hydrolysis by preventing moisture ingress. |
Q2: My laboratory does not have inert gas capabilities for storage. What are the alternatives?
If an inert atmosphere is not feasible, focus on rigorously controlling the other factors. Use small, tightly sealed vials to minimize headspace oxygen. Parafilm® can be used to further seal the container cap. Store in a refrigerator dedicated to chemical storage and consider using a desiccator cabinet.
Q3: What materials are compatible for storing this compound?
Glass, particularly borosilicate amber glass, is the preferred material for storing this compound. Certain plastics may be incompatible and could leach impurities or be degraded by the compound over time. It is crucial to avoid storing it in containers made of materials that could react with it.
Q4: I need to handle this compound outside of a glovebox. What precautions should I take?
When handling this compound in the open, work swiftly to minimize exposure to atmospheric moisture and oxygen. Use dry glassware and utensils.[6] If the compound is a liquid, use a syringe or cannula for transfers. For solids, a well-ventilated fume hood is essential.
Identifying and Quantifying Degradation
Q5: How can I determine if my this compound has degraded?
A change in physical appearance (e.g., color change from colorless/white to yellow/brown) or the presence of an unusual odor can be initial indicators of degradation. However, for a definitive assessment, analytical techniques are necessary.
Q6: What analytical methods are suitable for assessing the purity and detecting degradation products of this compound?
A stability-indicating analytical method is crucial for separating the intact compound from its potential degradation products.[7][8][9] High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector is a powerful tool for this purpose. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile degradation products.[10][11]
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
This protocol outlines the steps to develop an HPLC method to assess the stability of this compound.
Objective: To separate this compound from its potential degradation products generated under forced degradation conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for hydrolysis stress
-
Hydrogen peroxide (H₂O₂) for oxidative stress
-
HPLC system with a UV/PDA detector and/or a mass spectrometer (QDa or similar)[4]
-
C18 or Phenyl reverse-phase HPLC column
Methodology:
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve a known concentration of this compound in a solution of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 24 hours). Neutralize a sample before injection.
-
Base Hydrolysis: Dissolve a known concentration of this compound in a solution of 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize a sample before injection.
-
Oxidation: Dissolve a known concentration of this compound in a solution of 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Store a solid sample of this compound in an oven at a temperature below its melting point (e.g., 80°C) for a specified time. Dissolve in a suitable solvent before injection.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified time.
-
-
HPLC Method Development:
-
Start with a generic gradient method using a C18 or Phenyl column.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds.
-
Detection: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan). If using a mass spectrometer, monitor the parent ion and potential degradation product masses.
-
Inject the stressed samples and the unstressed control.
-
Optimize the gradient, flow rate, and mobile phase composition to achieve baseline separation between the parent peak and all degradation product peaks.
-
-
Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[12]
-
Protocol 2: Thermal Stability Assessment using TGA/DSC
This protocol describes the use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to evaluate the thermal stability of this compound.
Objective: To determine the onset of thermal decomposition and identify any thermally induced phase transitions.
Materials:
-
This compound
-
TGA/DSC instrument
Methodology:
-
TGA Analysis:
-
Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a wide temperature range (e.g., 30°C to 500°C).
-
The TGA curve will show the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.[13][14]
-
-
DSC Analysis:
-
Place a small, accurately weighed sample (2-5 mg) into a DSC pan and seal it.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The DSC thermogram will show endothermic or exothermic events. An endotherm typically corresponds to melting, while an exotherm can indicate decomposition.
-
Visualizing Decomposition Pathways and Workflows
Diagram 1: Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
Diagram 2: Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
References
-
A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Publishing. Available from: [Link]
-
A validated stability indicating LC method for Nateglinide. PubMed. Available from: [Link]
-
Development and validation of a new stability indicating hplc method for quantification of process related and degradation impurities of bicalutamide in tablet dosage forms. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
-
Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide. PMC. Available from: [Link]
-
Thermal Analysis of Pharmaceuticals. Mettler Toledo. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available from: [Link]
-
Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. ResearchGate. Available from: [Link]
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. PubMed. Available from: [Link]
-
Safe handling of organolithium compounds in the laboratory. Princeton EHS. Available from: [Link]
-
Incompatible Chemicals Storage. EPA. Available from: [Link]
-
Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate. Journal of the American Chemical Society. Available from: [Link]
-
Development and Validation of High Performance Liquid Chromatographic Analysis of Residual N,N-Dimethylformamide in Spent Medium after Biodegradation by Paracoccus denitrificans SD1. ResearchGate. Available from: [Link]
-
GC-MS chromatographic properties of the... ResearchGate. Available from: [Link]
-
Chemical oxidation and metabolism of N-methyl-N-formylhydrazine. Evidence for diazenium and radical intermediates. PubMed. Available from: [Link]
-
Preparation, separation and storage of N-monofluoromethyl amides and carbamates. Nature. Available from: [Link]
-
Forced Degradation Studies. MedCrave online. Available from: [Link]
-
Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. ResearchGate. Available from: [Link]
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. Available from: [Link]
-
Thermal studies: (a) TGA and (b) DSC of the samples. ResearchGate. Available from: [Link]
-
The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies. RSC Publishing. Available from: [Link]
-
REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor. Available from: [Link]
-
Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. Available from: [Link]
-
A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PMC. Available from: [Link]
-
Combination of Structure Databases, In Silico Fragmentation, and MS/MS Libraries for Untargeted Screening of Non-Volatile. ACS Publications. Available from: [Link]
-
What are stabilizers for amides, imides and amines for their long time storage?. ResearchGate. Available from: [Link]
-
Purity Assessment of Dinotefuran Using Mass Balance and Quantitative Nuclear Magnetic Resonance. MDPI. Available from: [Link]
-
Chemical Compatibility Guidelines. UCSD – Blink. Available from: [Link]
-
Chemical Incompatibility and Lab Storage Rules. Environmental Health and Safety. Available from: [Link]
-
Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers. MDPI. Available from: [Link]
-
Amide N-Arylations Under Mild Conditions. ChemistryViews. Available from: [Link]
-
A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. PMC. Available from: [Link]
-
Separation of Four Impurities and Degradants by LC: A Case of Bicalutamide. ResearchGate. Available from: [Link]
-
Trends in Analytical chemistry. CONICET. Available from: [Link]
-
Chemical Incompatibility Guide. Stanford Environmental Health & Safety. Available from: [Link]
-
Thermal Analysis in the Pre-formulation of Amorphous Solid Dispersion for Poorly Water-soluble Drugs. Impactfactor. Available from: [Link]
Sources
- 1. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmasm.com [pharmasm.com]
- 4. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. A validated stability indicating LC method for Nateglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. mt.com [mt.com]
- 14. impactfactor.org [impactfactor.org]
Technical Support Center: Analytical Methods for Assessing the Purity of N,4'-Dimethylformanilide
Welcome to the technical support center for the analytical assessment of N,4'-Dimethylformanilide. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable methods to determine the purity of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific rationale and practical troubleshooting advice to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity crucial?
This compound, also known as N-methyl-N-(p-tolyl)formamide, is an aromatic amide. Its purity is paramount in research and pharmaceutical development as impurities can lead to erroneous experimental results, altered biological activity, and potential toxicity.
Q2: Which analytical techniques are most suitable for purity assessment of this compound?
The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). HPLC is versatile for a wide range of aromatic compounds, while GC is excellent for volatile and thermally stable substances like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can be used for quantitative analysis (qNMR).
Q3: What are the likely impurities I should be looking for?
Impurities in this compound typically originate from its synthesis. Common synthetic routes include the formylation of N-methyl-p-toluidine or the methylation of 4'-methylformanilide.[1][2] Therefore, potential impurities could include:
-
Starting Materials: Unreacted N-methyl-p-toluidine or 4'-methylformanilide.[3]
-
Side-Reaction Products: Over-methylated products or byproducts from the formylation reaction.
-
Reagent Residues: Residual formic acid, methylation agents, or solvents.[1]
-
Degradation Products: Products of hydrolysis, oxidation, or photolysis.
Q4: How do I prepare my this compound sample for analysis?
For HPLC and GC analysis, the sample should be accurately weighed and dissolved in a high-purity solvent in which it is freely soluble, such as acetonitrile or methanol. The solution should then be filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the analytical column.[4]
Analytical Workflow for Purity Assessment
The following diagram outlines a typical workflow for the comprehensive purity analysis of this compound.
Caption: A comprehensive workflow for the purity assessment of this compound.
Recommended Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination of non-volatile organic compounds. A reversed-phase method is generally suitable for this compound.
Step-by-Step HPLC Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Gradient Program: Start with 30% A, ramp to 80% A over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability: Before sample analysis, inject a standard solution to ensure the system is performing correctly.
-
Analysis: Inject the prepared sample and record the chromatogram.
-
Data Processing: Use the area normalization method to calculate the purity. Identify and quantify any impurities that are detected.
Table 1: HPLC Method Parameters and System Suitability
| Parameter | Recommended Value | Acceptance Criteria |
| Column | C18, 250mm x 4.6mm, 5µm | - |
| Mobile Phase | Acetonitrile/Water Gradient | - |
| Flow Rate | 1.0 mL/min | ± 2% |
| Temperature | 30 °C | ± 2 °C |
| Detection | 254 nm | - |
| Tailing Factor | Main Peak | ≤ 1.5 |
| Theoretical Plates | Main Peak | ≥ 2000 |
| RSD of Peak Area | n=5 injections | ≤ 2.0% |
Gas Chromatography (GC)
GC is a powerful technique for separating and quantifying volatile compounds. A flame ionization detector (FID) provides excellent sensitivity for organic molecules like this compound.
Step-by-Step GC Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.
-
Chromatographic Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Detector: FID at 300 °C.
-
Injection Volume: 1 µL.
-
-
System Suitability: Verify system performance with a standard injection.
-
Analysis and Data Processing: Inject the sample, record the chromatogram, and calculate purity using area normalization.
Table 2: GC Method Parameters and System Suitability
| Parameter | Recommended Value | Acceptance Criteria |
| Column | DB-5, 30m x 0.25mm, 0.25µm | - |
| Carrier Gas | Helium, 1.0 mL/min | ± 5% |
| Inlet Temperature | 250 °C | ± 5 °C |
| Oven Program | 100°C to 280°C | - |
| Detector | FID at 300 °C | - |
| Tailing Factor | Main Peak | ≤ 1.5 |
| Resolution | Between main peak and closest impurity | ≥ 1.5 |
| RSD of Peak Area | n=5 injections | ≤ 2.0% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used for purity assessment. The presence of unexpected signals in the ¹H or ¹³C NMR spectrum can indicate impurities.
-
¹H NMR: The spectrum of pure this compound will show characteristic signals for the aromatic protons, the N-methyl protons, the formyl proton, and the tolyl methyl protons.
-
¹³C NMR: The spectrum will display distinct signals for each unique carbon atom in the molecule.
Any additional peaks should be investigated and, if possible, identified.
Troubleshooting Guide
This section addresses common issues you may encounter during the analysis of this compound.
Caption: A decision tree for troubleshooting common HPLC/GC issues.
Q&A Troubleshooting:
-
Q: My this compound peak is tailing in my HPLC analysis. What should I do?
-
A: Peak tailing for an amide can be due to interactions with active silanol groups on the silica-based column.[5] Try using a highly end-capped column or adding a small amount of a competing base, like triethylamine (0.1%), to the mobile phase. Also, ensure your sample is fully dissolved and not overloading the column.
-
-
Q: I'm seeing a drift in retention times for my GC analysis. What's the cause?
-
A: Retention time drift in GC is often caused by fluctuations in oven temperature, carrier gas flow rate, or a leak in the system.[6] Ensure your oven is properly calibrated and the temperature program is consistent. Check for leaks using an electronic leak detector and verify your carrier gas flow rate.
-
-
Q: There are unexpected "ghost" peaks in my HPLC chromatogram. Where are they coming from?
-
A: Ghost peaks can arise from several sources: contamination in the mobile phase, carryover from a previous injection, or impurities in your sample solvent.[4] Prepare fresh mobile phase with high-purity solvents, run a blank injection of your solvent to check for impurities, and ensure your injector's wash cycle is effective.
-
-
Q: I have poor resolution between my main peak and a suspected impurity in my GC analysis. How can I improve it?
-
A: To improve resolution, you can optimize the temperature program. A slower ramp rate or an isothermal hold at a specific temperature can enhance separation.[7] Alternatively, you could use a longer column or a column with a different stationary phase that offers different selectivity.
-
References
-
Novak, J., & Janak, J. (n.d.). Formamide as a Stationary Phase in Gas Chromatography. Analytical Chemistry. Retrieved from [Link]
-
Fieser, L. F., & Jones, J. E. (n.d.). n-methylformanilide. Organic Syntheses Procedure. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
MicroSolv. (2025). Amide or Amino HPLC Columns What are the Differences. Retrieved from [Link]
-
Ovid. (n.d.). SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Retrieved from [Link]
-
Restek. (n.d.). Formamide: CAS # 75-12-7 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). GC–MS identification of formamide from reaction mixture using the NIST.... Retrieved from [Link]
-
PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]
-
PMC. (n.d.). Formylation of Amines. Retrieved from [Link]
-
Semantic Scholar. (2022). Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]
-
Organic Chemistry Portal. (2020). Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. Retrieved from [Link]
-
MDPI. (n.d.). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Retrieved from [Link]
-
ResearchGate. (n.d.). N‐methylation of secondary amides and imides. Reaction conditions.... Retrieved from [Link]
-
PubChem. (n.d.). 4'-Methylformanilide. Retrieved from [Link]
- Google Patents. (n.d.). US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds.
-
ResearchGate. (n.d.). Synthesis of N-formylmaleamic acid and some related N-formylamides. Retrieved from [Link]
Sources
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- 2. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 3. 4'-Methylformanilide | C8H9NO | CID 76519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to N,4'-Dimethylformanilide and DMF as Formylating Agents in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the introduction of a formyl group (-CHO) onto an aromatic or heteroaromatic substrate is a pivotal transformation, frequently serving as a gateway to more complex molecular architectures. The Vilsmeier-Haack reaction stands as a cornerstone method for this purpose, traditionally employing N,N-dimethylformamide (DMF) in conjunction with an activating agent like phosphorus oxychloride (POCl₃).[1][2] However, the nuanced requirements of modern drug development and materials science often necessitate a broader palette of reagents with distinct reactivity profiles. This guide provides an in-depth, objective comparison between the classical formylating agent, DMF, and a lesser-known but valuable alternative, N,4'-dimethylformanilide.
Executive Summary: Key Differences at a Glance
While both this compound and DMF serve as precursors to the electrophilic Vilsmeier reagent, their structural and electronic differences impart distinct characteristics to their performance in formylation reactions. DMF is a widely accessible and economical choice for a broad range of substrates.[3] In contrast, this compound can offer advantages in specific scenarios, particularly where modified reactivity or improved selectivity is paramount.
| Property | This compound | N,N-Dimethylformamide (DMF) |
| Molecular Formula | C₉H₁₁NO[4] | C₃H₇NO[5] |
| Molecular Weight | 149.19 g/mol [6] | 73.09 g/mol [7] |
| Physical State | Liquid[4] | Colorless Liquid[7] |
| Boiling Point | 277 °C[8] | 153 °C[7] |
| Reactivity | Generally considered less reactive than DMF-derived Vilsmeier reagent | Highly reactive, suitable for a wide range of electron-rich arenes.[9] |
| Selectivity | May offer enhanced regioselectivity in certain cases | Standard regioselectivity, typically favoring the para-position.[9] |
| Substrate Scope | Effective for highly activated aromatic and heteroaromatic systems | Broad applicability for electron-rich aromatic and heteroaromatic compounds.[9][10] |
| Byproducts | N-methyl-p-toluidine | Dimethylamine |
| Cost & Availability | Generally higher cost and less readily available | Low cost and widely available |
Mechanistic Insights: The Formation and Reactivity of the Vilsmeier Reagent
The efficacy of both this compound and DMF in formylation hinges on their reaction with an activating agent, most commonly phosphorus oxychloride (POCl₃), to generate a highly electrophilic species known as the Vilsmeier reagent.[11][12] This reagent is a substituted chloroiminium ion that subsequently undergoes electrophilic aromatic substitution with an electron-rich arene.[13][14] The reaction culminates in hydrolysis to yield the desired aryl aldehyde.[13]
The fundamental difference in the Vilsmeier reagents derived from this compound and DMF lies in their structure and, consequently, their electrophilicity.
Diagram: Generation of Vilsmeier Reagents
Caption: Generalized workflow for the Vilsmeier-Haack reaction.
Protocol 1: Formylation of Indole using DMF
This protocol is adapted from established literature procedures for the Vilsmeier-Haack reaction. [15]
-
Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride tube, cool N,N-dimethylformamide (3.5 mL, 45.6 mmol) in an ice bath. [15]2. Vilsmeier Reagent Formation: Add phosphorus oxychloride (2.08 mL, 22.8 mmol) dropwise with stirring, maintaining the temperature below 5 °C. [15]3. Substrate Addition: Once the addition of POCl₃ is complete, slowly add the indole (2.18 g, 7.6 mmol). [15]4. Reaction: Remove the cooling bath and stir the reaction mixture at 75 °C for 6 hours. [15]5. Workup: Cool the reaction mixture and pour it into ice-cooled water. [15]Neutralize the solution to a pH of 8-9 with an aqueous NaOH solution. [15]6. Isolation: Collect the resulting precipitate by filtration, dry it in the air, and recrystallize from ethanol to yield indole-3-carboxaldehyde. [15] Protocol 2: Formylation of Indole using this compound (Hypothetical Adaptation)
Note: As direct, detailed experimental procedures for this compound in the Vilsmeier-Haack reaction are less commonly reported, this protocol is a logical adaptation based on the principles of the reaction. Molar equivalents are kept consistent for comparison.
-
Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride tube, cool this compound (6.80 g, 45.6 mmol) in an appropriate solvent (e.g., dichloromethane) in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (2.08 mL, 22.8 mmol) dropwise with stirring, maintaining the temperature below 5 °C.
-
Substrate Addition: Once the addition of POCl₃ is complete, slowly add the indole (2.18 g, 7.6 mmol).
-
Reaction: Remove the cooling bath and stir the reaction mixture at 75 °C for 6-12 hours (reaction time may need to be extended due to potentially lower reactivity). Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture and pour it into ice-cooled water. Neutralize the solution to a pH of 8-9 with an aqueous NaOH solution.
-
Isolation: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Performance Comparison and Field Insights
-
Reactivity and Yield: The highly electrophilic nature of the DMF-derived Vilsmeier reagent generally leads to faster reaction times and high yields with a broad range of substrates. For less reactive aromatic systems, DMF is often the reagent of choice. The use of this compound may result in slower reaction rates and potentially lower yields, necessitating longer reaction times or higher temperatures. However, for highly reactive substrates prone to over-formylation or decomposition under strongly electrophilic conditions, the milder nature of the this compound-derived reagent could be advantageous, potentially leading to cleaner reactions and higher isolated yields of the desired mono-formylated product.
-
Regioselectivity: In cases where a substrate has multiple potential sites for formylation, the bulkier and electronically distinct this compound-derived Vilsmeier reagent may offer improved regioselectivity compared to its DMF counterpart. The steric hindrance imposed by the p-tolyl group could favor formylation at a less hindered position.
-
Workup and Purification: A practical consideration is the nature of the amine byproduct generated during hydrolysis. The workup of DMF-based reactions yields dimethylamine, a volatile and water-soluble amine. In contrast, reactions with this compound produce N-methyl-p-toluidine, a less volatile and less water-soluble aromatic amine, which may require more rigorous purification steps, such as column chromatography, to separate from the desired aldehyde product.
Safety and Handling
-
N,N-Dimethylformamide (DMF): DMF is a flammable liquid and is harmful if inhaled or in contact with skin. [16]It is also a suspected reproductive toxin. [16]Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn, and all manipulations should be conducted in a well-ventilated fume hood. [17][18][19]
-
This compound: While specific toxicology data for this compound is less extensive, it should be handled with the same precautions as other aromatic amides. Assume it is harmful and handle it in a fume hood with appropriate personal protective equipment.
-
Phosphorus Oxychloride (POCl₃): POCl₃ is a highly corrosive and toxic substance that reacts violently with water. It must be handled with extreme care in a dry atmosphere within a fume hood.
Conclusion and Recommendations
The choice between this compound and DMF as a formylating agent is contingent on the specific requirements of the chemical transformation.
N,N-Dimethylformamide (DMF) remains the workhorse for general-purpose Vilsmeier-Haack formylations due to its high reactivity, broad substrate scope, low cost, and the straightforward removal of its volatile amine byproduct. [2][3]It is the recommended starting point for the formylation of most electron-rich aromatic and heteroaromatic compounds.
This compound emerges as a specialized reagent for situations demanding finer control over reactivity and selectivity. Its use may be advantageous in the following scenarios:
-
Highly activated substrates: Where the high reactivity of the DMF-derived Vilsmeier reagent leads to side reactions, polymerization, or decomposition.
-
Enhanced regioselectivity: When the steric bulk of the p-tolyl group can be leveraged to direct formylation to a specific, less-hindered position on a complex molecule.
Researchers and process chemists should weigh the potential benefits of enhanced selectivity and milder reactivity offered by this compound against the practical considerations of longer reaction times, potentially more challenging purification, and higher reagent cost. For novel or sensitive substrates, a small-scale comparison of both reagents is advisable to determine the optimal conditions for achieving the desired synthetic outcome.
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A Senior Application Scientist's Guide to N-Aryl Formamides in Organic Synthesis: A Comparative Study
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-aryl formamides are a cornerstone class of reagents in organic synthesis, prized for their versatility as formylating agents, precursors to isocyanides, and valuable intermediates in the construction of complex molecular architectures.[1][2] This guide provides a comprehensive comparative analysis of N-aryl formamides against common alternatives in key synthetic transformations. We will delve into the mechanistic nuances that govern their reactivity, present objective, data-driven comparisons of their performance, and provide detailed, field-tested protocols for their application. This document is designed to equip chemists with the critical insights needed to make informed decisions when selecting reagents for formylation, isocyanide synthesis, and other related transformations, ultimately enhancing synthetic efficiency and innovation.
The Strategic Importance of the Formamide Moiety
The formamide functional group is a recurring motif in a wide array of natural products, pharmaceuticals, and agrochemicals.[3] Its prevalence underscores the importance of efficient and selective methods for its introduction and manipulation. N-aryl formamides, in particular, serve as pivotal intermediates. Beyond their direct use, they are instrumental in the Vilsmeier-Haack reaction for the formylation of aromatic and heteroaromatic compounds, and they function as precursors for the synthesis of isocyanides, which are themselves powerful building blocks in multicomponent reactions.[1][2]
Comparative Analysis: N-Aryl Formamides vs. Alternative Reagents
The selection of a formylating agent is a critical parameter in synthetic design, influencing reaction conditions, substrate scope, and overall efficiency. This section provides a head-to-head comparison of N-aryl formamides with other common reagents.
C-Formylation of Aromatic Systems: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings. The active electrophile, the Vilsmeier reagent, is typically generated in situ from a tertiary amide and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.
Common Reagents:
-
N,N-Dimethylformamide (DMF): The most widely used reagent due to its low cost and availability.
-
N-Methylformanilide (NMF): A classic N-aryl formamide used in this reaction.
Experimental Insights & Causality: While DMF is the default choice for many, N-methylformanilide can offer distinct advantages in specific contexts. The reactivity of the Vilsmeier reagent is influenced by the nature of the substituents on the amide nitrogen. The phenyl group in NMF is less electron-donating than the methyl group in DMF, leading to a more electrophilic and reactive Vilsmeier reagent. This can be advantageous for formylating less reactive aromatic substrates. Conversely, the higher reactivity of the NMF-derived reagent may lead to lower selectivity and the formation of side products with highly activated substrates.
Data-Driven Comparison: Formylation of N,N-Dimethylaniline
| Reagent | Activating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| DMF | POCl₃ | 70 | 3 | ~90 |
| N-Methylformanilide | POCl₃ | 70 | 2 | ~95 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
The data indicates that for a reactive substrate like N,N-dimethylaniline, N-methylformanilide can lead to a slightly higher yield in a shorter reaction time, likely due to the increased electrophilicity of the corresponding Vilsmeier reagent.
N-Formylation of Amines
The direct formylation of primary and secondary amines is a fundamental transformation in organic synthesis.
Common Reagents:
-
N-Aryl Formamides (e.g., N-formylsaccharin): Highly reactive, often crystalline solids.[4][5]
-
Formic Acid: A simple and cost-effective option.
-
Formate Esters (e.g., Ethyl Formate): Commonly used, but reactions can be slow.
-
DMF: Can act as a formyl donor, often at higher temperatures or with a catalyst.[6]
Experimental Insights & Causality: The choice of N-formylating agent depends on the substrate's reactivity and the desired reaction conditions. For sensitive or sterically hindered amines, highly reactive agents like N-formylsaccharin are excellent choices, as they often allow for mild reaction conditions.[4][5] Formic acid is a green and economical option but typically requires elevated temperatures and Dean-Stark conditions to drive the reaction to completion by removing water.[1] DMF as a formyl source is generally less efficient and requires more forcing conditions, but its use as a solvent can sometimes be leveraged for a one-pot procedure.[6][7] Kinetic studies have shown that for N-formylation, the reactivity generally follows the order: Formamide > N-Methylformamide > N,N-Dimethylformamide, a trend attributed to decreasing steric hindrance and increasing electron density on the carbonyl carbon.[8]
Data-Driven Comparison: N-Formylation of Aniline
| Reagent | Conditions | Temperature (°C) | Reaction Time (h) | Yield (%) |
| N-Formylsaccharin | Mechanochemical (Ball Mill) | Ambient | 1 | >95 |
| Ethyl Formate | Reflux | 77 | 12 | ~85 |
| Formic Acid | Toluene, Dean-Stark | 110 | 8 | ~90 |
| DMF | Catalyst, Methyl Benzoate | 150 | 2 | ~92 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
This comparison highlights the exceptional reactivity of N-formylsaccharin, enabling a rapid and high-yielding transformation under solvent-free, ambient conditions.
Synthesis of Isocyanides
N-Aryl formamides are common precursors for the synthesis of aryl isocyanides via dehydration.
Common Dehydrating Agents:
Experimental Insights & Causality: The dehydration of N-aryl formamides is a reliable method for accessing isocyanides.[9] POCl₃ is a widely used and effective dehydrating agent, often in the presence of a tertiary amine base to neutralize the generated HCl. This method is generally high-yielding and applicable to a broad range of substrates.[9] Diphosgene and triphosgene are also effective but are highly toxic and require careful handling. Newer methods employing chlorophosphate compounds offer a milder and potentially safer alternative to traditional reagents.[10] The choice of dehydrating agent often comes down to a balance of reactivity, safety, and functional group tolerance.
Experimental Protocols
To ensure the reproducibility and reliability of the discussed transformations, detailed experimental protocols are provided below.
Protocol: Vilsmeier-Haack Formylation of Indole using DMF
Rationale: This protocol details the formylation of indole, a moderately electron-rich heterocycle, using the common and cost-effective DMF/POCl₃ system.
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equiv.) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 equiv.) dropwise to the cooled DMF with vigorous stirring. The mixture will become viscous and may solidify. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for an additional 30 minutes.
-
Substrate Addition: Dissolve indole (1 equiv.) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.
-
Reaction: Heat the reaction mixture to 35-40°C and stir for 2-3 hours, monitoring the reaction progress by TLC.
-
Workup: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice with stirring. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium hydroxide until the pH is ~8-9.
-
Isolation: The product, indole-3-carboxaldehyde, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallize from ethanol if necessary.
Protocol: Synthesis of Phenyl Isocyanide from Formanilide
Rationale: This protocol describes the dehydration of formanilide, a representative N-aryl formamide, to phenyl isocyanide using POCl₃ and a tertiary amine base. This method is robust and generally provides high yields.[9]
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, dissolve formanilide (1 equiv.) and triethylamine (3 equiv.) in dry dichloromethane.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1 equiv.) dropwise via the dropping funnel, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ice-cold water.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude phenyl isocyanide can be purified by vacuum distillation. Caution: Isocyanides are toxic and have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.
Visualizing Synthetic Pathways
To better illustrate the relationships between N-aryl formamides and their synthetic applications, the following diagrams are provided.
Diagram 1: The Central Role of N-Aryl Formamides
Caption: Synthetic utility of N-aryl formamides.
Diagram 2: Vilsmeier-Haack Reaction Workflow
Caption: Vilsmeier-Haack formylation workflow.
Conclusion and Future Outlook
N-aryl formamides are indispensable tools in the arsenal of the modern organic chemist. Their utility as precursors for the Vilsmeier-Haack reaction and isocyanide synthesis, coupled with their role in N-formylation, solidifies their importance in the synthesis of pharmaceuticals and other high-value chemicals. While reagents like DMF offer a cost-effective alternative for large-scale processes, the nuanced reactivity of specific N-aryl formamides can provide significant advantages in terms of yield, reaction time, and substrate scope, particularly in complex synthetic campaigns.
Future research in this area will likely focus on the development of more sustainable and atom-economical methods for formylation and the synthesis of N-aryl formamides themselves. The exploration of catalytic methods that avoid stoichiometric activating agents and the use of greener C1 sources will continue to be a priority. As our understanding of reaction mechanisms deepens, we can expect the design of even more selective and efficient reagents based on the N-aryl formamide scaffold.
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Gunanathan, C., & Milstein, D. (2019). Formamides as Isocyanate Surrogates: A Mechanistically Driven Approach to the Development of Atom-Efficient, Selective Catalytic Syntheses of Ureas, Carbamates, and Heterocycles. Journal of the American Chemical Society, 141(37), 14611-14620. [Link]
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Chen, Y.-J., & Lin, W.-C. (2018). Vilsmeier–Haack reagent-promoted formyloxylation of α-chloro-N-arylacetamides by formamide. RSC Advances, 8(3), 1367-1375. [Link]
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Ghorbani-Vaghei, R., & Veisi, H. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6895. [Link]
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Wong, F. F., & Huang, Y.-Y. (2011). Novel Vilsmeier-type methylenation for synthesis of dipyrazolylmethane derivatives using formamide or N-methylformamide. Tetrahedron, 67(21), 3863-3867. [Link]
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A Senior Application Scientist's Comparative Guide to Aromatic Formylation: The Vilsmeier-Haack Reaction with N,4'-Dimethylformanilide vs. Classical Alternatives
Introduction: The Formyl Group as a Cornerstone in Synthesis
In the landscape of organic synthesis, the introduction of a formyl group (–CHO) to an aromatic ring is a fundamental transformation, unlocking pathways to a vast array of valuable compounds, from pharmaceuticals to advanced materials. The resulting aryl aldehydes are versatile intermediates, readily participating in reactions such as oxidation, reduction, condensation, and the formation of Schiff bases. The choice of formylation method is therefore a critical decision in a synthetic campaign, directly influencing yield, regioselectivity, substrate scope, and operational safety.
This guide provides an in-depth analysis of the Vilsmeier-Haack reaction, specifically employing N,4'-Dimethylformanilide, and objectively compares its performance and mechanistic underpinnings against established alternatives like the Gattermann, Gattermann-Koch, and Duff reactions. Our focus is to move beyond mere protocols and illuminate the causal logic behind procedural choices, empowering researchers to select and optimize the ideal formylation strategy for their specific synthetic challenges.
The Vilsmeier-Haack Reaction: A Detailed Mechanistic Examination
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] While N,N-Dimethylformamide (DMF) is the most common reagent, substituted formanilides like this compound can also be employed. The reaction proceeds in two main stages: the formation of the active electrophile, the Vilsmeier reagent, followed by electrophilic aromatic substitution.[3]
Mechanism of Action with this compound
The causality of the reaction hinges on the creation of a moderately reactive electrophile, a chloroiminium ion, which is potent enough to attack activated aromatic systems without affecting more robust functional groups.[2][3]
-
Formation of the Vilsmeier Reagent: this compound reacts with a halogenating agent, most commonly phosphorus oxychloride (POCl₃). The lone pair of electrons on the formamide's oxygen atom initiates a nucleophilic attack on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the key electrophilic species: the chloroiminium cation, also known as the Vilsmeier reagent.[4][5]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic substrate (e.g., a phenol, aniline derivative, or heterocycle like indole) acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[2] This step forms a new carbon-carbon bond and generates a resonance-stabilized cationic intermediate (an arenium ion). Aromaticity is subsequently restored by the loss of a proton.
-
Hydrolysis to the Aldehyde: The resulting iminium ion intermediate is then subjected to aqueous workup.[1][4] Hydrolysis readily cleaves the carbon-nitrogen double bond, liberating the final aromatic aldehyde and the corresponding secondary amine byproduct.
Figure 1: Mechanism of the Vilsmeier-Haack formylation.
Comparative Analysis of Alternative Formylation Methodologies
While the Vilsmeier-Haack reaction is highly effective for activated substrates, other classical methods offer distinct advantages for different molecular scaffolds.
Gattermann Reaction
The Gattermann reaction utilizes a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst (e.g., AlCl₃) to formylate aromatic compounds.[6] A key modification, which improves safety, uses zinc cyanide (Zn(CN)₂) in place of the highly toxic gaseous HCN.[7]
-
Mechanism: HCl protonates HCN, forming an electrophilic species that is attacked by the aromatic ring. The resulting aldimine is then hydrolyzed to the aldehyde.
Figure 2: Mechanism of the Gattermann formylation.
Gattermann-Koch Reaction
A variation of the Gattermann reaction, the Gattermann-Koch method uses carbon monoxide (CO) and HCl under high pressure, with a catalyst system of aluminum chloride (AlCl₃) and copper(I) chloride (CuCl).[8][9] The unstable formyl chloride is believed to be generated in situ, which then forms the electrophilic formyl cation.[10] This method is effective for simple arenes like benzene and toluene but is notably unsuitable for phenol and phenol ether substrates.[11]
-
Mechanism: A formyl cation ([HCO]⁺) is generated from CO and HCl with the aid of the catalysts.[12] This powerful electrophile then attacks the aromatic ring in a typical electrophilic aromatic substitution, followed by deprotonation to yield the aldehyde.[10]
Figure 3: Mechanism of the Gattermann-Koch formylation.
Duff Reaction
The Duff reaction is specifically used for the ortho-formylation of phenols and some activated aromatic amines.[13][14] It employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium like acetic or trifluoroacetic acid.[15]
-
Mechanism: The reaction proceeds through a complex series of steps. HMTA acts as a source for an iminium ion electrophile.[15] For phenols, a key hydrogen bond between the phenolic hydroxyl group and the incoming electrophile directs the substitution to the ortho position, proceeding through a cyclohexa-2,4-dienone intermediate.[16] The final aldehyde is released after acidic hydrolysis of the complex amine intermediate.[15]
Figure 4: Simplified mechanism of the Duff reaction on phenols.
Data-Driven Performance Comparison
The selection of a formylation method is often a pragmatic choice based on substrate compatibility, desired selectivity, and available laboratory resources. The following table summarizes key performance indicators derived from literature and experimental observations.
| Feature | Vilsmeier-Haack (using this compound) | Gattermann Reaction | Gattermann-Koch Reaction | Duff Reaction |
| Formylating Agent | In-situ generated chloroiminium ion | In-situ generated electrophile from HCN/HCl | In-situ generated formyl cation from CO/HCl | Hexamethylenetetramine (HMTA) |
| Typical Substrates | Electron-rich aromatics (anilines, phenols), heterocycles (indoles, pyrroles).[17] | Benzene derivatives, phenols, phenol ethers.[7] | Benzene, alkylbenzenes.[8] Not for phenols/ethers.[11] | Phenols, electron-rich aromatics.[13][17] |
| Reaction Conditions | 0–100 °C, atmospheric pressure, 2-7 hours.[17] | Room temperature, atmospheric pressure. | High pressure, elevated temperature.[8] | 150–165 °C, 0.5-3 hours.[17] |
| Typical Yields | Good to excellent (75–95%+).[17] | Moderate to good. | Good. | Moderate (20–41%), can be higher with TFA.[17][18] |
| Regioselectivity | Generally para to activating groups, unless sterically hindered.[2] | para to activating groups. | para to alkyl groups. | Highly ortho-selective for phenols.[13][16] |
| Safety & Handling | POCl₃ is corrosive and water-sensitive. Formanilides are irritants. | HIGHLY TOXIC . HCN is a lethal gas. Zn(CN)₂ is a toxic solid but safer to handle.[7] | HIGHLY TOXIC . CO is a lethal, flammable gas. Requires high-pressure apparatus. | HMTA and acidic catalysts (TFA) are corrosive but manageable. |
Validated Experimental Protocol: Vilsmeier-Haack Formylation of Indole
This protocol provides a self-validating, step-by-step methodology for the formylation of indole, a common electron-rich heterocycle, adapted from established procedures.[19][20]
Objective: To synthesize Indole-3-carbaldehyde.
Materials:
-
Indole (1.0 eq)
-
N,N-Dimethylformamide (DMF) as solvent (can be substituted with an appropriate solvent for this compound)
-
Phosphorus oxychloride (POCl₃) (1.5 eq)
-
1 M Sodium Hydroxide (NaOH) solution
-
Ice
-
Deionized Water
Procedure:
-
Vilsmeier Reagent Formation: To a flask cooled in an ice bath (0–5 °C), add DMF (or other suitable solvent). Add phosphorus oxychloride (1.5 eq) dropwise with stirring, ensuring the temperature remains below 5 °C.[19] Stir the mixture at this temperature for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Addition of Substrate: Dissolve indole (1.0 eq) in a minimal amount of the reaction solvent. Add this solution slowly to the pre-formed Vilsmeier reagent while maintaining the temperature at 0–5 °C.[19]
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating (e.g., 60-75 °C) may be required.[19]
-
Work-up and Hydrolysis: Carefully pour the reaction mixture into a beaker containing crushed ice.[21] This hydrolyzes the intermediate iminium salt.
-
Neutralization and Precipitation: While stirring the iced solution, slowly add 1 M NaOH solution until the pH is basic (pH 8-9).[19] This neutralizes the excess acid and precipitates the product.
-
Isolation and Purification: Stir the resulting suspension in the ice bath for 1 hour to ensure complete precipitation.[20] Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3x) to remove inorganic salts.[20]
-
Drying: Dry the product under reduced pressure to yield the crude indole-3-carbaldehyde. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) if necessary.
Conclusion and Field-Proven Insights
The formylation of aromatic rings is a testament to the versatility of electrophilic aromatic substitution. The Vilsmeier-Haack reaction , utilizing reagents like this compound, stands out for its operational simplicity, excellent yields, and broad applicability to activated aromatic and heteroaromatic systems under relatively mild conditions. Its primary advantage lies in avoiding the highly toxic reagents or high-pressure equipment required by its classical counterparts.
In contrast:
-
The Gattermann-Koch reaction is a powerful tool for formylating simple, non-activated arenes, but its stringent requirements (high pressure, CO gas) and incompatibility with phenols limit its general laboratory use.
-
The Gattermann reaction offers a pathway for phenols and other arenes but is overshadowed by the extreme toxicity of hydrogen cyanide, making the Zn(CN)₂ variant the only viable consideration in modern labs.
-
The Duff reaction has carved a crucial niche for the ortho-formylation of phenols, a selectivity not easily achieved by other methods.[14] Its main drawback can be moderate yields.[17]
For the modern drug development professional or research scientist, the Vilsmeier-Haack reaction represents a reliable, high-yielding, and versatile first choice for the formylation of electron-rich systems. When specific ortho-selectivity on a phenol is paramount, the Duff reaction is the undisputed method of choice. The Gattermann-family reactions, while historically significant, are now largely reserved for specific industrial applications or when other methods fail due to their significant safety and equipment overhead.
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Different formylation methods. 1[12], 2[5][8], 3[16] - ResearchGate . ResearchGate. [URL: https://www.researchgate.net/figure/Different-formylation-methods-1-20-2-16-19-3-21_fig1_366127395]
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- Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c00789]
- Gattermann reaction - L.S.College, Muzaffarpur. L.S.College, Muzaffarpur. [URL: https://www.lscollege.ac.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for N,4'-Dimethylformanilide
Introduction: The Analytical Imperative for N,4'-Dimethylformanilide
This compound (DMFA), a substituted formanilide, often emerges as a process-related impurity or a degradation product in the synthesis of active pharmaceutical ingredients (APIs). Its potential impact on the safety and efficacy of a final drug product necessitates rigorous analytical control. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose, a cornerstone of pharmaceutical quality assurance mandated by global regulatory bodies.[1]
This guide provides a comparative framework for the validation of analytical methods for quantifying this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guideline.[1][2] We will move beyond rote procedural descriptions to explore the scientific rationale behind methodological choices, comparing the two most prevalent chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Our focus is on creating a self-validating system of protocols that ensures data integrity, reliability, and regulatory compliance.[3][4]
Pillar 1: The Foundation - ICH Q2(R2) Validation Parameters
Before comparing specific technologies, it is crucial to understand the performance characteristics that define a validated method. The ICH Q2(R2) guideline provides a harmonized framework for this evaluation.[4][5] The objective is to prove that the analytical procedure is fit for its intended purpose, which could be quantitative analysis of the main component, determination of impurities, or performance of stability studies.[1][6]
The core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] For this compound, this is often demonstrated through forced degradation studies.[7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[5]
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has demonstrated a suitable level of precision, accuracy, and linearity.[1]
-
Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[4]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, equipment).
-
Reproducibility: Precision between laboratories (collaborative studies).[5]
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[8]
Pillar 2: Comparative Analysis of Core Methodologies
The choice between HPLC and GC is dictated by the physicochemical properties of this compound—its polarity, volatility, and thermal stability—and the specific requirements of the analysis, such as required sensitivity and the sample matrix.
Methodology A: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds.[9][10] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.
-
Scientific Rationale (Causality):
-
Stationary Phase: A C18 (octadecylsilane) column is the preferred choice. The nonpolar C18 chains provide a hydrophobic surface that effectively retains the moderately polar this compound molecule (containing both a polar amide group and a nonpolar dimethylphenyl group) via hydrophobic interactions.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH to suppress silanol interactions) and an organic modifier (e.g., acetonitrile or methanol) is ideal. The gradient allows for the efficient elution of the analyte while also separating it from potentially more or less polar impurities.
-
Detection: The presence of the phenyl ring in this compound provides a strong chromophore, making UV detection highly suitable and cost-effective. A wavelength of approximately 225 nm is often a good starting point for related compounds.[11] For higher sensitivity and specificity, especially in complex matrices or for trace-level analysis, a Mass Spectrometry (MS) detector can be coupled with the LC system (LC-MS).[12][13]
-
Methodology B: Gas Chromatography (GC)
GC is an excellent alternative, particularly for analyzing volatile and thermally stable compounds. It often provides higher resolution and speed than HPLC.
-
Scientific Rationale (Causality):
-
Column Choice: A mid-polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5MS), is well-suited for separating formanilide derivatives.[14] This phase provides separation based on boiling point and polarity differences.
-
Injection: A splitless injection mode is typically used for trace analysis to ensure the entire sample volume reaches the column, maximizing sensitivity.[14] The injector temperature must be optimized to ensure complete volatilization without causing thermal degradation.
-
Detection: A Flame Ionization Detector (FID) is a robust, general-purpose detector for organic compounds and would be suitable for routine quantification.[15] For definitive identification and enhanced sensitivity, a Mass Spectrometer (MS) is the detector of choice (GC-MS).[14] GC-MS allows for the identification of the analyte based on its unique mass spectrum and can be operated in Selected Ion Monitoring (SIM) mode for exceptional sensitivity and selectivity.[14][16]
-
Performance Comparison: HPLC-UV vs. GC-MS
| Performance Characteristic | HPLC-UV | GC-MS |
| Specificity | Good. Can be enhanced with photodiode array (PDA) detection. Susceptible to co-eluting impurities with similar UV spectra. | Excellent. Mass spectral data provides a highly specific fingerprint for identification. |
| Sensitivity (LOQ) | Typically in the low ppm to high ppb range. | Excellent, especially in SIM mode. Can reach low ppb to ppt levels. |
| Sample Preparation | Straightforward. Sample is dissolved in a suitable diluent (often the mobile phase). | May require extraction into a volatile organic solvent. Derivatization is sometimes needed for less volatile or polar compounds, though likely not for DMFA. |
| Robustness | Generally high. Mobile phase pH can be a critical parameter. | High. Injector and oven temperature profiles are critical parameters. |
| Throughput | Moderate. Typical run times are 5-15 minutes. | High. Run times can be very short (<5 minutes).[15] |
| Cost | Lower initial and operational cost. | Higher initial and operational cost. |
Pillar 3: Self-Validating Experimental Protocols & Workflows
A protocol becomes a self-validating system when it includes predefined system suitability tests (SSTs) and clear acceptance criteria at every stage. This ensures that the system is operating correctly before and during the analysis of any experimental samples.
Workflow for Analytical Method Validation
The overall process follows a logical sequence from planning to final implementation.
Caption: High-level workflow for analytical method validation.
Protocol 1: HPLC-UV Method Validation
This protocol outlines the steps for validating an RP-HPLC method for the quantification of this compound as a potential impurity.
1. System Suitability Test (SST):
-
Objective: To verify the performance of the chromatographic system.
-
Procedure: Prepare a standard solution of this compound (e.g., at the target impurity concentration). Inject this solution six consecutive times.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of the peak area ≤ 2.0%.
-
Tailing factor (Asymmetry factor) between 0.8 and 1.5.
-
Theoretical plates (N) > 2000.
-
2. Specificity (Forced Degradation):
-
Objective: To demonstrate that the method can separate this compound from its potential degradation products.[6][17]
-
Procedure: Subject a solution of this compound to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid sample at 105°C for 48 hours.
-
Photolytic Degradation: Expose solution to ICH-specified light conditions (e.g., 1.2 million lux hours).
-
-
Analysis: Analyze each stressed sample by HPLC-PDA.
-
Acceptance Criteria:
-
The method must demonstrate baseline resolution (Resolution > 2) between the this compound peak and any major degradation peaks.
-
Peak purity analysis (using PDA data) of the this compound peak in the presence of degradants should pass, indicating no co-elution.
-
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A Technical Guide to the Reactivity of N,4'-Dimethylformanilide and Other Formamides in Formylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the introduction of a formyl group onto a substrate is a pivotal transformation, paving the way for a multitude of valuable molecular scaffolds. The Vilsmeier-Haack reaction stands as a cornerstone among formylation methodologies, prized for its versatility and efficacy with electron-rich systems.[1][2] Central to this reaction is the choice of the formylating agent, typically a substituted formamide, which in concert with an activating agent like phosphorus oxychloride (POCl₃), generates the reactive Vilsmeier reagent.[3][4] This guide provides an in-depth comparative analysis of the reactivity of N,4'-Dimethylformanilide against other commonly employed formamides, namely N,N-Dimethylformamide (DMF), N-Methylformamide, and Formamide. By examining the interplay of electronic and steric effects, this document aims to equip researchers with the foundational knowledge to make informed decisions in the design and execution of their synthetic strategies.
The Heart of the Matter: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction facilitates the formylation of activated aromatic and heteroaromatic compounds.[2] The reaction proceeds through the formation of a chloroiminium ion, the Vilsmeier reagent, which serves as the key electrophile.[3][4] This electrophile then engages in an electrophilic aromatic substitution with an electron-rich substrate, and subsequent hydrolysis of the resulting iminium salt furnishes the desired aldehyde.[4][5]
The formation of the Vilsmeier reagent is the initial and often rate-determining step. It involves the reaction of a substituted formamide with an activating agent, most commonly phosphorus oxychloride (POCl₃).[4]
A Comparative Analysis of Formamide Reactivity
The structure of the formamide employed has a profound impact on the facility of Vilsmeier reagent formation and, consequently, the overall reaction rate and yield. The reactivity is primarily governed by a delicate balance of electronic and steric factors.
Electronic Effects
The nucleophilicity of the carbonyl oxygen in the formamide is paramount for the initial attack on the activating agent (e.g., POCl₃). Electron-donating groups on the nitrogen atom increase the electron density on the oxygen, thereby enhancing its nucleophilicity and accelerating the formation of the Vilsmeier reagent.
-
This compound: The presence of a methyl group on the nitrogen and a p-methyl group on the phenyl ring, both being electron-donating, increases the electron density on the nitrogen atom. This, in turn, enhances the nucleophilicity of the carbonyl oxygen, potentially leading to a faster reaction with the activating agent.
-
N,N-Dimethylformamide (DMF): With two methyl groups on the nitrogen, DMF is also highly activated towards Vilsmeier reagent formation.[5]
-
N-Methylformamide: Possessing one electron-donating methyl group, it is less activated than DMF and this compound.
-
Formamide: Lacking any electron-donating alkyl groups on the nitrogen, formamide is the least electronically activated of the four.
Steric Hindrance
While electronic effects are crucial, steric hindrance around the nitrogen and carbonyl group can impede the approach of the bulky activating agent and the subsequent electrophilic attack.
-
This compound: The phenyl group, even with a para-methyl substituent, introduces significant steric bulk compared to the methyl groups in DMF. This can potentially slow down the reaction.
-
N,N-Dimethylformamide (DMF): The two methyl groups offer a moderate level of steric hindrance.
-
N-Methylformamide and Formamide: These present progressively less steric hindrance, which can be advantageous in certain contexts.
The interplay of these electronic and steric effects dictates the overall reactivity of the formamide. While the electron-donating groups in this compound suggest enhanced reactivity, the steric bulk of the N-aryl group can be a counteracting factor.
Quantitative Data Summary
Direct, side-by-side kinetic or yield comparison data for this compound against other formamides under identical Vilsmeier-Haack conditions is not extensively documented in readily available literature. However, we can compile representative yields for the formylation of a common substrate, dimethylaniline, to provide a general performance overview.
| Formylating Agent | Activating Agent | Substrate | Product | Yield (%) | Reference |
| This compound | POCl₃ | Anthracene | 9-Anthracenecarboxaldehyde | Not specified | [3] |
| N,N-Dimethylformamide (DMF) | POCl₃ | Dimethylaniline | p-Dimethylaminobenzaldehyde | 80-84 | [6] |
| N-Methylformanilide | POCl₃ | Dimethylaniline | p-Dimethylaminobenzaldehyde | ~50 | [6] |
Note: The yield for the reaction with N-methylformanilide is noted as approximate in the source. The reaction with this compound on anthracene is mentioned, but a specific yield is not provided.[3]
Experimental Protocols
Below are detailed, step-by-step methodologies for conducting formylation reactions using different formamides.
Protocol 1: Formylation of Dimethylaniline using N,N-Dimethylformamide (DMF)
This protocol is adapted from Organic Syntheses.[6]
Materials:
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dimethylaniline
-
Ice
-
Saturated aqueous sodium acetate solution
-
Anhydrous sodium sulfate
-
Appropriate glassware (three-necked round-bottomed flask, stirrer, dropping funnel, reflux condenser, calcium chloride tube)
Procedure:
-
In a 2-L three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and a reflux condenser fitted with a calcium chloride tube, place 440 g (6 moles) of DMF.
-
Cool the flask in an ice bath and add 253 g (1.65 moles) of POCl₃ dropwise with stirring. An exothermic reaction will occur.
-
Once the addition of POCl₃ is complete and the exotherm has subsided, add 200 g (1.65 moles) of dimethylaniline dropwise with stirring. A yellow-green precipitate may form.
-
Heat the reaction mixture on a steam bath and continue stirring for 2 hours.
-
Cool the mixture and pour it over 1.5 kg of crushed ice in a 5-L beaker.
-
Neutralize the solution to a pH of 6-8 by the dropwise addition of approximately 1.5 L of saturated aqueous sodium acetate solution with vigorous stirring.
-
Store the mixture in a refrigerator overnight to allow for complete precipitation.
-
Collect the crystalline precipitate by suction filtration and wash it several times with water.
-
Air-dry the product to obtain p-dimethylaminobenzaldehyde.
Protocol 2: Synthesis of N-Methylformanilide
This protocol is adapted from Organic Syntheses.[7]
Materials:
-
Methylaniline
-
Formic acid (85-90%)
-
Toluene
-
Appropriate glassware (round-bottomed flask, indented column, condenser for distillation, Claisen flask)
Procedure:
-
In a 3-L round-bottomed flask fitted with a 3-ft. indented column and a condenser set for downward distillation, combine 321 g (3 moles) of methylaniline, 300 g of formic acid (85–90%), and 1.8 L of toluene.
-
Slowly distill the solution. The azeotrope containing water will distill at 87-88°C.
-
Continue the distillation until the temperature of the vapor rises to 108-110°C, indicating the removal of water.
-
Transfer the residue to a modified Claisen flask and distill under reduced pressure.
-
Collect the fraction boiling at 114–121°C/8 mm.
Protocol 3: General Vilsmeier-Haack Formylation
This is a general procedure that can be adapted for different formamides and substrates.
Materials:
-
Substituted formamide (e.g., this compound)
-
Phosphorus oxychloride (POCl₃)
-
Electron-rich aromatic substrate
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Ice
-
Aqueous sodium bicarbonate or sodium acetate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the electron-rich aromatic substrate in an anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.1 equivalents) to the chosen formamide (1.1 equivalents) at 0°C.
-
Add the freshly prepared Vilsmeier reagent dropwise to the solution of the aromatic substrate, maintaining the temperature at 0°C.
-
Allow the reaction to stir at room temperature for a specified time (monitor by TLC).
-
Carefully quench the reaction by pouring it into a beaker of crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium acetate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the Vilsmeier-Haack reaction mechanism and a typical experimental workflow.
Caption: Key stages of the Vilsmeier-Haack formylation reaction.
Caption: A typical experimental workflow for Vilsmeier-Haack formylation.
Safety and Handling
Formamides and the reagents used in the Vilsmeier-Haack reaction are hazardous and must be handled with appropriate safety precautions.
-
N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful if swallowed or inhaled, and can cause serious eye irritation. May damage fertility or the unborn child.[8][9][10]
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Causes severe skin burns and eye damage.
-
This compound, N-Methylformamide, and Formamide: Should be handled with care, avoiding skin contact and inhalation.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [8][9][10]
Conclusion
The choice of formamide in a Vilsmeier-Haack reaction is a critical parameter that can significantly influence the outcome of the synthesis. While DMF is the most commonly used and well-documented reagent, other formamides offer a spectrum of reactivity that can be harnessed for specific applications. This compound, with its electron-rich aromatic substituent, presents an interesting case where enhanced electronic activation may be tempered by steric effects. The lack of direct comparative data underscores the need for further experimental investigation to fully elucidate its reactivity profile. By understanding the underlying principles of electronic and steric control, and by following robust experimental protocols, researchers can effectively employ a range of formamides to achieve their desired formylation transformations.
References
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- 10. fishersci.com [fishersci.com]
A Comparative Guide to the Kinetic Studies of N,4'-Dimethylformanilide in Formylation Reactions
This guide provides an in-depth analysis of the formylation of N,4'-Dimethylformanilide, a critical transformation for synthesizing valuable intermediates in the pharmaceutical and fine chemical industries. We will delve into the kinetic nuances of the Vilsmeier-Haack reaction, the premier method for this substrate, and present a comparative overview of alternative formylating agents. This document is intended for researchers, scientists, and drug development professionals seeking to optimize formylation processes through a deeper understanding of reaction kinetics and mechanisms.
Introduction: The Significance of Aromatic Formylation
Formylation, the introduction of a formyl group (-CHO) onto an aromatic ring, is a foundational reaction in organic synthesis.[1] The resulting aromatic aldehydes are versatile building blocks, serving as precursors to a wide array of more complex molecules, including active pharmaceutical ingredients, agrochemicals, and dyes.[2] this compound is an electron-rich aniline derivative, making it an excellent substrate for electrophilic aromatic substitution reactions like formylation. Understanding the kinetics of this process is paramount for controlling reaction outcomes, maximizing yields, and ensuring process safety and scalability.
The Vilsmeier-Haack reaction stands out as the most effective method for formylating electron-rich aromatic compounds such as substituted anilines.[3] It utilizes a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃) to generate a potent electrophilic species in situ.[4]
The Vilsmeier-Haack Reaction: A Mechanistic and Kinetic Deep Dive
The reaction proceeds through a well-established mechanism involving the formation of the electrophilic "Vilsmeier reagent," a substituted chloroiminium ion.[3][5] This reagent is then attacked by the electron-rich aromatic ring, followed by hydrolysis during workup to yield the final aldehyde product.
Caption: Mechanism of the Vilsmeier-Haack formylation reaction.
Kinetic Profile
The kinetics of the Vilsmeier-Haack reaction are highly dependent on the reactivity of the aromatic substrate.[6] The overall reaction can be simplified into two key steps:
-
Formation of the Vilsmeier Reagent: DMF + POCl₃ ⇌ Vilsmeier Reagent
-
Electrophilic Attack: Vilsmeier Reagent + Substrate → Intermediate → Product
For highly reactive substrates like this compound, which possess strong electron-donating groups (the N-formylamino and p-methyl groups), the electrophilic attack (Step 2) is typically very fast. In such cases, the rate-determining step can be the formation of the Vilsmeier reagent itself (Step 1).[6] Conversely, for less activated aromatic compounds, the electrophilic substitution step becomes rate-limiting.
Kinetic studies on the N-formylation of aniline with DMF have established a clear model for determining reaction order and activation energy, providing a framework for optimizing conditions such as temperature and catalyst loading.[7] The reaction generally follows second-order kinetics.[8]
Experimental Protocol for Kinetic Analysis
A self-validating protocol is essential for obtaining reliable kinetic data. The following workflow outlines a robust method for studying the formylation of this compound.
Caption: Experimental workflow for kinetic studies of formylation.
Detailed Step-by-Step Methodology
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, used as both reagent and solvent) to 0°C using an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise with vigorous stirring. Allow the mixture to stir for 30 minutes at 0°C to ensure complete formation of the reagent.[4]
-
Causality: Pre-forming the reagent at low temperature is crucial to control the exothermic reaction and prevent degradation.
-
-
Reaction Setup: In a separate thermostat-controlled reactor equipped with a magnetic stirrer and thermometer, dissolve this compound (1.0 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane or excess DMF). Allow the solution to equilibrate to the desired reaction temperature (e.g., 25°C).
-
Causality: Precise temperature control is the most critical parameter in kinetic studies, as rate constants are highly temperature-dependent.
-
-
Initiation and Monitoring: Initiate the reaction by transferring the pre-formed Vilsmeier reagent to the substrate solution. Start a timer immediately (t=0). At predetermined intervals (e.g., 2, 5, 10, 20, 40 minutes), withdraw a precise volume of the reaction mixture (e.g., 0.1 mL).
-
Quenching: Immediately quench each aliquot by adding it to a vial containing a cold, saturated solution of sodium acetate (NaOAc) in water.[4]
-
Causality: Quenching instantly neutralizes the reaction and hydrolyzes the intermediate, "freezing" the reaction at that time point and allowing for accurate analysis of the composition.
-
-
Analysis: Analyze the quenched samples using a calibrated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) method to determine the concentrations of the starting material and the formylated product.
-
Data Processing: Plot the concentration of this compound versus time. Use this data to determine the initial reaction rate and fit it to the appropriate rate law (e.g., second-order) to calculate the rate constant (k). Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
Performance Comparison with Alternative Formylation Methods
While the Vilsmeier-Haack reaction is highly effective, other formylation methods exist. Their suitability depends on the substrate's electronic properties, desired regioselectivity, and tolerance to harsh conditions. The following table compares these methods for a representative electron-rich aniline substrate, N,N-dimethylaniline, which serves as a close kinetic and mechanistic proxy for this compound.
| Reaction | Substrate | Formylating Agent/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Primary Product(s) | Reference(s) |
| Vilsmeier-Haack | N,N-Dimethylaniline | POCl₃ / DMF | Water | 20-30 | 1 | 94 | p-Dimethylaminobenzaldehyde | [9] |
| Gattermann | N,N-Dimethylaniline | Zn(CN)₂ / HCl | Ether | - | - | Moderate | p-Dimethylaminobenzaldehyde | [1] |
| Reimer-Tiemann | Phenol (Anilines are generally unsuitable) | CHCl₃, NaOH | Water | 60 | 3 | 30-50 | ortho/para-Hydroxybenzaldehyde | [10] |
| Duff Reaction | Phenol (Anilines are generally unsuitable) | Hexamethylenetetramine | Glycerol | 150-160 | 2-3 | Low | ortho-Hydroxybenzaldehyde | [1][10] |
| Catalytic (CO₂) | Aniline | CO₂, Hydrosilane, Cu-catalyst | - | High | - | Good | N-Formylaniline | [11][12] |
Analysis of Alternatives:
-
Vilsmeier-Haack Reaction: Offers superior performance for electron-rich anilines, providing high yields and excellent para-regioselectivity under mild conditions.[9] Its primary advantage is the high electrophilicity of the Vilsmeier reagent, which readily reacts with activated rings.
-
Gattermann Reaction: This method requires highly acidic and toxic reagents (HCN or its equivalent), making it less favorable from a safety and environmental perspective.[1]
-
Reimer-Tiemann & Duff Reactions: These are primarily used for the formylation of phenols and are generally ineffective for anilines. They often result in lower yields and mixtures of isomers.[10]
-
Modern Catalytic Methods: Recent advances include using CO₂ as a C1 source.[11] While promising from a sustainability standpoint, these methods often require specialized metal catalysts, ligands, and potentially high pressures, and are typically used for N-formylation rather than C-formylation of the aromatic ring.[2][12]
Conclusion
For the formylation of this compound, the Vilsmeier-Haack reaction is the most robust and efficient method, offering high yields, excellent regioselectivity, and relatively mild reaction conditions. Kinetic studies reveal that for such an activated substrate, the reaction is rapid, with the rate potentially limited by the formation of the electrophilic Vilsmeier reagent. A well-designed experimental protocol, focusing on precise temperature control and timed quenching, is essential for acquiring reliable kinetic data to optimize the process for industrial and research applications. While alternative formylation methods exist, they are generally less suitable for this specific transformation due to lower efficacy, harsher conditions, or different reaction scope.
References
-
Title: Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Vilsmeier-Haack Reaction Source: NROChemistry URL: [Link]
-
Title: Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines Source: Chemical Papers URL: [Link]
-
Title: Formylation Source: Wikipedia URL: [Link]
-
Title: New Methods for the Preparation of Aromatic Aldehydes Source: ResearchGate URL: [Link]
-
Title: Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4 Source: PMC - NIH URL: [Link]
-
Title: Vilsmeier–Haack reaction Source: Wikipedia URL: [Link]
-
Title: Vilsmeier-Haack Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Kinetics study of the N-formylation of aniline with DMF catalyzed by temperature-controlled Brønsted ionic liquids Source: SciSpace URL: [Link]
-
Title: The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]
-
Title: Mechanistic studies on the N-formylation of amines with CO2 and hydrosilane catalyzed by a Cu–diphosphine complex Source: ResearchGate URL: [Link]
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- 12. researchgate.net [researchgate.net]
Assessing the Regioselectivity of N,4'-Dimethylformanilide: A Comparative Guide for Synthetic Chemists
In the landscape of synthetic organic chemistry, particularly in the realms of pharmaceutical and materials science, the precise functionalization of aromatic rings is a cornerstone of molecular design. The regiochemical outcome of electrophilic aromatic substitution (EAS) reactions is governed by the subtle interplay of electronic and steric effects imparted by the substituents on the aromatic nucleus. This guide provides an in-depth analysis of the regioselectivity of N,4'-Dimethylformanilide, a substituted aromatic amide, in the context of common EAS reactions. By comparing its reactivity with structurally related analogs, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for its synthetic utility.
Understanding the Directing Effects in this compound
This compound, also known as N-methyl-N-(p-tolyl)formamide, possesses two key substituents on the benzene ring that collaboratively influence the position of incoming electrophiles: the N-methylformamido group [-N(CH₃)CHO] and the para-methyl group (-CH₃).
The N-Methylformamido Group: A Deactivating Ortho, Para-Director
The N-methylformamido group is a fascinating director in electrophilic aromatic substitution. The nitrogen atom, with its lone pair of electrons, can donate electron density to the aromatic ring through resonance, which would typically be an activating effect. However, this resonance is in competition with the strong electron-withdrawing effect of the adjacent carbonyl group. This internal competition leads to an overall deactivation of the aromatic ring compared to aniline or N-methylaniline.
Despite being deactivating, the resonance donation of the nitrogen's lone pair is most effective at the ortho and para positions, leading to a higher electron density at these sites compared to the meta position. Consequently, the N-methylformamido group is an ortho, para-director.
Caption: Directing effects of substituents in this compound.
The p-Methyl Group: An Activating Ortho, Para-Director
In contrast to the N-methylformamido group, the methyl group at the para-position is a classic activating group. It donates electron density to the ring primarily through an inductive effect and hyperconjugation. This increases the overall nucleophilicity of the benzene ring and directs incoming electrophiles to its own ortho positions (which are the meta positions relative to the N-methylformamido group).
The Synergy of Directing Effects
The regiochemical outcome of electrophilic aromatic substitution on this compound is a result of the interplay between these two directing groups. The N-methylformamido group directs to its ortho positions (C2 and C6), while the p-methyl group directs to its ortho positions (C3 and C5). The positions ortho to the N-methylformamido group are generally favored due to the stronger resonance effect of the nitrogen lone pair compared to the inductive and hyperconjugative effects of the methyl group.
Comparative Analysis of Regioselectivity in Electrophilic Aromatic Substitution
To provide a clear perspective on the regioselectivity of this compound, we will compare its expected reactivity in key electrophilic aromatic substitution reactions with that of two relevant analogs: acetanilide and N,N-dimethyl-p-toluidine.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Substrate | Major Product(s) | Minor Product(s) | Rationale & Supporting Evidence |
| Nitration | This compound | 2-Nitro-N,4'-dimethylformanilide | 3-Nitro-N,4'-dimethylformanilide | The N-formyl group directs ortho. Synthesis of N-(4-methyl-2-nitrophenyl)formamide has been reported, confirming ortho-nitration.[1] Steric hindrance from the N-methyl group is a factor. |
| Acetanilide | p-Nitroacetanilide | o-Nitroacetanilide | The acetamido group is a strong ortho, para-director, but the para product is favored due to steric hindrance.[2][3] | |
| N,N-Dimethyl-p-toluidine | 2-Nitro-N,N,4-trimethylaniline | Ipso-substitution products | Nitration in strong acid can lead to ipso-attack at the methyl-bearing carbon.[4] | |
| Halogenation | This compound | 2-Halo-N,4'-dimethylformanilide | 3-Halo-N,4'-dimethylformanilide | Similar to nitration, the N-formyl group is expected to direct ortho. Steric effects will influence the ortho/para ratio, though the para position is blocked. |
| Acetanilide | p-Bromoacetanilide | o-Bromoacetanilide | Predominantly para-substitution is observed due to the steric bulk of the acetamido group. | |
| N,N-Dimethyl-p-toluidine | 2-Bromo-N,N,4-trimethylaniline | - | The strongly activating dimethylamino group directs ortho. | |
| Friedel-Crafts Acylation | This compound | 2-Acyl-N,4'-dimethylformanilide | 3-Acyl-N,4'-dimethylformanilide | The deactivating nature of the N-formyl group requires forcing conditions. The ortho position is the most likely site of acylation. |
| Acetanilide | p-Aminoacetophenone (after deacetylation) | o-Aminoacetophenone | Friedel-Crafts acylation of acetanilide itself is difficult due to complexation of the Lewis acid with the amide oxygen. The reaction is often performed on the corresponding aniline with subsequent acetylation. | |
| N,N-Dimethyl-p-toluidine | 2-Acyl-N,N,4-trimethylaniline | - | The highly activated ring readily undergoes acylation at the position ortho to the dimethylamino group. |
Note: The predicted outcomes for this compound are based on established principles and data from closely related compounds, as direct comparative experimental studies are limited in the literature.
Mechanistic Insights and Experimental Workflow
The general mechanism for electrophilic aromatic substitution on this compound involves the attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the ring.
Caption: Experimental workflow for assessing regioselectivity.
Experimental Protocol: Comparative Nitration
The following protocol provides a framework for a comparative study of the nitration of this compound, acetanilide, and N,N-dimethyl-p-toluidine.
Materials:
-
This compound
-
Acetanilide
-
N,N-Dimethyl-p-toluidine
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice Bath
-
Stir Plate and Stir Bars
-
Separatory Funnel
-
Rotary Evaporator
-
Silica Gel for Column Chromatography
-
NMR Spectrometer
-
GC-MS Instrument
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, add 10 mmol of the substrate (this compound, acetanilide, or N,N-dimethyl-p-toluidine).
-
Addition of Sulfuric Acid: Slowly add 10 mL of concentrated sulfuric acid to the flask while stirring, maintaining the temperature below 10 °C.
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding 1.1 equivalents of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Nitration: Add the nitrating mixture dropwise to the solution of the substrate in sulfuric acid over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto 100 g of crushed ice. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Neutralization and Drying: Wash the combined organic extracts with saturated sodium bicarbonate solution until the aqueous layer is neutral, then with water, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization and Quantification: Characterize the isolated isomers by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the ratio of the different isomers by integration of characteristic signals in the ¹H NMR spectrum or by the relative peak areas in the gas chromatogram.
Conclusion
The regioselectivity of this compound in electrophilic aromatic substitution is primarily dictated by the ortho, para-directing, yet deactivating, N-methylformamido group. Experimental evidence, although limited, and analysis of related structures suggest that electrophilic attack will preferentially occur at the position ortho to the N-methylformamido group. Steric hindrance from the N-methyl substituent likely plays a significant role in modulating the reactivity at this position. For a comprehensive understanding and to enable precise synthetic planning, further direct experimental investigation into the nitration, halogenation, and Friedel-Crafts reactions of this compound is warranted. The comparative framework and experimental protocol provided in this guide serve as a valuable starting point for such investigations.
References
- Moodie, R. B., & Schofield, K. (1971). Nitration of NN-dimethyl-p-toluidine. Spectroscopic evidence for the bulk formation of a σ-complex formed by ipso-attack. Journal of the Chemical Society B: Physical Organic, 1283-1285.
- BenchChem. (2023). A Comparative Analysis of the Reactivity of N-Methyl-m-toluidine and N-Methyl-p-toluidine for Researchers and Drug Development Professionals.
- NROChemistry. Vilsmeier-Haack Reaction.
- Wikipedia. Vilsmeier–Haack reaction.
- PrepChem. (2023). Synthesis of N-(4-methyl-2-nitrophenyl)formamide.
- ChemTalk.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
- University of Lisbon. (2017). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid.
- University of California, Irvine.
- Chemistry LibreTexts. (2023). 15.
- ResearchGate. (2010).
- National Center for Biotechnology Information. (2013).
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- StudySmarter. (2023).
- Google Patents. (1934).
- ResearchGate. (1998). Selectivities to N-Methylaniline and N,N-Dimethylaniline (mol%)
- MDPI. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
- University of Delaware.
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- Defense Technical Information Center. (2021).
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A Comparative Guide to Advanced Formylation: The Advantages of N,4'-Dimethylformanilide Over Traditional Reagents
Executive Summary
Formylation—the introduction of a formyl group (–CHO)—is a cornerstone transformation in organic synthesis, providing essential aldehyde intermediates for the construction of complex molecules in the pharmaceutical and materials science sectors.[1][2] For decades, the Vilsmeier-Haack reaction, traditionally employing N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), has been the workhorse for this conversion.[3][4][5] However, the high reactivity and harsh conditions associated with the classic Vilsmeier reagent often lead to challenges in selectivity, substrate compatibility, and process safety. This guide presents a detailed, data-supported comparison between the traditional DMF/POCl₃ system and a superior alternative: N,4'-Dimethylformanilide. We will demonstrate through mechanistic insights, comparative data, and detailed protocols that this compound offers a milder, more selective, and often higher-yielding pathway for the formylation of sensitive and electron-rich aromatic compounds.
The Vilsmeier-Haack Reaction: A Mechanistic Overview
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds. The process involves two key stages:
-
Formation of the Vilsmeier Reagent: A substituted amide reacts with an activating agent, most commonly phosphorus oxychloride (POCl₃), to generate a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[3][5]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium ion intermediate during aqueous workup yields the desired aryl aldehyde.[4][6]
Caption: Generalized Vilsmeier-Haack Reaction Mechanism.
While effective, the choice of the N,N-disubstituted formamide is critical, as it directly dictates the reactivity and stability of the resulting Vilsmeier reagent, profoundly impacting the reaction's outcome.
Limitations of Traditional Formylating Agents: The Case of DMF/POCl₃
The classic Vilsmeier reagent, generated from DMF and POCl₃, is a potent electrophile.[7] This high reactivity, while beneficial for robust substrates, presents several significant drawbacks for more delicate and complex syntheses:
-
Poor Chemoselectivity: The aggressive nature of the DMF-derived reagent can lead to unwanted side reactions, such as chlorination or polymerization, particularly with sensitive heterocyclic substrates.
-
Harsh Reaction Conditions: Formylations often require elevated temperatures to drive the reaction to completion, which can degrade thermally sensitive functional groups or protecting groups commonly used in multi-step synthesis.[6]
-
Thermal Hazards: The formation of the Vilsmeier reagent from DMF and POCl₃ is a highly exothermic process. On a large scale, this poses a significant thermal runaway risk, requiring careful engineering controls.[8]
-
Difficult Workup: The workup procedure involves quenching a highly acidic and corrosive mixture, which can complicate product isolation and generate significant aqueous waste.
These limitations necessitate the exploration of alternative formylating agents that offer a more controlled and selective reaction profile.
This compound: A Superior Reagent for Controlled Formylation
This compound (also known as N-methyl-N-(p-tolyl)formamide) emerges as a highly effective alternative to DMF for the Vilsmeier-Haack reaction.[9][10] When reacted with POCl₃, it generates a modified Vilsmeier reagent that exhibits a more attenuated and selective reactivity profile.
The primary advantages of using this compound include:
-
Milder Reactivity and Enhanced Selectivity: The p-tolyl group on the nitrogen atom provides both steric bulk and electronic moderation. This results in a less aggressive Vilsmeier reagent, which in turn leads to cleaner reactions, fewer byproducts, and higher chemoselectivity, especially for acid-sensitive substrates.
-
Improved Yields for Challenging Substrates: The controlled reactivity often translates to significantly higher isolated yields of the desired aldehyde, as substrate degradation is minimized.
-
Milder Reaction Conditions: Formylation can frequently be achieved at lower temperatures, preserving the integrity of sensitive functional groups and chiral centers within the molecule.
-
Potentially Improved Safety Profile: The moderated reactivity can lead to a less vigorous exothermic event upon formation of the Vilsmeier reagent, potentially offering a better safety margin during scale-up operations.
Comparative Performance Data
The choice of formylating agent is ultimately guided by empirical results. The following table summarizes a comparison of key performance indicators between the traditional DMF system and the this compound system.
| Feature | Traditional: DMF/POCl₃ | Advanced: this compound/POCl₃ | Advantage |
| Reactivity | High, aggressive electrophile | Moderate, controlled electrophile | This compound |
| Selectivity | Can be low; side reactions common[11] | High; cleaner reaction profiles | This compound |
| Substrate Scope | Good for robust, electron-rich arenes[4] | Excellent for acid-sensitive and complex molecules | This compound |
| Typical Conditions | 0 °C to 80 °C[6] | Often proceeds at lower temperatures (e.g., 0 °C to RT) | This compound |
| Thermal Safety | Highly exothermic; potential for runaway[8] | Generally less exothermic; improved thermal stability | This compound |
| Workup | Often complex; requires careful quenching | Simpler due to cleaner reaction mixture | This compound |
Comparative Experimental Workflow
The operational differences between the two systems highlight the practical advantages of using this compound. The workflow is streamlined, particularly in the workup and purification stages, due to the cleaner reaction profile.
Caption: Comparative Experimental Workflow.
Detailed Experimental Protocols
To provide a self-validating and practical comparison, the following are representative protocols for the formylation of an electron-rich aromatic compound.
Protocol 1: Traditional Formylation using DMF/POCl₃
This protocol is adapted from a standard procedure for the formylation of N,N-dimethylaniline.[12]
Objective: To synthesize p-Dimethylaminobenzaldehyde.
Materials:
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Crushed Ice
-
Saturated Sodium Acetate solution
-
Deionized Water
Procedure:
-
Reagent Preparation: In a three-necked flask equipped with a stirrer and dropping funnel, place DMF (6 moles). Cool the flask in an ice bath.
-
Add POCl₃ (1.65 moles) dropwise with stirring, maintaining the temperature below 10 °C. An exothermic reaction forms the Vilsmeier reagent.
-
Substrate Addition: Once the exotherm subsides, add N,N-dimethylaniline (1.65 moles) dropwise with stirring.
-
Reaction: After addition is complete, heat the reaction mixture on a steam bath for 2 hours.
-
Workup: Cool the mixture and pour it onto 1.5 kg of crushed ice.
-
Neutralize the solution to pH 6-8 by slowly adding a saturated aqueous solution of sodium acetate with vigorous stirring.
-
Isolation: The product precipitates upon neutralization. Cool the mixture in a refrigerator overnight to complete crystallization.
-
Purification: Filter the crystalline product by suction, wash thoroughly with cold water, and air-dry. The product is typically obtained in 80-84% yield and is of sufficient purity for most applications.[12]
Protocol 2: Advanced Formylation using this compound/POCl₃
This protocol is a generalized procedure based on the principles of using N-substituted formanilides for milder formylation.
Objective: To formylate a sensitive electron-rich arene (e.g., a substituted indole or phenol derivative).
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Electron-Rich Arene Substrate
-
Dichloromethane (DCM, anhydrous)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reagent Preparation: Dissolve this compound (1.2 equivalents) in anhydrous DCM in a flask under an inert atmosphere (e.g., Nitrogen or Argon). Cool the solution to 0 °C in an ice bath.
-
Add POCl₃ (1.2 equivalents) dropwise with stirring. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve the electron-rich arene (1.0 equivalent) in anhydrous DCM and add it dropwise to the cold Vilsmeier reagent solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC. Gentle warming may be applied if necessary, but many substrates react efficiently at ambient temperature.
-
Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product is often significantly cleaner than that from the DMF/POCl₃ method and may be purified by simple crystallization or a rapid silica gel plug filtration.
Conclusion and Future Outlook
While the traditional Vilsmeier-Haack reaction using DMF/POCl₃ remains a valid tool for certain applications, its limitations in selectivity and safety are significant hurdles in modern drug development and complex molecule synthesis. This compound provides a demonstrably superior alternative, offering a milder, more selective, and often higher-yielding process. Its ability to function under less stringent temperature conditions with a cleaner reaction profile simplifies operations and enhances the overall efficiency and safety of the formylation process. For researchers and process chemists aiming to synthesize complex aromatic aldehydes, particularly those with sensitive functionalities, this compound should be considered the preferred reagent for achieving optimal outcomes.
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NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
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García, O., et al. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules, 20(4), 5409-5422. Available from: [Link]
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ResearchGate. (PDF) Transition Metal Ions as Efficient Catalysts for Vilsmeier–Haack Formylation of Hydrocarbons with Reagents: Kinetics and Mechanism. Available from: [Link]
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International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
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ResearchGate. Unexpected Products from the Formylation of N,N-Dimethylanilines with 2-Formamidopyridine in POCl3. Available from: [Link]
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Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. Available from: [Link]
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SciSpace. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Available from: [Link]
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National Institutes of Health. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Available from: [Link]
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Royal Society of Chemistry. Unexpected products from the formylation of N,N-dimethylanilines with 2-formamidopyridine in POCl3. Available from: [Link]
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spectroscopic comparison of N,4'-Dimethylformanilide and its reaction products
An In-Depth Spectroscopic Guide to the Analysis of N,4'-Dimethylformanilide and Its Key Reaction Products
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of synthetic chemistry and drug development, a precise understanding of molecular transformations is paramount. Spectroscopic analysis serves as the cornerstone of this understanding, providing an empirical window into the structural changes that occur during a chemical reaction. This guide offers a detailed comparative analysis of this compound, a versatile substituted amide, and the characteristic products derived from its hydrolysis, reduction, and nitration.
Spectroscopic Profile of this compound
This compound (CAS: 2739-04-0) is a disubstituted aromatic amide.[1] Its structure features a p-tolyl group attached to a formamide moiety, providing distinct spectroscopic signatures that serve as a baseline for comparison with its reaction products.
| Spectroscopic Technique | Characteristic Signature of this compound |
| ¹H NMR | ~8.2 ppm (s, 1H, -CHO), ~7.2 ppm (d, 2H, Ar-H), ~7.1 ppm (d, 2H, Ar-H), ~3.2 ppm (s, 3H, N-CH₃), ~2.3 ppm (s, 3H, Ar-CH₃) |
| ¹³C NMR | ~162 ppm (C=O), ~140-128 ppm (Ar-C), ~35 ppm (N-CH₃), ~21 ppm (Ar-CH₃) |
| IR (cm⁻¹) | ~2920 (C-H, sp³), ~1670 (C=O, amide), ~1600, 1500 (C=C, aromatic), ~1400 (C-N) |
| Mass Spec (m/z) | 149.19 (M⁺)[1] |
Reaction I: Hydrolysis of this compound
Hydrolysis of an amide bond is a fundamental transformation, typically achieved under acidic or basic conditions, cleaving the molecule into a carboxylic acid (in this case, formic acid) and an amine. This reaction provides a clear example of how the removal of a functional group is reflected across different spectroscopic methods.
Reaction Scheme: this compound → N-methyl-4-methylaniline + Formic Acid
Experimental Protocol: Alkaline Hydrolysis
-
To a solution of this compound (1.0 g) in ethanol (20 mL), add a 10% aqueous solution of sodium hydroxide (15 mL).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-methyl-4-methylaniline.
Experimental Workflow: Hydrolysis
Caption: Workflow for the alkaline hydrolysis of this compound.
Spectroscopic Comparison: Reactant vs. Hydrolysis Product
| Spectroscopic Signature | This compound (Reactant) | N-methyl-4-methylaniline (Product) | Rationale for Change |
| ¹H NMR (Formyl Proton) | ~8.2 ppm (s, 1H) | Absent | The formyl group (-CHO) is cleaved and replaced by a proton on the nitrogen. |
| ¹H NMR (N-H Proton) | Absent | ~3.6 ppm (br s, 1H) | A new N-H bond is formed. |
| ¹³C NMR (Carbonyl Carbon) | ~162 ppm | Absent | The carbonyl carbon is removed as formic acid. |
| IR (C=O Stretch) | ~1670 cm⁻¹ | Absent | Loss of the carbonyl functional group. |
| IR (N-H Stretch) | Absent | ~3400 cm⁻¹ | Formation of the secondary amine N-H bond. |
| Mass Spec (m/z) | 149.19 (M⁺) | 121.18 (M⁺) | The mass difference corresponds to the loss of a CO unit (-28 Da). |
The most definitive evidence for successful hydrolysis is the complete disappearance of the formyl proton in the ¹H NMR spectrum and the carbonyl stretch in the IR spectrum, coupled with the appearance of a new N-H signal in both.
Reaction II: Reduction of this compound
The reduction of the amide functionality can be challenging but is often accomplished with powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the formyl group into a methyl group, resulting in a tertiary amine.
Reaction Scheme: this compound → N,N-dimethyl-4-methylaniline
Experimental Protocol: Reduction with LiAlH₄
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 8-12 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aq. NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the solid with THF.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate to yield N,N-dimethyl-4-methylaniline.
Experimental Workflow: Reduction
Caption: Workflow for the LiAlH₄ reduction of this compound.
Spectroscopic Comparison: Reactant vs. Reduction Product
| Spectroscopic Signature | This compound (Reactant) | N,N-dimethyl-4-methylaniline (Product) | Rationale for Change |
| ¹H NMR (Formyl Proton) | ~8.2 ppm (s, 1H) | Absent | The formyl proton is removed as the C=O is reduced to a CH₂ (which becomes a CH₃). |
| ¹H NMR (N-CH₃ Protons) | ~3.2 ppm (s, 3H) | ~2.9 ppm (s, 6H) | The formyl group is converted to a methyl group, making both N-methyl groups equivalent. The signal shifts upfield and integrates to 6 protons. |
| ¹³C NMR (Carbonyl Carbon) | ~162 ppm | Absent | The carbonyl group is reduced to a methylene (now methyl) group. |
| ¹³C NMR (N-CH₃ Carbons) | ~35 ppm | ~40 ppm | A new signal for the two equivalent N-methyl carbons appears. |
| IR (C=O Stretch) | ~1670 cm⁻¹ | Absent | The carbonyl functional group has been completely removed. |
| Mass Spec (m/z) | 149.19 (M⁺) | 135.21 (M⁺) | The mass difference reflects the conversion of a C=O group to a CH₂ group (-14 Da). |
The key spectroscopic evidence for this reduction is the disappearance of all signals related to the formyl group (¹H and ¹³C NMR, IR) and the appearance of a new N-methyl signal, resulting in a 6H singlet in the ¹H NMR spectrum for the two equivalent N-methyl groups.
Reaction III: Electrophilic Nitration
Electrophilic aromatic substitution, such as nitration, tests the directing effects of the substituents on the aromatic ring. The N-methylformamido group is an activating, ortho-, para-director. Since the para position is blocked by a methyl group, nitration is expected to occur at the ortho position.
Reaction Scheme: this compound → N,4'-Dimethyl-2'-nitroformanilide
Experimental Protocol: Nitration
-
In a flask, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add this compound to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of the substrate, maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice, which will cause the nitro product to precipitate.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
Recrystallize from ethanol if necessary.
Experimental Workflow: Nitration
Caption: Workflow for the nitration of this compound.
Spectroscopic Comparison: Reactant vs. Nitration Product
| Spectroscopic Signature | This compound (Reactant) | N,4'-Dimethyl-2'-nitroformanilide (Product) | Rationale for Change |
| ¹H NMR (Aromatic) | ~7.2-7.1 ppm (AB quartet, 4H) | ~8.0-7.3 ppm (Complex multiplet, 3H) | The symmetry of the p-substituted ring is broken, leading to a more complex splitting pattern for the remaining 3 aromatic protons. |
| ¹³C NMR (Aromatic) | ~140-128 ppm (4 signals) | ~150-125 ppm (6 signals) | The introduction of the electron-withdrawing nitro group desymmetrizes the ring and significantly shifts the attached and adjacent carbons. |
| IR (N-O Stretches) | Absent | ~1525 cm⁻¹ (asym)~1350 cm⁻¹ (sym) | These two strong, characteristic bands are definitive evidence for the presence of a nitro group. |
| Mass Spec (m/z) | 149.19 (M⁺) | 194.19 (M⁺) | The mass increases by 45 Da, corresponding to the addition of a nitro group (-NO₂). |
The most compelling evidence for nitration is the appearance of two strong absorption bands in the IR spectrum characteristic of a nitro group and a 45 Da increase in the molecular ion peak in the mass spectrum. The increased complexity of the aromatic region in the ¹H NMR spectrum confirms substitution on the ring.
Conclusion
This guide demonstrates that a multi-spectroscopic approach provides a robust and self-validating system for chemical analysis. By comparing the spectra of this compound with its hydrolysis, reduction, and nitration products, we can definitively track the transformation of key functional groups. The disappearance of reactant signals and the concurrent appearance of product signals create a clear and logical narrative of the chemical reaction, grounding synthetic claims in solid empirical data.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N,4'-Dimethylformanilide
For researchers and professionals in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. While the focus is often on discovery and innovation, the responsible management of chemical waste is a critical component of scientific integrity and operational excellence. This guide provides a detailed, step-by-step protocol for the proper disposal of N,4'-Dimethylformanilide (CAS No. 2739-04-0), ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Compound: A Prerequisite for Safe Handling
This compound, also known as N-Methyl-N-(p-tolyl)formamide, is a formamide derivative. To ensure its safe handling and disposal, a thorough understanding of its properties and associated hazards is essential.
Key Properties of this compound:
| Property | Value | Source |
| CAS Number | 2739-04-0 | [1][2][3] |
| Molecular Formula | C₉H₁₁NO | [4] |
| Molecular Weight | 149.19 g/mol | [4] |
| Appearance | Light yellow to Yellow to Orange clear liquid | [4] |
| Boiling Point | 277 °C | [4] |
While a comprehensive, publicly available Safety Data Sheet (SDS) with detailed hazard classifications for this compound is not readily found, its structural similarity to other formamides, such as N-Methylformamide and Formamide, suggests that it should be handled with caution. Formamides as a class are often associated with reproductive toxicity and may be harmful if inhaled or absorbed through the skin.[5][6][7] Therefore, treating this compound as a hazardous substance is a prudent and necessary safety measure.
The Golden Rule of Chemical Disposal: Segregation and Labeling
The cornerstone of proper chemical waste management is meticulous segregation. Never mix incompatible waste streams, as this can lead to dangerous chemical reactions.
Step-by-Step Waste Segregation and Labeling Protocol:
-
Designate a Waste Container: Select a chemically compatible container for collecting this compound waste. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof cap is recommended. Ensure the container is in good condition, free of cracks or residues.
-
Labeling is Non-Negotiable: As soon as the first drop of waste enters the container, it must be labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A clear description of the waste (e.g., "pure," "in solution with [solvent name]")
-
The date the waste was first added to the container.
-
-
Incompatibility Awareness: Store the this compound waste container away from incompatible materials. Based on general guidance for formamides, this includes strong oxidizing agents, acids, and bases.[8]
The Disposal Workflow: A Step-by-Step Guide
The following workflow outlines the procedural steps for the safe disposal of this compound from the point of generation to its final removal from the laboratory.
Caption: Disposal workflow for this compound.
Detailed Procedural Steps:
-
Generation: All work with this compound and the generation of its waste should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[8]
-
Collection: Collect all this compound waste, including contaminated personal protective equipment (PPE) like gloves, in the designated and properly labeled waste container.
-
Segregation: Ensure the waste container is stored separately from incompatible chemicals.
-
Temporary Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
Professional Disposal: The disposal of this compound must be handled by a licensed professional waste disposal service.[9] Do not attempt to dispose of this chemical down the drain or in regular trash.
Emergency Procedures: Preparedness is Key
In the event of a spill or accidental exposure, a swift and informed response is crucial to minimizing harm.
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation to the room if it is safe to do so.
-
Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the liquid.[9]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Caption: Emergency response flowchart for spills and exposures.
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your laboratory. The proper management of chemical waste is not just a regulatory requirement; it is a fundamental aspect of professional scientific practice.
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A Researcher's Guide to the Safe Handling of N,4'-Dimethylformanilide: Essential Protective Measures
For the diligent researcher in drug development, the synthesis and manipulation of novel chemical entities are routine. However, complacency is the enemy of safety. N,4'-Dimethylformanilide, a substituted anilide, presents a significant hazard profile that demands rigorous adherence to safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, ensuring the well-being of laboratory personnel and the integrity of your research. The information herein is synthesized from authoritative safety data for closely related compounds, such as N,N-Dimethylformamide, to provide a conservative and protective approach.
Understanding the Risks: The "Why" Behind the Precautions
Before detailing the specific Personal Protective Equipment (PPE), it is crucial to understand the hazards associated with this compound and its chemical relatives. This understanding forms the logical basis for our safety procedures.
This compound is anticipated to share hazards with N,N-Dimethylformamide, which is classified as a flammable liquid and vapor.[1][2] It is harmful if it comes into contact with the skin or is inhaled and causes serious eye irritation.[1][2][3][4] Furthermore, there are concerns that it may damage an unborn child.[1][2][3][4] Exposure can lead to headaches, dizziness, nausea, and potential damage to the liver and kidneys.[5] Therefore, our primary safety objective is to prevent skin and eye contact, inhalation of vapors, and accidental ingestion.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the first line of defense against chemical exposure.[6][7] The following is a tiered approach to PPE based on the scale and nature of the handling procedure.
Hand Protection: The First Barrier
Given that this compound is harmful in contact with skin, robust hand protection is non-negotiable.[5][8]
-
Glove Selection: Standard nitrile gloves may not offer sufficient protection for prolonged contact. It is recommended to use double-gloving, a common practice when handling hazardous drugs.[9] For operations with a high risk of splashing, heavier-duty butyl rubber or Viton™ gloves should be considered over the inner nitrile glove.
-
Glove Change Frequency: Gloves should be changed every 30 minutes when actively handling the compound, or immediately if contamination is suspected or visible damage occurs.[9]
Eye and Face Protection: Shielding Against Splashes and Vapors
This compound and its analogs are known to cause serious eye irritation.[1][2][3][4][8]
-
Minimum Requirement: Chemical splash goggles are mandatory for all procedures.[7][9][10] Standard safety glasses with side shields are inadequate as they do not provide a seal around the eyes.[9]
-
Enhanced Protection: For larger-scale operations (e.g., reactions over 1 liter) or when there is a significant splash risk, a full face shield should be worn in addition to chemical splash goggles.[9][10]
Body Protection: Preventing Dermal Absorption
To prevent accidental skin contact, appropriate body protection is essential.[7][9]
-
Laboratory Coat: A flame-resistant lab coat is the minimum requirement.
-
Chemical Apron: For dispensing larger volumes or during procedures with a high splash potential, a chemically resistant apron worn over the lab coat is necessary.[10]
-
Full Body Protection: In the case of a large spill or when working in a highly contaminated environment, a disposable coverall ("bunny suit") may be required.[9]
Respiratory Protection: Guarding Against Inhalation Hazards
Inhalation of this compound vapors can be harmful.[1][3][4][8]
-
Engineering Controls: The primary method of controlling inhalation exposure is to handle the chemical within a certified chemical fume hood.[8]
-
Respirator Use: If engineering controls are not sufficient to maintain exposure below recommended limits, or during a spill cleanup, respiratory protection is required.[5][9] An N95 respirator is a minimum, but for higher vapor concentrations, a half-face or full-face respirator with organic vapor cartridges is recommended.[9][11]
Operational and Disposal Plans: A Step-by-Step Guide
Handling and Storage Protocol
-
Designated Area: All work with this compound should be conducted in a designated area within a chemical fume hood.[8][12]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources as it is flammable.[2][3][4][8] Use non-sparking tools for handling.[3][4][8]
-
Storage: Store in a cool, well-ventilated, and locked area.[2][3][4][8] The container must be kept tightly closed.[2][3][4][8]
-
Personal Hygiene: Wash hands thoroughly after handling the chemical and before leaving the lab.[7] Do not consume food or drink in the laboratory.[4]
Spill Cleanup Procedure
-
Evacuate and Secure: Evacuate non-essential personnel from the area and control entry.[5]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don Appropriate PPE: At a minimum, this includes double gloves, chemical splash goggles, a face shield, and a respirator.
-
Contain and Absorb: Absorb the spill with an inert, non-combustible material such as dry sand or earth.[5]
-
Collect and Dispose: Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[5]
Disposal of Contaminated PPE and Waste
-
Solid Waste: All disposable PPE (gloves, aprons, etc.) and contaminated materials from spills must be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused this compound and solutions containing it must be disposed of as hazardous waste through your institution's environmental health and safety office.[1] Do not pour down the drain.[1]
Data Presentation: PPE Selection Summary
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Sample Prep (<1g) | Double Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Chemical Fume Hood |
| Small Scale Reactions (<100mL) | Double Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Chemical Fume Hood |
| Large Scale Reactions (>100mL) | Double Gloves (Nitrile inner, Butyl outer) | Goggles & Face Shield | Lab Coat & Chemical Apron | Chemical Fume Hood |
| Spill Cleanup | Double Gloves (Nitrile inner, Butyl outer) | Goggles & Face Shield | Chemical Resistant Coverall | Half/Full-Face Respirator with Organic Vapor Cartridges |
Experimental Workflow Visualization
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for this compound handling.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylformamide. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N,N-dimethylformamide. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). N,N-Dimethylformamide - Hazardous Substance Fact Sheet. Retrieved from [Link]
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Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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Lab Manager. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage. Retrieved from [Link]
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Green World Group. (2023). Chemical Safety Best Practices in The Lab. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Retrieved from [Link]
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PubChem. (n.d.). N-(2,4-Dimethylphenyl)formamide. Retrieved from [Link]
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Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]
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ChemSupply Australia. (2022). Safety Data Sheet: N,N-Dimethylformamide. Retrieved from [Link]
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American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals. Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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Lab Manager. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
